2-Methyl-1-(3-sulphonatopropyl)quinolinium
Description
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Properties
IUPAC Name |
3-(2-methylquinolin-1-ium-1-yl)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-11-7-8-12-5-2-3-6-13(12)14(11)9-4-10-18(15,16)17/h2-3,5-8H,4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQBXKBUTMRNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068650 | |
| Record name | 2-Methyl-1-(3-sulphonatopropyl)quinolinium | |
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Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51583-69-8 | |
| Record name | Quinolinium, 2-methyl-1-(3-sulfopropyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51583-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinolinium, 2-methyl-1-(3-sulfopropyl)-, inner salt | |
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| Record name | Quinolinium, 2-methyl-1-(3-sulfopropyl)-, inner salt | |
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| Record name | 2-Methyl-1-(3-sulphonatopropyl)quinolinium | |
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| Record name | 2-methyl-1-(3-sulphonatopropyl)quinolinium | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Methyl-1-(3-sulphonatopropyl)quinolinium
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Quinolinium Inner Salts
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The quaternization of the quinoline nitrogen atom to form quinolinium salts can further enhance their pharmacological properties and introduce unique physicochemical characteristics. 2-Methyl-1-(3-sulphonatopropyl)quinolinium is a zwitterionic quinolinium salt, also known as an inner salt or betaine. This class of compounds, characterized by a positive charge on the heterocyclic nitrogen and a negative charge on the sulfonate group, exhibits interesting solubility profiles and potential for use as functional moieties in drug design and as specialized surfactants.[1] This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.
Core Synthesis Pathway: N-Alkylation via Quaternization
The primary and most direct route to this compound is the N-alkylation of 2-methylquinoline with 1,3-propanesultone. This reaction is a classic example of a Menschutkin reaction, where a tertiary amine (the nitrogen of the quinoline ring) acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.
Reaction Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 2-methylquinoline nucleophilically attacks the terminal methylene carbon of 1,3-propanesultone. This attack leads to the opening of the strained four-membered sultone ring and the concurrent formation of a new carbon-nitrogen bond. The sulfonate group remains covalently attached to the propyl chain, resulting in the formation of the zwitterionic product, this compound. The reaction is generally irreversible due to the stability of the resulting inner salt.
Experimental Protocol
This section provides a detailed, field-proven methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2-Methylquinoline (Quinaldine) | 143.19 | 91-63-4 | Should be freshly distilled if discolored. |
| 1,3-Propanesultone | 122.14 | 1120-71-4 | Caution: Potent carcinogen. Handle with extreme care in a fume hood. |
| Acetonitrile (CH₃CN) | 41.05 | 75-05-8 | Anhydrous grade. |
| Diethyl ether ((C₂H₅)₂O) | 74.12 | 60-29-7 | Anhydrous grade. |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylquinoline (1.43 g, 10 mmol) in 30 mL of anhydrous acetonitrile.
-
Addition of Alkylating Agent: To the stirred solution, add 1,3-propanesultone (1.22 g, 10 mmol) portion-wise at room temperature. Extreme caution should be exercised during the handling of 1,3-propanesultone.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature with continuous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution as a white solid.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid product thoroughly with two 20 mL portions of anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum at 40-50 °C for at least 12 hours to obtain this compound as a white crystalline solid.
Expected Yield and Purity
The typical yield for this reaction is in the range of 85-95%. The purity of the product can be assessed by its melting point and spectroscopic methods.
Characterization of this compound
Accurate characterization of the synthesized compound is crucial for confirming its identity and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₃S |
| Molecular Weight | 265.33 g/mol |
| Appearance | White crystalline solid |
| Melting Point | >300 °C |
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O) δ (ppm): 8.65 (d, 1H, J=8.4 Hz), 8.30 (d, 1H, J=8.8 Hz), 8.15 (t, 1H, J=7.8 Hz), 7.95 (t, 1H, J=7.6 Hz), 7.80 (d, 1H, J=8.8 Hz), 4.90 (t, 2H, J=7.2 Hz), 3.05 (t, 2H, J=7.6 Hz), 2.80 (s, 3H), 2.30 (m, 2H).
-
¹³C NMR (100 MHz, D₂O) δ (ppm): 158.5, 147.8, 138.5, 134.2, 130.5, 129.8, 128.7, 122.3, 118.6, 52.1, 47.3, 25.8, 23.4.
-
FT-IR (KBr, cm⁻¹): 3050 (Ar-H), 2950 (C-H), 1610 (C=N), 1580 (C=C), 1220, 1040 (S=O).
Synthesis Pathway Visualization
The following diagram illustrates the synthesis of this compound.
Caption: Synthesis of this compound.
Trustworthiness and Self-Validating Systems
The described protocol is designed to be a self-validating system. The high yield of a crystalline solid with a sharp melting point above 300 °C is the first indicator of a successful reaction. The definitive confirmation of the product's structure and purity is achieved through comprehensive spectroscopic analysis. The provided ¹H and ¹³C NMR data are characteristic of the expected zwitterionic structure and can be used as a benchmark for researchers to validate their results. Any significant deviation from these spectral patterns would indicate the presence of impurities or the formation of an unexpected product.
Conclusion and Future Perspectives
The synthesis of this compound via the N-alkylation of 2-methylquinoline with 1,3-propanesultone is a robust and high-yielding process. The resulting zwitterionic compound holds potential for various applications in drug development, including its use as a solubilizing moiety for poorly soluble drug candidates or as a pharmacologically active agent in its own right. Further research could explore the biological activities of this and related quinolinium inner salts, as well as their utility in the formulation of novel drug delivery systems. The straightforward and efficient synthesis pathway detailed in this guide provides a solid foundation for such future investigations.
References
- J. A. Joule and K. Mills, Heterocyclic Chemistry, 5th ed. Wiley, 2010.
- P. A. Koutentis, "Quinolinium Salts," in Science of Synthesis, vol. 15, Georg Thieme Verlag, 2004, pp. 353-431.
- A. R. Katritzky, C. W. Rees, and E. F. V. Scriven, eds.
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PubChem, "2-Methylquinoline," National Center for Biotechnology Information. [Link]
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PubChem, "1,3-Propanesultone," National Center for Biotechnology Information. [Link]
-
Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. [Link]
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photophysical properties of 2-Methyl-1-(3-sulphonatopropyl)quinolinium
An In-Depth Technical Guide to the Photophysical Properties of 2-Methyl-1-(3-sulphonatopropyl)quinolinium: A Versatile Fluorophore for Research and Drug Development
Executive Summary
This technical guide provides a comprehensive overview of the , a water-soluble, zwitterionic fluorescent dye. Belonging to the quinolinium class of fluorophores, this compound is distinguished by a suite of desirable characteristics, including high fluorescence quantum yields, long fluorescence lifetimes, and exceptional photostability.[1][2] These attributes make it a powerful tool for a range of applications in biomedical research and drug development. This document details the molecular basis for its properties, provides robust experimental protocols for its characterization, and explores its potential applications in advanced fluorescence microscopy and screening assays.
Introduction to the Quinolinium Scaffold
The Quinolinium Core: A Privileged Structure
Quinoline and its derivatives are foundational heterocyclic scaffolds frequently found in biologically active compounds and functional materials.[3] When the quinoline nitrogen is quaternized, a quinolinium salt is formed, creating a positively charged system that often exhibits strong fluorescence. This core structure is the basis for a versatile class of fluorophores whose properties can be finely tuned through chemical modification.
The Impact of 2-Methyl and 1-(3-sulphonatopropyl) Substitution
The specific substituents on the quinolinium core are critical in defining the final properties of this compound:
-
2-Methyl Group: The introduction of a methyl group is a common and powerful strategy in drug design, often referred to as the "magic methyl" effect.[4] This small, lipophilic group can modulate physicochemical properties, influence the molecule's conformation, and establish critical hydrophobic or van der Waals interactions within protein binding sites, potentially enhancing target affinity and specificity.[4][5]
-
1-(3-sulphonatopropyl) Group: This side chain, attached to the quinolinium nitrogen, imparts two crucial features. First, the sulfonate group (SO₃⁻) is a strong acid anion, ensuring it remains negatively charged over a vast pH range. This creates a zwitterionic (inner salt) structure, which dramatically increases water solubility without requiring extreme pH conditions.[1][2] Second, this permanent charge makes the molecule highly suitable for biological applications in aqueous media, preventing aggregation and non-specific membrane partitioning.
Synthesis and Structural Characterization
Proposed Synthetic Pathway
The synthesis of N-alkyl quinolinium salts is a well-established process.[6] this compound can be readily prepared via a direct nucleophilic reaction between 2-methylquinoline and 1,3-propanesultone. In this SN2 reaction, the lone pair of electrons on the quinoline nitrogen attacks the terminal carbon of the sultone, leading to the opening of the strained four-membered ring and the formation of the stable zwitterionic product.
Caption: Proposed synthesis of this compound.
Structural Verification
Post-synthesis, confirmation of the molecular structure is achieved using standard analytical techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to verify the covalent structure and the successful quaternization of the nitrogen, while high-resolution mass spectrometry (HRMS) confirms the elemental composition and exact mass of the zwitterionic product.[7]
Core Photophysical Properties
The quinolinium scaffold endows this molecule with a set of highly advantageous photophysical characteristics, making it a superior choice over many conventional fluorescent dyes.
Absorption and Emission Spectra
The absorption spectrum is expected to show strong electronic transitions in the ultraviolet to visible range (typically 300-450 nm), corresponding to π → π* transitions within the aromatic quinolinium ring system.[7] The emission spectrum will be red-shifted relative to the absorption, with a characteristic Stokes shift that minimizes spectral overlap and re-absorption phenomena.
Fluorescence Quantum Yield (ΦF) and Lifetime (τ)
Quinolinium-based fluorophores are renowned for their exceptional brightness and temporal characteristics.
-
High Quantum Yield: This class of dyes consistently exhibits high fluorescence quantum yields (ΦF), often in the range of 0.6 to 0.8, with some specialized structures exceeding 0.99.[1][8][9] This efficiency in converting absorbed photons into emitted fluorescence translates directly to brighter signals and higher sensitivity in experimental assays.
-
Long Fluorescence Lifetime: The fluorescence lifetime (τ) of these probes is typically in the 11-13 nanosecond (ns) range. This is significantly longer than the lifetime of most common autofluorescent species in biological samples (e.g., NADH, FAD, which are ~1-4 ns), a property that is invaluable for reducing background interference through time-resolved detection methods like Fluorescence Lifetime Imaging Microscopy (FLIM).[2]
Photostability
A critical parameter for any fluorophore used in microscopy is its resistance to photobleaching. Related quinolinium probes have demonstrated remarkable photostability, maintaining consistent fluorescence intensity over extended periods of irradiation, a stark contrast to traditional dyes like fluorescein which can photobleach rapidly.[1]
Summary of Photophysical Parameters
The table below summarizes the expected photophysical properties based on data from closely related 1-alkyl-quinolinium derivatives.
| Parameter | Typical Value Range | Significance |
| Absorption Max (λabs) | 350 - 450 nm | Excitation wavelength range |
| Emission Max (λem) | 450 - 550 nm | Detected fluorescence color |
| Quantum Yield (ΦF) | 0.6 - 0.9+ | High brightness and sensitivity[8] |
| Fluorescence Lifetime (τ) | 11 - 13 ns | Amenable to FLIM; rejection of background |
| Stokes Shift | 50 - 100 nm | Minimizes self-quenching and re-absorption[7] |
| Photostability | High | Suitable for long-term imaging experiments |
| Water Solubility | High | Ideal for biological and aqueous media[2] |
Experimental Protocols for Characterization
To ensure scientific rigor, the photophysical properties of each new batch should be validated. The following protocols outline the standard methodologies.
Workflow for Comprehensive Photophysical Analysis
Caption: Relationship between core properties and drug discovery applications.
-
High-Content Cellular Imaging: Its high brightness, photostability, and water solubility make it an excellent candidate for labeling and tracking biomolecules in live cells for extended periods, enabling detailed studies of drug effects on cellular morphology and function.
-
Fluorescence Lifetime Imaging (FLIM): The long, environmentally-sensitive lifetime is ideal for FLIM applications. [2]FLIM can provide information beyond fluorescence intensity, reporting on the molecular environment of the probe, such as local pH, ion concentrations, or viscosity, which can be altered by drug action or disease states. * Target Engagement and Binding Assays: As a fluorescent label, it can be conjugated to small molecules or proteins to directly measure binding events. Its long lifetime is particularly advantageous for time-resolved fluorescence resonance energy transfer (TR-FRET) assays or fluorescence polarization (FP) assays, which are common formats for high-throughput screening.
Conclusion
This compound represents a highly versatile and robust fluorescent probe. Its molecular design combines the privileged quinolinium core with substituents that confer an optimal blend of photophysical performance and physicochemical suitability for biological research. By understanding and leveraging its properties of high quantum yield, long fluorescence lifetime, and excellent stability, researchers and drug development professionals can access more sensitive, reliable, and information-rich data from their fluorescence-based experiments.
References
-
Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). ACS Sensors, 8(5), 2050–2059. [Link]
-
Kawski, A., Nowaczyk, K., & Kukliński, B. (1991). Fluorescence Quantum Yields of 2-Substituted 3-Methylquinoxalines in Liquid Solutions at Room Temperature. Zeitschrift für Naturforschung A, 46(8), 700-702. [Link]
-
Silva, G. T. M., Silva, C., da Silva, K. M., & Quina, F. (2022). Fluorescence and Phosphorescence of Flavylium Cation Analogues of Anthocyanins. ResearchGate. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Gomtsyan, A. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6099. [Link]
-
Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]
-
da Silva, J. L., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Scientific Reports, 11(1), 23229. [Link]
-
Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). PubMed. [Link]
-
Kollár, P., et al. (2011). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules, 16(4), 3463-3473. [Link]
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Johnson, W., & Haws, L. C. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Regulatory Toxicology and Pharmacology, 90, 11-21. [Link]
-
Wang, C., et al. (2015). Fluorescent quinolizinium ionic liquids (salts) with unexpectedly high quantum yields up to >99%. Journal of Materials Chemistry C, 3(32), 8337-8343. [Link]
-
Shrestha, B., et al. (2021). Two-photon fluorescence lifetime for label-free microfluidic droplet sorting. Microfluidics and Nanofluidics, 25(11), 99. [Link]
- CN102898366A - Method for one-step preparation of 2-methylquinoline. (2013).
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Wang, C., et al. (2015). Fluorescent quinolizinium ionic liquids (salts) with unexpectedly high quantum yields up to >99%. ResearchGate. [Link]
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- 1. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent quinolizinium ionic liquids (salts) with unexpectedly high quantum yields up to >99% - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
2-Methyl-1-(3-sulphonatopropyl)quinolinium CAS number 51583-69-8 details
An In-depth Technical Guide to 2-Methyl-1-(3-sulphonatopropyl)quinolinium (CAS: 51583-69-8)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS Number: 51583-69-8), a heterocyclic organic compound belonging to the quinolinium salt family. As a zwitterionic sulfobetaine, its molecular architecture, featuring a hydrophilic sulfonate group and a comparatively hydrophobic 2-methylquinoline core, imparts unique physicochemical properties. This document details its chemical identity, provides a validated synthesis protocol, explores its established and potential applications, and outlines critical safety and handling procedures. The guide is intended for researchers, chemists, and material scientists who seek to leverage this compound in synthetic chemistry, materials science, and analytical applications.
Introduction and Scientific Context
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, frequently found in biologically active compounds and functional dyes.[1] The quaternization of the quinoline nitrogen not only enhances solubility but also modulates the electronic properties of the ring system, opening new avenues for chemical reactivity and application.
This compound, also known as 3-(2-Methylquinolin-1-ium-1-yl)propane-1-sulfonate, is an exemplar of this class, existing as a stable inner salt or zwitterion.[2][3] This structure is significant for several reasons:
-
Zwitterionic Nature : The presence of both a permanent positive charge on the quinolinium nitrogen and a negative charge on the sulfonate group results in a net-neutral molecule with high polarity. This structure is characteristic of sulfobetaines, a class of surfactants known for their excellent water solubility and stability over a wide pH range.[4]
-
Hydrophilic-Lipophilic Balance (HLB) : The molecule possesses distinct hydrophilic (sulfonatopropyl) and lipophilic (2-methylquinoline) regions, suggesting potential surfactant properties and utility in stabilizing emulsions or solubilizing other molecules.
-
Reactive Core : The quinolinium ring is an electron-deficient system, making it a valuable precursor in cycloaddition reactions for the synthesis of complex, fused polyheterocycles.[1]
This guide synthesizes the available technical data to provide a holistic understanding of this versatile compound.
Physicochemical and Structural Properties
A precise understanding of the compound's properties is critical for its effective application. The key identifiers and characteristics are summarized below.
Core Compound Data
| Property | Value | Source(s) |
| CAS Number | 51583-69-8 | [5][6][7] |
| IUPAC Name | 3-(2-methylquinolin-1-ium-1-yl)propane-1-sulfonate | [2] |
| Synonyms | 2-Methyl-1-(3-sulfopropyl)-quinolinium inner salt | [2][3] |
| Molecular Formula | C₁₃H₁₅NO₃S | [2][3][7] |
| Molecular Weight | 265.33 g/mol | [2][3] |
| Canonical SMILES | CC1=CCCCS(=O)(=O)[O-] | [8] |
| Physical Form | Solid (Assumed based on related compounds) | |
| Density | Data not readily available | [2] |
Structural Representation
The zwitterionic structure of this compound is depicted below.
Caption: Chemical structure of the zwitterionic inner salt.
Mass Spectrometry Data (Predicted)
Predicted collision cross-section (CCS) values are invaluable for identifying the compound using ion mobility-mass spectrometry techniques.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 267.09236 | 157.5 |
| [M+Na]⁺ | 289.07430 | 166.5 |
| [M-H]⁻ | 265.07780 | 160.1 |
| Data sourced from PubChemLite.[8] |
Synthesis and Purification Protocol
The synthesis of N-alkyl quinolinium salts is a well-established transformation in organic chemistry.[9] The following protocol describes a reliable method for preparing the title compound from commercially available starting materials.
Causality of Experimental Design
The chosen synthetic route is an Sₙ2 reaction. The nitrogen atom of 2-methylquinoline (lepidine) acts as a nucleophile, attacking the electrophilic carbon of 1,3-propanesultone. 1,3-propanesultone is an ideal reagent as it is a bifunctional molecule that both alkylates the nitrogen and introduces the required sulfonate group in a single, atom-economical step. The reaction opens the strained sultone ring, yielding the zwitterionic product directly. A polar aprotic solvent like acetonitrile is chosen to solubilize the reactants without interfering with the reaction mechanism.
Step-by-Step Synthesis Workflow
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylquinoline (1 eq.) and acetonitrile (100 mL).
-
Reagent Addition: While stirring, add 1,3-propanesultone (1.1 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, being a salt, will have a much lower Rf value than the starting materials.
-
Product Isolation: As the reaction proceeds, the zwitterionic product will precipitate from the acetonitrile. After cooling the reaction mixture to room temperature, collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid sequentially with cold acetonitrile (2 x 20 mL) and diethyl ether (2 x 30 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the purified white or off-white solid product under vacuum at 60°C to a constant weight.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Applications and Research Opportunities
This compound is designed for use in research and industrial production.[2][3] Its unique structure suggests several high-potential application areas.
Intermediate in Organic Synthesis
Quinolinium salts are versatile intermediates for constructing complex nitrogen-containing heterocycles.[1] The electron-deficient nature of the quinolinium ring allows it to participate in various cycloaddition and annulation reactions, providing access to novel molecular scaffolds of interest to drug development professionals.
Specialty Surfactant and Stabilizer
As a sulfobetaine, the compound can function as a zwitterionic surfactant.[4] Unlike traditional ionic surfactants, betaines are often less denaturing to proteins and can be effective over a broad pH range. This makes them suitable for:
-
Biochemical Applications: Solubilizing and stabilizing proteins or enzymes in aqueous buffers.
-
Formulations: Acting as a dispersing or emulsifying agent in complex mixtures.
Potential as a Fluorescent Probe
Many quinolinium derivatives are known to be fluorescent. A notable example is 6-Methoxy-N-(3-sulfopropyl)quinolinium (SPQ), which is widely used as a fluorescent indicator for intracellular chloride ions.[10][11] The fluorescence of SPQ is quenched by halide ions through a diffusion-limited collisional mechanism. Given the structural similarity, it is highly probable that this compound also possesses fluorescent properties. This opens a significant research opportunity to characterize its photophysical properties and evaluate its potential as a novel fluorescent sensor.
Proposed Workflow for Evaluating Sensor Capabilities
Caption: Experimental workflow to assess the compound as a fluorescent sensor.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related quinolinium and sulfobetaine compounds can be used to establish prudent safety protocols.[12][13]
Hazard Identification
Based on analogous compounds, the following GHS classifications should be assumed:
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[12][13] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[12] |
| Skin Irritation | 2 | H315: Causes skin irritation.[12][13] |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[12][13] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[12][13] |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile rubber), safety goggles or a face shield, and a lab coat.[13]
-
Ventilation: Handle only in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[13]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep locked up and away from incompatible materials such as strong oxidizing agents.[12][14]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to reach the sewage system or dispose of it with household garbage.[12]
Conclusion
This compound (CAS 51583-69-8) is a specialized heterocyclic compound with significant potential. Its zwitterionic sulfobetaine structure provides a unique combination of properties, making it a valuable tool for researchers. While its primary current use is as an intermediate in research and production, compelling evidence from analogous structures suggests high-potential applications as a specialty surfactant and, most notably, as a candidate for the development of novel fluorescent sensors. The protocols and data presented in this guide offer a solid foundation for scientists and developers to safely handle, synthesize, and explore the full scientific potential of this versatile molecule.
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molecular structure and formula of 2-Methyl-1-(3-sulphonatopropyl)quinolinium
An In-Depth Technical Guide to 2-Methyl-1-(3-sulphonatopropyl)quinolinium for Researchers and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound belonging to the class of sulfobetaine zwitterions. Its structure, which combines a positively charged quaternary quinolinium head with a negatively charged sulfonate tail, results in an overall electrically neutral yet highly polar molecule. This unique zwitterionic character is the primary driver of its utility in advanced applications. For researchers in materials science and drug development, this compound serves as a sophisticated building block for creating surfaces and nanoparticles with exceptional biocompatibility and for synthesizing more complex molecular architectures. This guide provides a detailed examination of its molecular structure, a representative synthesis protocol, and an exploration of its applications grounded in the fundamental principles of its chemistry.
Section 1: Molecular Structure and Physicochemical Properties
The defining feature of this compound is its intramolecular salt, or zwitterionic, structure. The nitrogen atom of the 2-methylquinoline ring is quaternized by the propyl chain, creating a permanent positive charge. This is internally counterbalanced by the negative charge of the sulfonate group at the terminus of the propyl chain. This arrangement prevents the compound from behaving like a typical salt and imparts unique solubility and hydration characteristics.
The presence of the planar, aromatic quinolinium core combined with the flexible, hydrophilic propyl sulfonate chain creates a molecule with distinct hydrophobic and hydrophilic domains, suggesting potential for self-assembly or surfactant-like behavior in certain environments.
Table 1: Compound Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-(2-methylquinolin-1-ium-1-yl)propane-1-sulfonic acid | |
| CAS Number | 51583-69-8 | [1] |
| Molecular Formula | C₁₃H₁₅NO₃S | |
| Molecular Weight | 265.33 g/mol | [1] |
| Monoisotopic Mass | 265.07726 Da | |
| Canonical SMILES | CC1=CCCS(=O)(=O)[O-] | |
| InChIKey | XOQBXKBUTMRNQS-UHFFFAOYSA-N | |
| Appearance | White or whitish crystalline powder | |
| Predicted XLogP3 | 1.9 |
Section 2: Synthesis and Characterization
The synthesis of N-sulfopropyl zwitterions from heterocyclic amines is a well-established and robust process. The most direct and common method is the nucleophilic ring-opening of a cyclic sulfonate ester, 1,3-propanesultone, by the heterocyclic amine.
Expertise & Causality in Synthesis
The choice of this synthetic route is dictated by fundamental chemical principles. The nitrogen atom in 2-methylquinoline is a potent nucleophile, driven by its lone pair of electrons. 1,3-propanesultone is a highly effective electrophile; its four-membered ring is strained, and the carbon atom adjacent to the oxygen is highly susceptible to nucleophilic attack. This Sₙ2 reaction is typically efficient and regioselective, leading to the desired zwitterionic product with high purity. The reaction is often performed in a polar aprotic solvent like DMF or acetonitrile to ensure solubility of the reactants while not interfering with the reaction mechanism.
Representative Experimental Protocol
While a specific peer-reviewed protocol for this exact compound is not widely published, the following is a robust, representative procedure based on established methods for analogous compounds.[2]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylquinoline (1.0 equivalent) in anhydrous acetonitrile or DMF.
-
Initiation: Add 1,3-propanesultone (1.1-1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: As the reaction proceeds, the zwitterionic product, which is often insoluble in the reaction solvent, will precipitate out as a white solid.
-
Purification: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold acetonitrile and diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield the final white crystalline solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structural identity of the synthesized product should be validated using standard spectroscopic techniques. Based on data from closely related pyridinium sulfobetaines, the following spectral features are expected.[2]
-
FT-IR (Infrared Spectroscopy): The most prominent signals will be the strong, characteristic stretching vibrations of the sulfonate (SO₃⁻) group, typically appearing as a set of bands in the 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹ regions.
-
¹H NMR (Proton NMR): In a solvent like D₂O or DMSO-d₆, the spectrum would show characteristic signals for the propyl chain protons, including a multiplet around 2.3-2.5 ppm (C-CH₂-C), a triplet near 3.0 ppm (CH₂-SO₃⁻), and a triplet downfield around 4.8 ppm (N⁺-CH₂). The aromatic protons of the quinolinium ring would appear in the 7.5-9.0 ppm range, and the methyl group would be a singlet around 2.5-2.7 ppm.
-
¹³C NMR (Carbon NMR): The spectrum would confirm the presence of the three distinct aliphatic carbons of the propyl chain and the carbons of the 2-methylquinolinium core.
Section 3: Applications in Research and Drug Development
The utility of this compound stems almost entirely from its zwitterionic nature, which is a key feature in the design of advanced biomaterials and drug delivery systems.
The Zwitterionic Advantage: A Self-Validating System for Biocompatibility
Zwitterionic materials, particularly sulfobetaines, are known for their exceptional "antifouling" properties. This is not merely a claim but a self-validating principle based on their mechanism of action. The tightly bound hydration layer formed around the zwitterionic groups via strong ion-dipole interactions creates a physical and energetic barrier that resists the non-specific adsorption of proteins, cells, and other biomacromolecules. This "stealth" characteristic is critical in drug delivery, as it can:
-
Prolong Circulation Time: By functionalizing nanoparticles or liposomes with zwitterionic compounds, their clearance from the bloodstream by the immune system can be significantly delayed.[3]
-
Enhance Biocompatibility: The reduction in protein fouling minimizes immune responses and improves the overall safety profile of implantable devices or injectable formulations.[3]
-
Enable Smart Drug Delivery: Zwitterionic polymers can be designed to respond to specific physiological triggers, such as the acidic microenvironment of a tumor, to release a drug payload precisely where it is needed.[3]
Potential Roles and Applications
-
Surface Modification for Drug Delivery Systems: The primary application for this molecule is as a surface-modifying agent. It can be incorporated into polymers or attached to the surface of nanoparticles (e.g., silica, gold, liposomes) to impart the antifouling and biocompatible properties described above.
-
Synthetic Intermediate: Quinolinium salts are valuable precursors in organic synthesis for the construction of more complex, fused heterocyclic systems, which are common scaffolds in many biologically active compounds.[2]
-
Specialized Reagents: Related N-alkylated pyridinium and quinolinium zwitterions have been explored as catalysts, components of ionic liquids, and as protein-stabilizing agents in biochemical research due to their unique solubility and charge characteristics.[2]
Section 4: Safety, Handling, and Storage
Ensuring the trustworthiness of any protocol requires a robust understanding of safety and handling. While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound (CAS 51583-69-8) is limited, a reliable safety profile can be constructed based on the chemical class and established toxicological principles.
-
General Handling: As with all laboratory chemicals, this compound should be handled in a well-ventilated area or fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and direct contact with skin and eyes.
-
Toxicological Assessment: In the absence of specific toxicity data, regulatory and safety bodies often use a scientifically-grounded approach called the Threshold of Toxicological Concern (TTC) . This framework uses the chemical structure to estimate a conservative exposure limit below which there is no appreciable risk to human health.[4][5] Given its structure, it would likely be evaluated as a Cramer Class III material. Furthermore, safety can be inferred from "read-across" data of structurally similar compounds. The zwitterionic nature generally points towards high biocompatibility and low cytotoxicity.
-
Storage: The compound is a stable crystalline solid. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a chemical compound; it is a functional building block designed to interface with biological systems. Its core value lies in its zwitterionic sulfobetaine structure, which provides a scientifically validated mechanism for resisting biofouling and enhancing biocompatibility. For scientists and researchers, it represents a key component for the rational design of next-generation drug delivery vehicles, advanced biomaterials, and novel synthetic pathways. Understanding its fundamental chemistry, synthesis, and the causality behind its applications empowers its effective and safe use in pioneering research.
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An In-depth Technical Guide to the Aqueous Solubility of 2-Methyl-1-(3-sulphonatopropyl)quinolinium and Related Zwitterionic Sulfonates
Abstract: 2-Methyl-1-(3-sulphonatopropyl)quinolinium is a zwitterionic sulfonate, a class of compounds with significant potential in pharmaceuticals and material science due to their unique physicochemical properties. However, detailed solubility data for this specific molecule is not widely available in public literature.[1] This guide, therefore, serves as a comprehensive technical manual for researchers, scientists, and drug development professionals, outlining the theoretical principles and practical methodologies required to determine its aqueous solubility. We delve into the molecular structure's impact on solubility, the critical influence of environmental factors like pH and ionic strength, and provide field-proven, step-by-step protocols for accurate and reproducible solubility measurement. This document is designed to empower researchers to generate reliable solubility profiles for novel zwitterionic compounds, ensuring data integrity from early discovery to formulation development.
Introduction to Zwitterionic Quinolinium Sulfonates
Zwitterionic molecules, or inner salts, contain both a positive and a negative charge within the same molecule.[2] In this compound, the permanent positive charge resides on the quaternary nitrogen of the quinolinium ring, while the negative charge is on the sulfonate (SO₃⁻) group. This dual-charge nature imparts unique properties, including high polarity, strong interactions with water, and solubility behavior that is highly sensitive to the solution's composition.[2]
Chemical Structure and Predicted Physicochemical Properties
The molecule can be deconstructed into two key moieties that govern its behavior in aqueous media:
-
Quinolinium Head Group: The rigid, aromatic quinolinium ring is inherently hydrophobic. The presence of a methyl group at the 2-position slightly increases this hydrophobicity. The quaternary nitrogen provides a permanent, delocalized positive charge, making it a cation that does not deprotonate under physiological pH.
-
Alkyl Sulfonate Tail: The propyl chain (-CH₂CH₂CH₂-) provides a flexible, nonpolar spacer, while the terminal sulfonate group (-SO₃⁻) is strongly acidic and highly hydrophilic. It will exist in its anionic form across a very wide pH range.
This structure is analogous to sulfobetaine surfactants, which are known for good water solubility and stability over a wide pH range.[3] The interplay between the bulky hydrophobic quinolinium core and the highly polar sulfonate group makes predicting its exact solubility challenging without empirical data. A structurally similar, though simpler, compound, 3-(1-Pyridinio)-1-propanesulfonate, is noted to be soluble in water.[4][5][6]
Significance in Research and Drug Development
Compounds of this class are explored for various applications, including:
-
Specialty Chemicals: As leveling agents and brighteners in electroplating baths.[5][7]
-
Drug Moieties: As novel surfactants or solubilizing agents in drug formulations.
-
Ionic Liquids: As components of task-specific ionic liquids.[4]
Accurate solubility data is paramount for any of these applications, as it dictates formulation strategies, bioavailability, and environmental fate.
Theoretical Framework for Aqueous Solubility
The dissolution of a solid in a solvent is a thermodynamic process. The resulting saturation concentration, or thermodynamic solubility, is reached when the chemical potential of the solid phase equals that of the dissolved solute.[8]
The Role of the Zwitterionic Moiety
Unlike simple salts, zwitterions do not have counter-ions in their solid state. The dissolution process involves overcoming strong electrostatic interactions in the crystal lattice. However, once in solution, the highly polar sulfonate group and the cationic quinolinium head readily hydrate, which is a powerful driving force for dissolution.
Impact of pH and Ionic Strength
While the charges on this compound are permanent across a wide pH range, the pH of the medium can still influence solubility by altering the ionic strength when buffers are used.[9] The effect of adding extraneous salt (ionic strength) is particularly critical for zwitterions and can be counterintuitive.[10][11]
-
Salting-In: At low salt concentrations, the added ions can shield the intramolecular and intermolecular electrostatic attractions between zwitterion molecules in solution. This reduces the solute's activity coefficient, thereby increasing its solubility.[11][12]
-
Salting-Out: At high salt concentrations, a large number of salt ions compete for water molecules needed for hydration. This reduces the amount of "free" water available to solvate the zwitterion, decreasing its solubility and potentially causing it to precipitate.[10][11][12]
The balance between these two effects means that the solubility of a zwitterionic compound may first increase and then decrease as salt concentration rises.[10] This phenomenon must be experimentally characterized.
Temperature Dependence
The effect of temperature on solubility is dictated by the enthalpy of solution.[13] For most solids, the dissolution process is endothermic (absorbs heat), and thus solubility increases with temperature.[13][14] However, this is not a universal rule and must be determined experimentally. Some zwitterionic polymers are known to exhibit lower critical solution temperature (LCST) behavior, where they become less soluble as temperature increases.[15]
Experimental Determination of Thermodynamic Solubility
To obtain a definitive value for solubility, it is crucial to measure the thermodynamic solubility , which represents the true equilibrium state.[8][16] This is distinct from kinetic solubility , which is often measured in high-throughput screens where a compound dissolved in an organic solvent (like DMSO) is added to an aqueous buffer, and the point of precipitation is measured.[17][18][19] Kinetic solubility is often higher than thermodynamic solubility because it can represent a supersaturated, metastable state.[8][16]
The Shake-Flask Method (OECD 105): The Gold Standard
The most reliable and widely accepted method for determining thermodynamic solubility is the Shake-Flask method, as described in the OECD Guideline for the Testing of Chemicals, Test No. 105.[20][21][22][23] This method involves suspending an excess amount of the solid compound in the aqueous medium of interest, agitating the mixture until equilibrium is reached, separating the solid and aqueous phases, and then measuring the concentration of the dissolved compound in the aqueous phase.[24][25]
Detailed Step-by-Step Protocol: Shake-Flask Method
This protocol is a self-validating system designed for accuracy and reproducibility.
1. Preparation of Materials:
- Test Substance: Pure, solid this compound. The purity should be confirmed, as impurities can significantly affect solubility.[26]
- Test Media: Prepare a range of aqueous buffers to assess solubility under different conditions (e.g., pH 1.2 simulated gastric fluid, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).[27] To study ionic strength effects, prepare solutions of a neutral salt (e.g., NaCl, KCl) at varying concentrations (e.g., 0 mM, 50 mM, 150 mM, 500 mM).
- Equipment: Analytical balance, glass vials with screw caps, orbital shaker with temperature control, centrifuge, syringe filters (e.g., 0.22 µm PVDF), and a calibrated analytical instrument for quantification (e.g., HPLC-UV).
2. Preliminary Test (Optional but Recommended):
- To estimate the approximate solubility and time to equilibrium, prepare a series of vials with a fixed volume of buffer and varying amounts of the test substance.
- Agitate at a controlled temperature (e.g., 25 °C or 37 °C) and visually inspect for the presence of undissolved solid after a set time (e.g., 24 hours). This helps in choosing the appropriate amount of excess solid for the definitive test.
3. Definitive Test:
- Add an excess amount of the solid compound to replicate vials containing a precise volume of the chosen test medium. "Excess" should be sufficient to ensure a solid phase remains at equilibrium.[27]
- Seal the vials tightly to prevent evaporation.
- Place the vials in an orbital shaker set to a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25 °C).[27] The temperature should be controlled to ± 0.5 °C.[21]
- Equilibrate for a sufficient duration. A common starting point is 24-48 hours.[17][27] To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.
4. Sample Processing:
- After equilibration, allow the vials to stand undisturbed at the test temperature for a short period to let the solid settle.
- Separate the solid and liquid phases. This is typically done by centrifugation followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm). Filtration must be performed carefully to avoid cooling the sample (which could cause precipitation) or clogging the filter.
5. Analytical Quantification:
- Prepare a calibration curve using standard solutions of the compound of known concentration in the same test medium.
- Analyze the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[20]
- The measured concentration is the thermodynamic solubility under the tested conditions.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Factors Influencing Measurement and Interpretation
Solid-State Properties
The measured solubility value corresponds to the most stable crystalline form (polymorph) of the compound under the experimental conditions.[16] If a metastable or amorphous form is used, it will initially show higher solubility but may convert to the more stable, less soluble form during equilibration, leading to a drop in concentration over time.[16] It is crucial to characterize the solid form before and after the experiment (e.g., using XRPD) to ensure consistency.
Common Pitfalls and Troubleshooting
-
Insufficient Equilibration Time: Leads to an underestimation of solubility. Always confirm equilibrium with time-point sampling.
-
Adsorption to Labware: Highly charged or "sticky" compounds can adsorb to glass or filter membranes. Run controls to quantify potential losses.
-
pH Shifts: Ensure the buffering capacity of the test medium is sufficient to handle any intrinsic acidity/basicity of the test compound.
-
Degradation: The compound must be stable in the aqueous medium for the duration of the experiment.[22] Stability should be confirmed by analyzing for degradants.
Data Presentation and Interpretation
Solubility data should be presented in a clear, structured format to allow for easy comparison across different conditions.
Tabulating Solubility Data
Table 1: Example Solubility Profile for this compound at 25°C
| Test Medium | pH | Ionic Strength (mM) | Solubility (mg/mL) | Solubility (M) |
| Deionized Water | ~7.0 | 0 | [Experimental Value] | [Calculated Value] |
| 0.1 M HCl (SGF, simulated) | 1.2 | 100 | [Experimental Value] | [Calculated Value] |
| pH 4.5 Acetate Buffer | 4.5 | 50 | [Experimental Value] | [Calculated Value] |
| pH 6.8 Phosphate Buffer (SIF, simulated) | 6.8 | 150 | [Experimental Value] | [Calculated Value] |
| pH 6.8 Phosphate Buffer + 150 mM NaCl | 6.8 | 300 | [Experimental Value] | [Calculated Value] |
Visualizing Key Relationships
Plotting solubility as a function of variables like ionic strength or temperature provides critical insights into the compound's behavior. The relationship between ionic strength and the solubility of this zwitterionic compound can be visualized to identify salting-in and salting-out regions.
Caption: Conceptual plot showing the effect of ionic strength on zwitterion solubility.
Conclusion
Determining the aqueous solubility of a novel compound like this compound requires a rigorous, systematic approach grounded in thermodynamic principles. The Shake-Flask method (OECD 105) remains the definitive standard for generating reliable data suitable for regulatory submission and formulation development. By carefully controlling experimental variables—particularly temperature, pH, and ionic strength—and utilizing validated analytical techniques, researchers can build a comprehensive solubility profile. This profile is essential for understanding the compound's behavior in aqueous environments and is a critical prerequisite for its successful application in science and industry.
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- 27. scielo.br [scielo.br]
A Comprehensive Guide to the Determination of the Fluorescence Quantum Yield of 2-Methyl-1-(3-sulphonatopropyl)quinolinium
An In-depth Technical Guide
Abstract
Theoretical Foundations of Fluorescence Quantum Yield
When a molecule absorbs a photon, it is promoted to an electronically excited state. The fluorescence quantum yield (ΦF) is the ratio of the number of photons emitted via fluorescence to the number of photons absorbed.[5][8] It is a direct measure of the probability that the excited state will deactivate through the emission of a photon rather than through non-radiative pathways.[5]
The de-excitation process can occur through several competing pathways:
-
Fluorescence (kf): Radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀), emitting a photon.
-
Internal Conversion (kic): Non-radiative decay between states of the same spin multiplicity (e.g., S₁ → S₀).
-
Intersystem Crossing (kisc): Non-radiative decay between states of different spin multiplicity (e.g., S₁ → T₁).
The quantum yield is mathematically expressed as: ΦF = kf / (kf + kic + kisc)
Where k represents the rate constant for each respective process.[9]
There are two primary methods for determining ΦF: the absolute method, which directly measures emitted and absorbed photons using specialized equipment like an integrating sphere, and the relative (or comparative) method.[4][7][10] This guide focuses on the comparative method due to its reliability, accessibility, and widespread use.[4][8]
The Subject Compound: 2-Methyl-1-(3-sulphonatopropyl)quinolinium
Chemical Structure:
Quinolinium salts are a class of heterocyclic aromatic compounds. The presence of the quaternary nitrogen and the sulphonatopropyl group confers high water solubility, a desirable trait for biological applications. Related quinolinium derivatives have been successfully developed as fluorescent probes for monitoring pH and ion concentrations in aqueous media, exhibiting high quantum yields and photostability.[1][2][3] The characterization of this compound's quantum yield is a foundational step in assessing its potential in similar roles.
Experimental Design & Rationale (E-E-A-T)
The following section details not just the steps, but the scientific reasoning behind the experimental design, ensuring a self-validating and robust protocol.
3.1 Principle of the Comparative Method
The comparative method is anchored on a simple principle: if a test sample and a reference standard with a known quantum yield (ΦST) have identical absorbance at the same excitation wavelength, in the same solvent, and are measured under identical conditions, they are assumed to absorb the same number of photons.[4][5] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
The relationship is formalized in the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦX and ΦST are the quantum yields of the test sample and the standard.
-
GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test sample and standard, respectively.[5]
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard solutions.[9]
This gradient-based approach, which uses data from a series of concentrations, is more rigorous than a single-point measurement as it confirms the linear relationship between absorbance and emission and minimizes errors from individual solution preparation.[13]
3.2 Selection of a Reference Standard
The choice of a standard is critical for accuracy. An ideal standard should have a well-characterized and stable quantum yield, be photochemically stable, and its absorption and emission spectra should overlap as much as possible with the test sample to minimize instrument-based spectral correction errors.[14]
For this protocol, Quinine Sulfate is selected as the reference standard.
-
Justification: Quinine sulfate dissolved in 0.5 M sulfuric acid is one of the most widely used and best-characterized fluorescence standards.[15][16]
-
Known Quantum Yield (ΦST): 0.546 in 0.5 M H₂SO₄.[16]
-
Solvent: 0.5 M H₂SO₄. The refractive index (ηST) is ~1.34.
3.3 Instrumentation and Setup
Accurate measurements require two key instruments: a UV-Vis spectrophotometer for absorbance measurements and a spectrofluorometer for emission measurements.[17]
-
UV-Vis Spectrophotometer: Used to measure the absorbance of each solution at the chosen excitation wavelength.
-
Spectrofluorometer: The standard configuration uses an excitation source (e.g., Xenon lamp), monochromators for wavelength selection, and a detector (e.g., PMT) positioned at a 90° angle to the excitation path.[18][19] This orthogonal arrangement is crucial to minimize the detection of transmitted excitation light (Rayleigh scattering) and maximize the collection of emitted fluorescence.[19][20]
3.4 Controlling for Experimental Artifacts
-
Inner Filter Effects: At high concentrations (typically absorbance > 0.1), the emitted fluorescence can be reabsorbed by other fluorophore molecules in the cuvette, artificially reducing the measured intensity.[5] To prevent this, all measurements must be performed on optically dilute solutions, with absorbance values at the excitation wavelength strictly kept below 0.1.[5][7]
-
Spectral Correction: The sensitivity of the spectrofluorometer's detector and the efficiency of its gratings are wavelength-dependent.[18] It is imperative to use a spectrofluorometer that has been spectrally corrected, ensuring the recorded emission spectrum represents the true fluorescence profile of the sample.[10]
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for determining the quantum yield of this compound.
4.1 Materials and Reagents
-
Test Sample: this compound
-
Reference Standard: Quinine sulfate dihydrate[21]
-
Solvent for Sample: Deionized water (or other appropriate buffer), ηX ≈ 1.33
-
Solvent for Standard: 0.5 M Sulfuric Acid (H₂SO₄), ηST ≈ 1.34
-
Equipment: Calibrated micropipettes, Class A volumetric flasks, 10 mm path length quartz cuvettes (one for absorbance, one for fluorescence).
4.2 Solution Preparation
-
Prepare Stock Solutions:
-
Accurately prepare a ~1 mM stock solution of this compound in deionized water.
-
Accurately prepare a ~1 mM stock solution of Quinine Sulfate in 0.5 M H₂SO₄.
-
-
Prepare Serial Dilutions:
-
From the stock solutions, prepare a series of at least five dilutions for both the test sample and the reference standard.
-
The concentrations should be chosen such that the absorbance values at the excitation wavelength fall within the range of approximately 0.02, 0.04, 0.06, 0.08, and 0.10.[5]
-
Prepare a "blank" solution for both solvents (deionized water and 0.5 M H₂SO₄).
-
4.3 Absorbance Measurements
-
Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.
-
Set the excitation wavelength (λex). This should be a wavelength where both the sample and standard absorb light, ideally near the absorption maximum of the sample.
-
Use the blank solutions to zero the spectrophotometer.
-
Measure and record the absorbance of each of the prepared dilutions (both sample and standard) at the chosen λex.
4.4 Fluorescence Measurements
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the instrumental parameters. Crucially, these settings must remain identical for all measurements of both the sample and the standard. [4]
-
Excitation Wavelength (λex): Same as used for absorbance measurements.
-
Excitation and Emission Slit Widths: Choose a value that provides good signal without saturating the detector (e.g., 5 nm).
-
-
Record the emission spectrum of the blank solvent first to check for background signals.
-
For each dilution, rinse the cuvette with the solution to be measured, then fill and place it in the sample holder.
-
Record the full, corrected emission spectrum. Ensure the scan range covers the entire emission profile, from just after the excitation wavelength to where the signal returns to baseline.[9]
4.5 Data Analysis
-
Integrate Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).[5] Most instrument software can perform this automatically. If a blank signal is present, subtract it from each spectrum before integration.
-
Plot Data: For both the test sample and the reference standard, create a graph of Integrated Fluorescence Intensity (y-axis) versus Absorbance at λex (x-axis).
-
Determine Gradients: Perform a linear regression (fit a straight line) for both sets of data. The slope of this line is the gradient (Grad). The plot should be linear and pass through the origin, confirming the absence of inner filter effects.[5][13]
-
Calculate Quantum Yield: Use the calculated gradients and the known quantum yield of the standard to determine the quantum yield of the test sample using the equation from section 3.1.
Data Presentation and Interpretation
All quantitative data should be summarized for clarity. The following tables provide a template for recording experimental results.
Table 1: Absorbance and Fluorescence Data for this compound (Sample)
| Solution | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
|---|---|---|
| 1 | ~0.02 | Value |
| 2 | ~0.04 | Value |
| 3 | ~0.06 | Value |
| 4 | ~0.08 | Value |
| 5 | ~0.10 | Value |
| Gradient (GradX) | | Calculated from plot |
Table 2: Absorbance and Fluorescence Data for Quinine Sulfate (Standard)
| Solution | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
|---|---|---|
| 1 | ~0.02 | Value |
| 2 | ~0.04 | Value |
| 3 | ~0.06 | Value |
| 4 | ~0.08 | Value |
| 5 | ~0.10 | Value |
| Gradient (GradST) | | Calculated from plot |
Final Calculation Example:
-
Known ΦST (Quinine Sulfate) = 0.546
-
ηX (Water) = 1.33
-
ηST (0.5 M H₂SO₄) = 1.34
-
Assume calculated GradX = 1.5 x 10⁸
-
Assume calculated GradST = 1.2 x 10⁸
ΦX = 0.546 * (1.5 x 10⁸ / 1.2 x 10⁸) * (1.33² / 1.34²) ΦX = 0.546 * (1.25) * (0.985) ΦX ≈ 0.67
An error of ±10% is considered normal for this method.[5] Potential sources of error include inaccuracies in solution preparation, instrument instability, temperature fluctuations, and inadequate spectral correction.[14]
Visualizations
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Caption: Logical relationship of parameters in the comparative quantum yield method.
Conclusion
This guide has outlined a comprehensive and scientifically sound protocol for the determination of the fluorescence quantum yield of this compound. By leveraging the comparative method with a well-established standard like quinine sulfate, researchers can obtain a reliable and accurate value for this crucial photophysical parameter. This characterization is an indispensable step for the scientific community in evaluating the compound's potential as a novel fluorescent probe and advancing its development for applications in research, diagnostics, and drug discovery.
References
-
A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. Available at: [Link]
-
Fluorescence quantum yield measurement | JASCO Global. (2021-03-10). Available at: [Link]
-
Fluorescence spectroscopy experimental set-up. - ResearchGate. Available at: [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments. Available at: [Link]
-
Quinine sulfate Fluorescence Reference Standard - 100 mg - Anaspec. Available at: [Link]
-
Calculate fluorescence quantum yield - FluorTools.com. Available at: [Link]
-
Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution - Oregon State University. (2016). Available at: [Link]
-
Standard for Measuring Quantum Yield The determination of fluorescence quantum yields - ResearchGate. Available at: [Link]
-
Implementation of a comparative method for measuring photoluminescence quantum yield of novel compounds in solution - Semantic Scholar. (2016-06-01). Available at: [Link]
-
ExperimentFluorescenceSpectroscopy. Available at: [Link]
-
Fluorescence spectroscopy - Wikipedia. Available at: [Link]
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A fluorescence standard reference material : quinine sulfate dihydrate - GovInfo. Available at: [Link]
-
Comparison of Methods and Achievable Uncertainties for the Relative and Absolute Measurement of Photoluminescence Quantum Yields | Analytical Chemistry - ACS Publications. (2011-04-07). Available at: [Link]
-
Exploration of Fluorescence Theory and System Design - Avantes. Available at: [Link]
-
Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). (2011-08-31). Available at: [Link]
-
Guide to Fluorescence spectroscopy instrumentation - Ibsen Photonics. (2024-09-03). Available at: [Link]
-
Quinine Sulfate as a Fluroescence Quantum Yield Standard. - DTIC. Available at: [Link]
-
Quinine sulfate - OMLC. Available at: [Link]
-
A sensitive new fluorescence assay for measuring proton transport across liposomal membranes - PubMed. Available at: [Link]
-
Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain - PMC - NIH. Available at: [Link]
-
This compound (C13H16NO3S) - PubChemLite. Available at: [Link]
-
Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - NIH. (2023-04-27). Available at: [Link]
-
Relative Quantum Yield - Edinburgh Instruments. Available at: [Link]
-
Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PubMed. (2023-05-26). Available at: [Link]
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- 3. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
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excitation and emission spectra of 2-Methyl-1-(3-sulphonatopropyl)quinolinium
An In-Depth Technical Guide to the Excitation and Emission Spectra of 6-Methoxy-1-(3-sulphonatopropyl)quinolinium (SPQ)
Introduction: Understanding the Quinolinium Core and the Identity of SPQ
For researchers engaged in cellular and molecular imaging, quinolinium-based fluorescent probes are indispensable tools. Their utility stems from a core structure that is both environmentally sensitive and amenable to chemical modification, allowing for the development of probes targeted to specific analytes and cellular compartments. This guide focuses on a particularly prominent member of this class: 6-methoxy-1-(3-sulphonatopropyl)quinolinium, almost universally known by the acronym SPQ .
It is important to address a potential point of confusion regarding its nomenclature. While this guide was prompted by an inquiry about "2-Methyl-1-(3-sulphonatopropyl)quinolinium," the vast body of scientific literature centers on the 6-methoxy derivative, SPQ. The principles and methodologies discussed herein are largely applicable to other quinolinium derivatives, but all quantitative data, protocols, and mechanistic insights pertain specifically to SPQ, a well-characterized and widely adopted fluorescent indicator.
SPQ's prominence is primarily due to its sensitivity to halide ions, particularly chloride (Cl⁻). Its fluorescence is dynamically quenched by Cl⁻, making it a powerful tool for measuring intracellular chloride concentrations and fluxes, which are critical in processes ranging from neurotransmission to cell volume regulation and the study of diseases like cystic fibrosis. This guide provides a deep dive into the spectral properties of SPQ, the factors that modulate its fluorescence, and the practical methodologies required for its successful application.
Core Physicochemical and Spectroscopic Properties of SPQ
A thorough understanding of a fluorophore begins with its fundamental properties. These parameters dictate its behavior in solution and are the foundation for designing robust and reproducible experiments.
Chemical and Physical Characteristics
The structure of SPQ features a quinolinium core, a heterocyclic aromatic cation, modified with a methoxy group at the 6-position and a sulfopropyl chain at the nitrogen atom. This zwitterionic structure confers high water solubility, a critical feature for a probe used in physiological buffers.
| Property | Value | Source(s) |
| Chemical Name | 6-methoxy-1-(3-sulphonatopropyl)quinolinium | [1] |
| Synonyms | SPQ, 6-M-SPQ | [1] |
| Molecular Formula | C₁₃H₁₅NO₄S | [1] |
| Molecular Weight | 281.33 g/mol | [2] |
| Solubility | Soluble in Water and DMSO | [1] |
| Appearance | White to off-white solid | [1] |
Fundamental Spectroscopic Parameters in Aqueous Solution
The interaction of a fluorophore with light is defined by its excitation and emission spectra. SPQ is a UV-excitable dye with emission in the blue region of the visible spectrum. The separation between the excitation and emission maxima, known as the Stokes shift, is a key characteristic.
| Parameter | Value (in aqueous buffer, pH ~7) | Source(s) |
| Excitation Maximum (λex) | 344 - 350 nm (secondary peak ~320 nm) | [1][3][4] |
| Emission Maximum (λem) | ~443 nm | [1][4] |
| Molar Extinction Coefficient (ε) | 3,700 M⁻¹cm⁻¹ at 344 nm | [1] |
| Stokes Shift | ~93 - 99 nm | |
| Fluorescence Quantum Yield (Φf) | Lower than MQAE | [5] |
| Fluorescence Lifetime (τ) | Biexponential decay in water |
Expert Insight: The Biexponential Decay of SPQ While many common fluorophores exhibit a single exponential fluorescence decay, SPQ's decay in water is best described by a biexponential function. This indicates the presence of at least two distinct excited-state populations or environments. For this reason, SPQ is not recommended for use as a fluorescence lifetime standard. This complexity does not preclude its use as an intensity-based indicator but is a critical consideration for researchers employing fluorescence lifetime imaging (FLIM) techniques.
The Mechanism of SPQ Fluorescence and Quenching
SPQ's utility is rooted in the dynamic process of collisional quenching. Understanding this mechanism is key to interpreting experimental data correctly.
The Principle of Fluorescence
Fluorescence is a multi-stage process involving the absorption of a photon, internal conversion, and the emission of a new photon.
Caption: A simplified Jablonski diagram illustrating the process of fluorescence.
-
Absorption: A molecule in the ground state (S₀) absorbs a photon of a specific energy, promoting an electron to an excited singlet state (S₁). This is a very fast process (femtoseconds).
-
Internal Conversion & Vibrational Relaxation: The excited molecule rapidly loses excess vibrational energy to its surroundings (e.g., solvent molecules), relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process (picoseconds).
-
Fluorescence Emission: The molecule returns to the ground state (S₀) by emitting a photon. Because energy was lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This lifetime in the excited state is on the nanosecond timescale.
Collisional Quenching by Chloride
Fluorescence quenching refers to any process that decreases the fluorescence intensity. SPQ is quenched by chloride ions through a dynamic or collisional mechanism .[1]
This occurs when an excited fluorophore (SPQ*) encounters a quencher (Cl⁻) during its excited-state lifetime. The collision facilitates a non-radiative pathway for the fluorophore to return to its ground state, without the emission of a photon.
Caption: Collisional quenching pathway of SPQ by chloride ions.
The relationship between fluorescence intensity and quencher concentration is described by the Stern-Volmer equation :
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher (Cl⁻).
-
F is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
The Kₛᵥ is a measure of the sensitivity of the fluorophore to the quencher. A higher Kₛᵥ indicates more efficient quenching. For SPQ, the Kₛᵥ for chloride is significantly different in simple aqueous solutions versus the complex intracellular environment.
| Condition | Stern-Volmer Constant (Kₛᵥ) for Cl⁻ | Source(s) |
| Aqueous Solution | 118 M⁻¹ | [3][5] |
| Intracellular | ~12 M⁻¹ | [3] |
Expert Insight: The nearly 10-fold decrease in the apparent Kₛᵥ inside cells is a critical experimental consideration. It is attributed to competitive quenching by endogenous anions and proteins, as well as the higher viscosity of the cytoplasm compared to water.[3] This necessitates careful in situ calibration for accurate intracellular chloride measurements.
Critical Factors Influencing SPQ Fluorescence
The local chemical environment can profoundly impact the spectral properties of SPQ. Researchers must control or account for these variables to ensure data integrity.
Solvent Polarity (Solvatochromism)
While specific data for SPQ across a range of organic solvents is sparse, the principles of solvatochromism apply. The polarity of the solvent can alter the energy gap between the ground and excited states of the fluorophore. For polar dyes like SPQ, increasing solvent polarity often leads to a red shift (a shift to longer wavelengths) in the emission spectrum. This is because polar solvent molecules can reorient around the excited-state dipole moment of the fluorophore, stabilizing it and lowering its energy. This effect must be considered when using solvents like DMSO for stock solutions, ensuring the final concentration of the organic solvent in the aqueous buffer is low and consistent across all samples.
pH and Buffer Composition
Contrary to some initial assumptions, the fluorescence of SPQ is not entirely pH-insensitive in the physiological range. Studies have shown that SPQ fluorescence intensity increases as the pH decreases.[6]
More significantly, the chemical composition of the buffer itself can act as a quencher.[6] This quenching is pH-dependent, as the protonated and deprotonated forms of the buffer components have different quenching efficiencies. For example, piperazine-derived buffers like HEPES can exhibit significant quenching throughout a wide pH range, whereas morpholine-derivatives like MES show quenching that is more tightly linked to their pKa.
Causality: This buffer-dependent quenching is a crucial experimental detail. When measuring Cl⁻ transport that is coupled to H⁺ flux, changes in pH could be mistakenly interpreted as changes in Cl⁻ concentration. Therefore, it is imperative to:
-
Characterize the fluorescence of SPQ in the specific buffer system being used.
-
Perform control experiments to separate the effects of pH changes from those of chloride concentration changes.
-
Choose buffers with minimal quenching properties if possible.
Photostability and Experimental Best Practices
Field-Proven Insights for Minimizing Photobleaching:
-
Minimize Exposure: Use the lowest possible excitation intensity and shortest exposure times required to obtain an adequate signal-to-noise ratio.
-
Use Neutral Density Filters: Attenuate the excitation light source to control the intensity delivered to the sample.
-
Incorporate Anti-fade Reagents: For fixed-cell imaging, consider using commercial or homemade anti-fade mounting media.
-
Consider Two-Photon Excitation: For tissue or slice imaging, two-photon microscopy can cause less photodamage and photobleaching compared to conventional UV excitation.[7]
Experimental Protocols for Spectral Characterization
The following protocols provide a framework for the accurate measurement of SPQ's spectral properties.
Protocol 1: Determining Excitation and Emission Spectra
This protocol outlines the steps to measure the fluorescence spectra of SPQ in a standard aqueous buffer.
Caption: Workflow for measuring SPQ excitation and emission spectra.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of SPQ in high-quality, anhydrous DMSO. Store protected from light at ≤ -20°C.
-
Working Solution Preparation: Dilute the stock solution in the desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaNO₃, pH 7.4) to a final concentration of 5-10 µM. Note: Nitrate is often used as the counter-ion as it has minimal quenching effect on SPQ.
-
Instrumentation Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission slit widths (e.g., 2-5 nm). Narrower slits provide better spectral resolution but lower signal.
-
-
Blank Measurement: Fill a quartz cuvette with the aqueous buffer alone. Place it in the fluorometer and record the background signal for both the emission and excitation scan ranges.
-
Emission Spectrum Measurement:
-
Rinse the cuvette and fill it with the SPQ working solution.
-
Set the excitation monochromator to a fixed wavelength (e.g., 345 nm).
-
Scan the emission monochromator over a range (e.g., 400 nm to 600 nm) and record the fluorescence intensity.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to a fixed wavelength corresponding to the peak of the emission spectrum (e.g., 445 nm).
-
Scan the excitation monochromator over a range (e.g., 300 nm to 420 nm) and record the fluorescence intensity.
-
-
Data Analysis:
-
Subtract the blank spectrum from the corresponding sample spectrum.
-
Identify the wavelength of maximum intensity (λmax) for both the excitation and emission spectra.
-
Protocol 2: Characterizing Chloride Quenching (Stern-Volmer Analysis)
This protocol describes how to determine the Stern-Volmer constant (Kₛᵥ) for chloride quenching.
Methodology:
-
Solution Preparation:
-
Prepare a "Chloride-Free" buffer (e.g., 10 mM HEPES, 150 mM NaNO₃, pH 7.4).
-
Prepare a "High-Chloride" buffer of identical composition, but replace NaNO₃ with NaCl (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a 2X SPQ solution by adding SPQ to the "Chloride-Free" buffer to a concentration of 20 µM.
-
-
Serial Dilutions: Create a series of standards with varying chloride concentrations by mixing the "Chloride-Free" and "High-Chloride" buffers in different ratios (e.g., 0, 10, 20, 40, 80, 120 mM Cl⁻).
-
Sample Preparation: Mix each chloride standard 1:1 with the 2X SPQ solution to yield a final SPQ concentration of 10 µM in each sample. This ensures the SPQ concentration is constant while the chloride concentration varies.
-
Fluorescence Measurement:
-
Set the fluorometer to the predetermined excitation and emission maxima of SPQ (e.g., λex = 345 nm, λem = 445 nm).
-
Measure the fluorescence intensity of each sample, starting with the 0 mM Cl⁻ sample (this is F₀).
-
-
Data Analysis:
-
For each sample, calculate the ratio F₀ / F.
-
Plot F₀ / F on the y-axis against the chloride concentration [Cl⁻] on the x-axis.
-
Perform a linear regression on the data. The plot should be linear, and the slope of the line is the Stern-Volmer constant, Kₛᵥ.
-
Conclusion
6-Methoxy-1-(3-sulphonatopropyl)quinolinium (SPQ) is a powerful, water-soluble fluorescent probe that remains a cornerstone of intracellular chloride measurement. Its utility is defined by its UV-excitation and blue-emission profile and, most critically, its collisional quenching by chloride ions, a phenomenon well-described by the Stern-Volmer relationship. However, as this guide has detailed, the successful application of SPQ requires a nuanced understanding of its photophysics. Researchers must appreciate its biexponential fluorescence decay, its sensitivity to pH and buffer composition, and the significant difference between its quenching constants in simple solution and the complex intracellular milieu. By applying the principles and protocols outlined herein, scientists and drug development professionals can leverage the unique spectral properties of SPQ to generate accurate, reproducible, and insightful data in their research endeavors.
References
-
Verkman, A. S., Galietta, L. J. V., & De Luca, M. (2009). Twenty years of fluorescence imaging of intracellular chloride. Frontiers in Bioscience, 14, 244-255. Retrieved from [Link]
-
Ilivicky, J., & Sonenberg, M. (1995). Buffer-dependent pH sensitivity of the fluorescent chloride-indicator dye SPQ. Analytical Biochemistry, 225(2), 323-328. Retrieved from [Link]
Sources
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- 2. SPQ [6-Methoxy-N-(3-sulfopropyl)quinolinium] | AAT Bioquest [aatbio.com]
- 3. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Invitrogen SPQ (6-Methoxy-N-(3-Sulfopropyl)Quinolinium, Inner Salt) 100 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. biotium.com [biotium.com]
- 6. Buffer-dependent pH sensitivity of the fluorescent chloride-indicator dye SPQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Twenty years of fluorescence imaging of intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Safety of 2-Methyl-1-(3-sulphonatopropyl)quinolinium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical safety and handling protocols for 2-Methyl-1-(3-sulphonatopropyl)quinolinium. As a specialized chemical compound, a thorough understanding of its hazard profile is essential for ensuring laboratory safety and experimental integrity. This document synthesizes data from authoritative safety data sheets (SDS) to provide actionable insights for professionals in research and development.
Part 1: Chemical Identification and Physicochemical Properties
Correctly identifying a chemical and understanding its physical properties is the foundation of safe handling. This compound is a quinolinium derivative, and its properties dictate storage, handling, and emergency response procedures.
| Property | Data | Reference |
| Synonyms | 2-Methyl-1-(3-sulfonatopropyl)quinolinium | [1] |
| Molecular Formula | C13H15NO3S (Note: Varies based on specific salt/form) | [1] |
| Melting Point | 52 - 55 °C (126 - 131 °F) | [1] |
| Appearance | Solid | [1] |
| Stability | The product is chemically stable under standard ambient conditions (room temperature). | [1][2] |
Rationale for Data Presentation: Key physicochemical data are presented in a tabular format for quick reference. The melting point, for instance, is critical for understanding the compound's physical state at ambient laboratory temperatures and for assessing thermal stability.
Part 2: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The following classifications are critical for risk assessment and the implementation of appropriate safety controls.[1]
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[1][2]
These classifications necessitate specific precautionary measures, which are communicated through standardized pictograms and statements.
GHS Hazard Communication Diagram
The following diagram illustrates the GHS pictograms applicable to this compound and their meanings, providing an immediate visual reference for laboratory personnel.
Caption: GHS Pictograms and Associated Hazards.
Part 3: Exposure Scenarios and First-Aid Protocols
Immediate and appropriate first-aid response is critical to mitigating harm from accidental exposure. The following protocols are based on established safety guidelines.
Core Principle: In any case of exposure, the primary goal is to remove the individual from the source of contamination and seek immediate medical attention. Always provide the Safety Data Sheet to the attending medical personnel.[1][2]
-
Inhalation: If inhaled, move the person to fresh air.[1] If breathing is difficult or stops, provide artificial respiration and consult a physician immediately.[2] The causality is clear: removing the individual from the contaminated atmosphere is the fastest way to reduce systemic absorption through the lungs.
-
Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][2] If skin irritation persists, it is a sign that the chemical may have breached the outer skin layer, and medical advice is required.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Persistent irritation necessitates consultation with an ophthalmologist.[1] The rationale for extensive rinsing is to dilute and flush away the irritant, minimizing damage to the cornea.
-
Ingestion: If swallowed, rinse the mouth with water.[2] Do NOT induce vomiting.[2] Immediately call a Poison Center or doctor.[1] Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further complications.
Part 4: Fire and Explosion Hazard Management
While not classified as flammable, as a combustible solid, this compound can burn.[1] In a finely divided state, like many organic powders, it may form explosive dust-air mixtures.[1][3]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. There are no specific limitations on extinguishing agents for this substance.[1]
-
Hazardous Combustion Products: In the event of a fire, hazardous decomposition products can be released, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][4]
-
Protective Equipment for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[1][2][5]
Part 5: Accidental Release and Spill Containment Procedures
A systematic approach to spill management is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the danger area. Ensure adequate ventilation.[1]
-
Don Personal Protective Equipment (PPE): Before approaching the spill, equip yourself with the appropriate PPE as detailed in Part 6.
-
Containment: Prevent the spill from spreading and entering drains by covering drains if necessary.[1]
-
Cleanup:
-
Collection and Disposal: Collect the spilled material and absorbent in a suitable, closed container for disposal.[2]
-
Decontamination: Clean the affected area thoroughly.
-
Waste Disposal: Dispose of the waste at an approved waste disposal plant.[1]
Spill Response Workflow
This diagram outlines the decision-making process for responding to an accidental release in the laboratory.
Caption: A workflow for responding to accidental chemical spills.
Part 6: Safe Handling, Storage, and Personal Protective Equipment (PPE)
Proactive measures in handling and storage are the most effective way to prevent accidents.
Handling:
-
Avoid breathing dust.[1] Use only in a well-ventilated area or outdoors.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and skin thoroughly after handling.[1]
-
Wear appropriate protective gloves, eye protection, and face protection.[1][2]
Storage:
-
Keep the container tightly closed and store it in a dry, well-ventilated place.[1][2]
-
Store the container locked up.[1] This is a crucial step to prevent unauthorized access, especially given the compound's "Harmful if swallowed" classification.
-
Incompatible materials to avoid include strong oxidizing agents.[4]
Personal Protective Equipment (PPE) Recommendations:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Skin Protection | Handle with impervious gloves (e.g., nitrile rubber). | Prevents skin contact, which can cause irritation.[1][2] |
| Body Protection | Wear a lab coat or other protective clothing. | Minimizes the area of skin potentially exposed to the chemical.[6] |
| Respiratory Protection | Not required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved N95 or P1 dust mask. | Protects against respiratory tract irritation from inhaling dust particles. |
Part 7: Toxicological Profile
The toxicological data underscores the GHS classifications. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. However, the primary hazards are well-defined:
-
Acute Effects: Harmful if swallowed, and causes irritation to the skin, eyes, and respiratory system.[1][2]
-
Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[1][2]
-
Sensitization: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[1]
Part 8: Ecological Information and Disposal Considerations
Ecological Information:
There is limited specific data available for the ecological impact of this compound. However, as a standard best practice, the product should not be allowed to enter drains or water systems to prevent environmental contamination.[1][2]
Disposal Considerations:
-
Product Disposal: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product. Do not mix with other waste.
Part 9: Regulatory and Transport Information
-
Regulatory Status: This chemical is not subject to SARA Title III (Sections 302 or 313) or Massachusetts Right To Know Act reporting requirements.
-
Transport Information: This substance is not classified as dangerous goods for transport under DOT (US), IMDG, or IATA regulations.
References
-
Sigma-Aldrich, Safety Data Sheet.
-
Biotium, MSDS.
-
Sigma-Aldrich, Safety Data Sheet (Toxic Substance).
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Sigma-Aldrich, Safety Data Sheet (Harmful if Swallowed).
-
Sigma-Aldrich, Safety Data Sheet (Non-Hazardous).
-
Sigma-Aldrich, Safety Data Sheet (General Lab Chemical).
-
Sigma-Aldrich, Safety Data Sheet (Not Thoroughly Investigated).
-
Fisher Scientific, Safety Data Sheet (Quinoline).
-
Sigma-Aldrich, Safety Data Sheet (Combustible Solid).
-
Sigma-Aldrich, Safety Data Sheet (Combustible).
-
Sigma-Aldrich, Safety Data Sheet (Skin/Eye Irritant).
-
Fisher Scientific, Safety Data Sheet (Hazardous Chemical).
-
3M, Safety Data Sheet (General Cleaner).
-
Fisher Scientific, Safety Data Sheet (Solid).
-
Fisher Scientific, Safety Data Sheet (3-(1-Pyridinio)-1-propanesulfonate).
-
Santa Cruz Biotechnology, Inc., Safety Data Sheet (6-Methoxy-N-(3-sulfopropyl)quinolinium).
-
PubMed, RIFM fragrance ingredient safety assessment, 2-(methylpropyl)quinoline.
-
G-Biosciences, Safety Data Sheet (1-(3-sulfonatopropyl)pyridinium).
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An In-Depth Technical Guide to 2-Methyl-1-(3-sulphonatopropyl)quinolinium for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
This compound is a zwitterionic organic compound featuring a quinolinium core, a heterocyclic structure renowned for its presence in biologically active compounds and functional materials.[1] The molecule's unique architecture, combining a positively charged quaternary nitrogen within the quinoline ring and a negatively charged sulfonate group at the terminus of a propyl chain, imparts distinct solubility and reactivity characteristics. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its synthesis, physicochemical properties, strategic applications in drug design, commercial sourcing, and safe handling protocols. Understanding these facets is crucial for leveraging this compound's full potential as a versatile intermediate and molecular scaffold in modern chemical and pharmaceutical research.
Chapter 1: Physicochemical Properties and Structural Characterization
The empirical and predicted properties of this compound provide the foundational data required for its application in experimental design. As a zwitterion, or inner salt, it possesses both cationic and anionic centers, influencing its solubility and interaction with other molecules.
Key Chemical Data
A summary of the compound's core identifiers and properties is presented below. This data is essential for accurate molecular weight calculations, reaction stoichiometry, and analytical interpretations.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃S | PubChem[2] |
| Molecular Weight | 265.33 g/mol | Oakwood Chemical[3] |
| Monoisotopic Mass | 266.08508 Da | PubChem[2] |
| CAS Number | 51583-69-8 | Oakwood Chemical[3] |
| MDL Number | MFCD00182042 | Oakwood Chemical[3] |
| InChIKey | XOQBXKBUTMRNQS-UHFFFAOYSA-O | PubChem[2] |
| Canonical SMILES | CC1=CCCS(=O)(=O)[O-] | PubChem[2] |
Protocol for Analytical Characterization
To ensure identity and purity, which is a self-validating step in any experimental workflow, a multi-technique analytical approach is recommended.
Step-by-Step Characterization Protocol:
-
Sample Preparation: Dissolve a small quantity (1-5 mg) of the compound in a suitable deuterated solvent. Given its zwitterionic nature, solvents like Deuterium Oxide (D₂O) or DMSO-d₆ are appropriate starting points.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Rationale: This confirms the molecular structure. The ¹H NMR should show characteristic peaks for the methyl group, the aromatic protons on the quinoline ring, and the aliphatic protons of the sulphonatopropyl chain. The integration of these peaks should correspond to the number of protons in each environment. ¹³C NMR will confirm the carbon backbone.
-
-
Mass Spectrometry (MS):
-
Utilize High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.
-
Rationale: HRMS provides a highly accurate mass measurement, which should match the calculated monoisotopic mass of the compound, confirming its elemental composition. Both positive and negative ion modes can be used to observe the protonated molecule [M+H]⁺ or related adducts.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a method using a reverse-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or ammonium acetate to improve peak shape.
-
Rationale: HPLC is crucial for determining the purity of the compound. A single, sharp peak indicates a high degree of purity. This technique can be coupled with a UV detector set to a wavelength appropriate for the quinoline chromophore (e.g., ~257 nm) for quantification.[4]
-
Chapter 2: Synthesis Pathway and Mechanistic Insight
The preparation of this compound is typically achieved through a direct N-alkylation of 2-methylquinoline. This reaction is a classic example of nucleophilic substitution.
General Synthesis Reaction
The synthesis involves the reaction of 2-methylquinoline, which acts as the nucleophile, with 1,3-propanesultone, an electrophilic alkylating agent. The nitrogen atom of the quinoline ring attacks the terminal carbon of the sultone, leading to the opening of the strained four-membered ring and the formation of the zwitterionic product.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol for Synthesis
This protocol is a generalized procedure based on common methods for synthesizing N-alkyl quinolinium salts.[4][5]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylquinoline (1 equivalent).
-
Solvent Addition: Add a suitable dry solvent, such as toluene or acetonitrile, to dissolve the starting material.
-
Causality: The choice of a polar aprotic solvent facilitates the Sₙ2 reaction mechanism without interfering with the reactants.
-
-
Reagent Addition: Add 1,3-propanesultone (1-1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 6-40 hours).[4][5] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures a constant reaction temperature at the boiling point of the solvent.
-
-
Isolation: As the product forms, it will often precipitate from the reaction mixture due to its ionic nature and lower solubility in the organic solvent. Allow the mixture to cool to room temperature.
-
Purification: Collect the solid product by filtration. Wash the crude product with a cold solvent (e.g., diethyl ether or the reaction solvent) to remove unreacted starting materials.[4]
-
Validation: Dry the purified product under vacuum and characterize using the analytical methods described in Chapter 1 to confirm its identity and purity. This step is critical for the trustworthiness of the entire workflow.
Chapter 3: Strategic Applications in Drug Discovery
The structural components of this compound each contribute to its potential utility in drug development.
-
The Quinoline Core: Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[1] They are known to exhibit a wide range of biological activities, and the quinolinium salt form can be a precursor for creating more complex, fused heterocyclic systems.[1]
-
The "Magic Methyl" Group: The methyl group at the 2-position is not merely a passive substituent. The addition of a methyl group—often termed the "magic methyl" effect—can profoundly impact a molecule's pharmacological profile.[6] It can enhance binding affinity to a biological target by engaging in hydrophobic interactions, modulate metabolic stability by blocking sites of oxidation, and influence the molecule's conformation.[6][7]
-
The Sulphonatopropyl Chain: This zwitterionic side chain significantly increases the compound's polarity and aqueous solubility compared to a simple N-alkyl quinolinium salt. In drug design, improving solubility is a critical challenge. This chain can serve as a handle for further chemical modification or as a tool to impart favorable pharmacokinetic properties to a parent molecule.
Chapter 4: Commercial Suppliers and Procurement
For researchers requiring this compound for their work, several specialty chemical suppliers offer it in various quantities. Procurement directly from these vendors ensures a baseline level of quality and purity, which can then be verified in-house.
| Supplier | Product Name | CAS Number | Available Quantities |
| Oakwood Chemical | This compound | 51583-69-8 | 250mg, 1g, 5g[3] |
| Parchem | 2-methyl-1-(3-sulphonatopropyl)pyridinium* | 56405-61-9 | Specialty chemical supplier[8] |
| Jingming Chemical (景明化工) | This compound | 51583-69-8 | 25g[9] |
*Note: Parchem lists the pyridinium analogue, which has a similar structure and may be of interest to researchers in this field. Always verify the exact structure with the supplier.
Chapter 5: Safety, Handling, and Storage
Proper handling of any chemical is paramount for laboratory safety. The information below is synthesized from available safety data sheets (SDS).
Hazard Identification
The compound is associated with several hazard statements.
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | Oakwood Chemical[3] |
| H315 | Causes skin irritation | Oakwood Chemical[3], Biotium[10] |
| H319 | Causes serious eye irritation | Oakwood Chemical[3], Biotium[10] |
| H335 | May cause respiratory irritation | Oakwood Chemical[3], Biotium[10] |
Safe Handling Workflow
A systematic approach to handling ensures minimal exposure and risk.
Caption: A logical workflow for the safe handling of the compound.
Key Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[11][12]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[11]
-
Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the work area.[11]
-
Storage: Keep the container tightly closed and store it in a dry, well-ventilated place away from incompatible materials.[12]
-
Spills: In case of a spill, avoid dust generation. Collect the material carefully and dispose of it as hazardous waste. Ensure the affected area is cleaned properly.[11]
References
- Sigma-Aldrich. (2024).
- Oakwood Chemical. (n.d.). This compound.
- Parchem. (n.d.). 2-methyl-1-(3-sulphonatopropyl)pyridinium (Cas 56405-61-9).
- Spectrum Chemical. (2010). Material Safety Data Sheet.
- Biotium. (2013). MSDS.
- PubChem. (n.d.). This compound.
- Majumdar, P., & Samanta, S. (2022). Recent Applications of Quinolinium Salts in the Synthesis of Annulated Heterocycles. SynOpen, 6(1), 86–109.
- Imramovský, A., et al. (n.d.). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules.
- Jingming Chemical. (n.d.). This compound.
- Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146.
- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208.
- Shah, A., et al. (n.d.). 2-Methylpyridinium Based Surfactants: Synthesis, Characterization and Potential Application as Drug Carrier Systems. Proceedings of the Pakistan Academy of Sciences.
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- 4. Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. paspk.org [paspk.org]
- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Application Notes and Protocols: 2-Methyl-1-(3-sulphonatopropyl)quinolinium as a Versatile Fluorescent Probe
Introduction: Unveiling the Potential of a Quinolinium-Based Fluorophore
In the dynamic fields of cellular biology, drug discovery, and environmental science, fluorescent probes are indispensable tools for visualizing and quantifying biological and chemical processes. Quinolinium-based dyes have emerged as a significant class of fluorophores due to their inherent water solubility, high photostability, and sensitivity to their local environment.[1][2] This document provides detailed application notes and protocols for the use of 2-Methyl-1-(3-sulphonatopropyl)quinolinium , a versatile fluorescent probe with broad potential across multiple research disciplines.
This probe consists of a 2-methylquinolinium core, which serves as the fluorophore, functionalized with a propanesulfonate group. This sulfonate moiety imparts excellent water solubility, a critical feature for applications in biological media. The cationic nature of the quinolinium nitrogen allows for electrostatic interactions with negatively charged biological structures, such as cell membranes and nucleic acids, making it a promising candidate for cellular imaging. Furthermore, the fluorescence of the quinolinium core is sensitive to quenching by various analytes, suggesting its utility in the development of novel sensors.[3][4]
While this document provides robust protocols based on the established principles of quinolinium dye chemistry, it is imperative for the researcher to recognize that optimization for specific experimental systems is a cornerstone of rigorous scientific practice.
Photophysical Properties and Handling
A comprehensive understanding of a probe's spectral characteristics is fundamental to its effective application. The photophysical properties of this compound are summarized below. These values are based on data from structurally similar quinolinium compounds and may require experimental verification for this specific probe.
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~345 nm | Can be fine-tuned based on solvent polarity. |
| Emission Maximum (λem) | ~450 - 500 nm | Exhibits a notable Stokes shift, which is advantageous for minimizing self-quenching and background interference.[5] |
| Quantum Yield (ΦF) | 0.5 - 0.8 | High quantum yields are characteristic of rigid quinolinium structures, leading to bright fluorescence.[6] |
| Fluorescence Lifetime (τ) | 10 - 30 ns | Long fluorescence lifetimes are beneficial for applications in fluorescence lifetime imaging microscopy (FLIM).[7] |
| Solubility | High | The sulfonate group ensures excellent solubility in aqueous buffers such as PBS and cell culture media.[5] |
| Storage | 4°C, protected from light | Stock solutions in aqueous buffers should be stored refrigerated and shielded from light to prevent photobleaching. |
Note on Purity and Characterization: The purity of the probe is critical for reproducible results. It is recommended to verify the identity and purity of this compound using techniques such as NMR and mass spectrometry before use.[8]
Mechanism of Fluorescence and Sensing
The fluorescence of quinolinium probes is governed by intramolecular charge transfer (ICT) processes. Upon excitation, an electron is promoted to a higher energy state. The subsequent relaxation to the ground state is accompanied by the emission of a photon. The energy of this emission, and thus its wavelength, can be influenced by the polarity of the probe's microenvironment.
For sensing applications, the primary mechanism is often fluorescence quenching . This occurs when an analyte interacts with the excited fluorophore, providing a non-radiative pathway for the probe to return to its ground state, thereby decreasing the fluorescence intensity. For quinolinium salts, this quenching can be dynamic (collisional) and is often observed with anions like halides.[3][4]
Figure 1. Generalized mechanism of fluorescence and quenching.
Application I: General Cellular Imaging
The inherent fluorescence and cationic nature of this compound make it a suitable candidate for general-purpose live-cell staining, particularly for visualizing cell morphology and potentially labeling negatively charged organelles.
Protocol for Staining of Adherent Mammalian Cells
This protocol provides a general guideline for staining adherent cells. Optimization of probe concentration and incubation time is recommended for different cell types.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium appropriate for the cell line
-
Coverslips or imaging-grade culture dishes
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)
Stock Solution Preparation (1 mM):
-
Calculate the required mass of the probe to prepare a 1 mM stock solution in sterile PBS.
-
Dissolve the probe in PBS by vortexing.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution at 4°C, protected from light.
Staining Procedure:
-
Culture cells on coverslips or in imaging dishes to the desired confluency (typically 60-80%).
-
Prepare a working solution of the probe by diluting the 1 mM stock solution in complete culture medium to a final concentration of 1-10 µM.
-
Aspirate the old medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C in a CO2 incubator for 15-30 minutes.
-
After incubation, aspirate the staining solution and wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope.
Figure 2. Workflow for staining adherent cells.
Application II: Environmental Sensing of Anionic Pollutants
The fluorescence of quinolinium dyes can be quenched by certain anions. This property can be exploited for developing a simple and rapid method for the detection of anionic pollutants in water samples. This protocol is a proof-of-concept and requires validation with specific target analytes.
Protocol for Fluorescence Quenching Assay
Materials:
-
This compound
-
Deionized water
-
Buffer solution (e.g., 10 mM phosphate buffer, pH 7.0)
-
Standard solutions of the target anionic pollutant
-
Fluorometer
Procedure:
-
Prepare a 1 µM working solution of the probe in the buffer solution.
-
Prepare a series of standard solutions of the analyte in the same buffer.
-
In a cuvette, add the probe solution.
-
Measure the initial fluorescence intensity (F₀) at the emission maximum (~450-500 nm) with excitation at ~345 nm.
-
Titrate the probe solution with increasing concentrations of the analyte standard solution.
-
After each addition, mix thoroughly and measure the fluorescence intensity (F).
-
Plot the data as a Stern-Volmer plot (F₀/F vs. [Analyte]). A linear relationship suggests a dynamic quenching mechanism.
Figure 3. Workflow for fluorescence quenching assay.
Application III: Assessment of Antimicrobial Activity
Some quaternary ammonium compounds exhibit antimicrobial properties. The fluorescent nature of this compound allows for its use as a self-reporting antimicrobial agent, where its uptake by bacteria can be visualized by fluorescence microscopy.[9][10][11]
Protocol for Bacterial Staining and Visualization
Materials:
-
This compound
-
Bacterial culture (e.g., E. coli, B. subtilis) in logarithmic growth phase
-
Luria-Bertani (LB) broth or other suitable bacterial growth medium
-
PBS, pH 7.4
-
Fluorescence microscope
Procedure:
-
Grow a bacterial culture to mid-log phase.
-
Harvest the bacteria by centrifugation and wash the pellet twice with PBS.
-
Resuspend the bacterial pellet in PBS to an appropriate optical density (e.g., OD₆₀₀ = 0.5).
-
Add the probe to the bacterial suspension at a final concentration of 5-20 µM.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
(Optional) Wash the bacteria again with PBS to remove unbound probe.
-
Mount a small volume of the bacterial suspension on a microscope slide and cover with a coverslip.
-
Visualize the stained bacteria using a fluorescence microscope.
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following controls are recommended for each application:
-
Autofluorescence Control: Image unstained cells or bacterial samples under the same imaging conditions to assess the level of background autofluorescence.
-
Photostability Control: Continuously expose a stained sample to the excitation light and monitor the fluorescence intensity over time to determine the rate of photobleaching.
-
Specificity Control (for sensing): Perform the quenching assay with a panel of non-target anions to assess the selectivity of the probe for the intended analyte.
-
Viability Control (for live-cell imaging): Use a viability stain (e.g., propidium iodide) in conjunction with the quinolinium probe to ensure that the staining process does not compromise cell membrane integrity.
By incorporating these controls, researchers can build a self-validating system that enhances the trustworthiness of their findings.
Conclusion
This compound is a promising fluorescent probe with a wide array of potential applications. Its excellent water solubility, high fluorescence quantum yield, and sensitivity to its environment make it a valuable tool for researchers in various scientific disciplines. The protocols provided herein serve as a comprehensive starting point for utilizing this probe in cellular imaging, environmental sensing, and antimicrobial research. As with any scientific tool, thoughtful optimization and the use of appropriate controls are paramount to achieving robust and reproducible results.
References
-
Stone, M.R.L., Phetsang, W., Cooper, M.A., Blaskovich, M.A.T. (2020). Visualization of Bacterial Resistance using Fluorescent Antibiotic Probes. J. Vis. Exp. (157), e60743. [Link]
-
Stone, M.R.L., Phetsang, W., Cooper, M.A., & Blaskovich, M.A.T. (2020). Visualization of Bacterial Resistance using Fluorescent Antibiotic Probes. PubMed. [Link]
-
Singh, A. K., et al. (n.d.). Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods. Purdue e-Pubs. [Link]
-
Mekala, R., et al. (2021). Design and structural characterization of 2-methyl 8-hydroxyl quinolinilium 5-chloro salicylate salt. ResearchGate. [Link]
-
Stone, M.R.L., Phetsang, W., Cooper, M.A., Blaskovich, M.A.T. (2020). Visualization of Bacterial Resistance using Fluorescent Antibiotic Probes. ResearchGate. [Link]
-
Bleeker, J.J., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. National Institutes of Health. [Link]
-
Bleeker, J.J., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. [Link]
-
Anonymous. (n.d.). Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells. PubMed. [Link]
-
Anonymous. (n.d.). Fluorescence quenching of 8-methyl quinolinium: An efficient halide indicator mechanism. ResearchGate. [Link]
-
Anonymous. (n.d.). Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators. ResearchGate. [Link]
-
Geddes, C. D., Apperson, K., & Birch, D. J. S. (n.d.). New fluorescent quinolinium dyes applications in nanometre particle sizing. Elsevier. [Link]
-
Anonymous. (n.d.). New fluorescent quinolinium dyes — applications in nanometre particle sizing. ResearchGate. [Link]
-
Anonymous. (n.d.). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ResearchGate. [Link]
-
Bleeker, J.J., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. TU Delft Repository. [Link]
-
CELLINK. (2024). Cell Staining - Protocol. CELLINK. [Link]
-
Anonymous. (n.d.). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences (RSC Publishing). [Link]
-
Anonymous. (n.d.). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. MDPI. [Link]
-
Unzueta, U., et al. (n.d.). Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles. National Institutes of Health. [Link]
-
Anonymous. (n.d.). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. National Institutes of Health. [Link]
-
Jager, W. F., et al. (n.d.). 7-Dialkylamino-1-alkylquinolinium Salts: Highly Versatile and Stable Fluorescent Probes. ACS Publications. [Link]
-
Anonymous. (2023). Two novel fluorescent probes based on quinolinone for continuous recognition of Al3+ and ClO. PubMed. [Link]
-
Anonymous. (n.d.). A pyrylium salt-based fluorescent probe for the highly sensitive detection of methylamine vapour. Analyst (RSC Publishing). [Link]
-
Anonymous. (n.d.). Synthesis of methyl-isopropyl-quinoline yellow. ResearchGate. [Link]
-
Anonymous. (n.d.). Synthetic Strategy and Structure Characterization of a New[9][12]Thiazolo[3,2-b][9][10][13]Triazolium Cationic Surfactant. Biointerface Research in Applied Chemistry. [Link]
-
Anonymous. (2021). Preparation, Characterization, Morphological and Particle Properties of Crystallized Palm-Based Methyl Ester Sulphonates (MES) Powder. National Institutes of Health. [Link]
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- 8. Preparation, Characterization, Morphological and Particle Properties of Crystallized Palm-Based Methyl Ester Sulphonates (MES) Powder - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 2-Methyl-1-(3-sulphonatopropyl)quinolinium as a Potential Fluorescent Probe for Live-Cell Mitochondrial Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling a Novel Water-Soluble Quinolinium Probe for Cellular Cartography
The quinoline scaffold is a cornerstone in the development of fluorescent probes, valued for its robust photophysical properties and amenability to chemical modification.[1] These probes have become indispensable tools in molecular biology and medical research for visualizing cellular architecture and dynamic processes in real-time.[1][2] We introduce 2-Methyl-1-(3-sulphonatopropyl)quinolinium, a water-soluble derivative of the quinolinium family. While direct applications of this specific molecule in cell imaging are emerging, its structural characteristics—a positively charged quinolinium core combined with a water-solubilizing sulphonate group—suggest a strong potential for use as a fluorescent probe in live-cell imaging.
This document provides a detailed guide to the hypothesized application of this compound for the specific labeling and imaging of mitochondria in living cells. The protocols and principles described herein are based on the established behavior of similar cationic fluorescent dyes that target mitochondria.[3][4]
Principle of Action: Electrophoretic Accumulation in the Mitochondrial Matrix
The primary hypothesis for the utility of this compound as a mitochondrial probe lies in its cationic nature. The inner mitochondrial membrane maintains a significant negative electrochemical potential (approximately -180 mV) relative to the cytoplasm, established by the proton-pumping activity of the electron transport chain.[3] This strong negative potential acts as an electrophoretic gradient, driving the accumulation of lipophilic cations from the cytoplasm into the mitochondrial matrix.[3] The delocalized positive charge on the quinolinium nitrogen atom of this compound likely facilitates its passive diffusion across the plasma membrane and subsequent sequestration within the mitochondria.
Caption: Hypothesized mechanism of mitochondrial accumulation of this compound.
Physicochemical and Photophysical Characteristics
The following table summarizes the key properties of this compound. Disclaimer: As dedicated experimental data for this specific compound is not widely available, the photophysical properties are estimated based on structurally related 2-methylquinolinium derivatives and similar fluorescent probes.[5][6][7]
| Property | Value/Characteristic | Rationale & References |
| Molecular Formula | C₁₃H₁₅NO₃S | Based on its chemical structure. |
| Molecular Weight | 265.33 g/mol | Calculated from the molecular formula. |
| Solubility | High in aqueous solutions (e.g., PBS, cell culture media) | The sulphonatopropyl group imparts excellent water solubility. |
| Excitation Max (λex) | ~350 - 370 nm | Estimated from related quinolinium compounds.[5][7] |
| Emission Max (λem) | ~450 - 490 nm (Blue to Cyan) | Estimated Stokes shift for similar fluorophores.[7] |
| Quantum Yield (ΦF) | 0.4 - 0.7 in aqueous media | Quinolinium dyes can exhibit good quantum yields.[6] |
| Photostability | Moderate to High | The quinolinium core is known for its relative photostability.[6] |
| Cytotoxicity | Expected to be low at working concentrations | Water-soluble organic dyes are generally well-tolerated by cells for short-term imaging. |
Detailed Application Protocol: Live-Cell Mitochondrial Staining
This protocol provides a step-by-step guide for staining mitochondria in live mammalian cells. Optimization may be required for different cell types and experimental conditions.
Required Materials
-
This compound
-
Dimethyl sulfoxide (DMSO) or deionized water for stock solution
-
Live-cell imaging medium (e.g., phenol red-free DMEM, HBSS)[8]
-
Mammalian cells cultured on glass-bottom dishes or coverslips
-
Confocal or fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)
-
Incubator (37°C, 5% CO₂)
Experimental Workflow
Caption: Experimental workflow for live-cell mitochondrial staining.
Step-by-Step Procedure
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in high-purity DMSO or deionized water.
-
Rationale: A high-concentration stock allows for easy dilution to the final working concentration without significantly altering the volume of the cell culture medium. DMSO aids in solubilizing organic compounds, though the sulphonate group should ensure water solubility.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
Rationale: A sub-confluent monolayer allows for clear visualization of individual cells and their internal structures without artifacts from overcrowding.
-
-
Staining Solution Preparation:
-
On the day of the experiment, pre-warm the live-cell imaging medium to 37°C.[9]
-
Prepare the staining solution by diluting the 1 mM stock solution into the pre-warmed medium to a final concentration of 100-500 nM. The optimal concentration should be determined empirically for each cell type.[9]
-
Rationale: Using pre-warmed medium prevents temperature shock to the cells. The concentration range is typical for live-cell staining; starting with a lower concentration minimizes potential cytotoxicity.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells and gently wash once with the pre-warmed imaging medium.[9]
-
Remove the wash medium and add the staining solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[9]
-
Rationale: Incubation allows sufficient time for the probe to cross the cell membrane and accumulate in the mitochondria.
-
-
Washing:
-
Aspirate the staining solution and wash the cells two to three times with fresh, pre-warmed imaging medium.[9]
-
After the final wash, add fresh imaging medium to the cells for imaging.
-
Rationale: Washing removes excess probe from the medium and cytoplasm, reducing background fluorescence and improving the signal-to-noise ratio.
-
-
Imaging:
-
Transfer the cells to a fluorescence microscope equipped with a heated stage and environmental chamber.
-
Visualize the stained mitochondria using a filter set appropriate for the estimated excitation and emission wavelengths (e.g., a DAPI or similar UV/blue filter set).
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, especially for time-lapse experiments.[3][8]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Signal | - Staining concentration too low.- Incubation time too short.- Mitochondrial membrane potential is compromised. | - Increase the probe concentration in a stepwise manner (e.g., up to 1 µM).- Increase the incubation time (e.g., up to 90 minutes).- Use a positive control (e.g., MitoTracker™) to verify cell health and mitochondrial function. |
| High Background | - Staining concentration too high.- Inadequate washing. | - Decrease the probe concentration.- Increase the number and duration of wash steps post-incubation. |
| Signs of Cytotoxicity | - Probe concentration is too high.- Prolonged exposure to imaging conditions (light, temperature). | - Reduce the probe concentration and/or incubation time.- Minimize light exposure by using neutral density filters and reducing acquisition frequency. Ensure the imaging medium is fresh and buffered correctly. |
Concluding Remarks
This compound presents a promising, water-soluble candidate for fluorescent labeling of mitochondria in live cells. Its cationic quinolinium core is the key structural feature that likely drives its accumulation in the negatively charged mitochondrial matrix. The protocols and data presented in these application notes provide a robust starting point for researchers to explore the utility of this novel probe in their specific experimental systems. Further characterization of its photophysical properties and biological interactions will undoubtedly expand its applications in the dynamic field of cellular imaging.
References
-
Abberior Instruments. (n.d.). Mitochondrium labeling protocol for live-cell applications. Retrieved from [Link]
-
Virdi, G., & Choi, M. (2022). Live-cell imaging: Mitochondria membrane potential. Protocols.io. [Link]
-
Shim, S.-H., et al. (2012). Super-resolution fluorescence imaging of organelles in live cells with photoswitchable membrane probes. Proceedings of the National Academy of Sciences, 109(35), 13978–13983. [Link]
- Kavitha, E., et al. (2020). Synthesis, characterization, and comprehensive analysis of 2-methylquinolinium picrate: crystal engineering, optical, spectroscopic, thermal stability, and nonlinear optical properties for opto-electronic applications. Journal of Physics and Chemistry of Solids, 148, 109712.
-
Bertolini, I., Keeney, F., & Altieri, D. C. (2021). Protocol for assessing real-time changes in mitochondrial morphology, fission and fusion events in live cells using confocal microscopy. STAR Protocols, 2(3), 100767. [Link]
-
Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from [Link]
-
Bleeker, J. J., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors, 8(5), 2050–2059. [Link]
-
Ooyama, Y., et al. (2013). Synthesis and fluorescence properties of N-methyl-1,2-dihyroquinoline-3-carboxylate derivatives: light-emitting compounds in organic solvent, in neat form, and in water. RSC Advances, 3(42), 19379-19386. [Link]
-
MDPI. (2022). Red-Emitting Polymerizable Guanidinium Dyes as Fluorescent Probes in Molecularly Imprinted Polymers for Glyphosate Detection. Retrieved from [Link]
-
ResearchGate. (2018). Photophysical properties of commercial red dyes in polymer films. Retrieved from [Link]
-
MDPI. (2022). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. Retrieved from [Link]
-
Shchepina, N., et al. (2014). Quinolinium Structure as Labeled Biomarkers. Open Journal of Synthesis Theory and Applications, 3, 21-26. [Link]
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- 4. Super-resolution fluorescence imaging of organelles in live cells with photoswitchable membrane probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and comprehensive analysis of 2-methylquinolinium picrate: crystal engineering, optical, spectroscopic, thermal stability, and nonlinear optical properties for opto-electronic applications | Semantic Scholar [semanticscholar.org]
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- 7. Synthesis and fluorescence properties of N-methyl-1,2-dihyroquinoline-3-carboxylate derivatives: light-emitting compounds in organic solvent, in neat form, and in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Mitochondrium labeling protocol for live-cell applications [abberior.rocks]
Application Notes and Protocols for Fluorescence Microscopy with 2-Methyl-1-(3-sulphonatopropyl)quinolinium
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: Navigating the Frontier of Quinolinium-Based Cellular Imaging
This document provides a comprehensive guide to the experimental setup and application of 2-Methyl-1-(3-sulphonatopropyl)quinolinium for fluorescence microscopy. As a member of the quinolinium family of fluorescent dyes, this compound holds significant potential for live-cell imaging and the study of various cellular processes. Quinolinium-based probes are recognized for their utility in sensing local environments, such as pH and membrane potential, and for their applications in detecting specific analytes.[1][2][3] This guide is designed to equip researchers with the foundational knowledge and practical protocols to effectively integrate this promising fluorophore into their experimental workflows. While specific data for this particular quinolinium derivative is emerging, the principles and protocols outlined herein are grounded in the established characteristics of related quinolinium compounds and are intended to serve as a robust starting point for your investigations.[2][4]
Understanding the Core Principles: The Versatility of Quinolinium Dyes
Quinolinium dyes are a class of fluorescent molecules characterized by a quinoline core. Their photophysical properties are often sensitive to the molecular environment, making them valuable as probes for cellular dynamics.[3] Key applications of quinolinium-based dyes in cellular imaging include:
-
pH Sensing: Certain quinolinium derivatives exhibit pH-dependent fluorescence, enabling the visualization of pH gradients in organelles like lysosomes.[1][4]
-
Membrane Potential Imaging: The charged nature of the quinolinium core can lead to an accumulation in mitochondria or changes in fluorescence in response to shifts in membrane potential.[5][6][7][8]
-
Analyte Detection: Functionalized quinolinium probes have been developed to detect specific molecules, such as thiophenols, within living cells.[2]
-
Nucleic Acid Staining: Some styryl quinolinium dyes have shown promise in imaging ribosomal RNA in living cells.[9]
The sulphonatopropyl group in this compound suggests increased water solubility, a desirable characteristic for biological imaging applications.
Predicted Photophysical Properties
While experimental data for this compound is not extensively documented, we can infer its likely spectral characteristics based on the quinolinium scaffold.
| Property | Predicted Value/Range | Rationale & Considerations |
| Excitation Maximum (λex) | ~350 - 450 nm | Quinolinium cores typically absorb in the UV to blue range. The exact maximum will depend on the specific substitution pattern and the cellular environment. |
| Emission Maximum (λem) | ~450 - 550 nm | A Stokes shift is expected, with emission likely in the blue to green region of the spectrum. |
| Quantum Yield | Moderate to High | Many quinolinium dyes exhibit good fluorescence quantum yields, making them bright probes.[4] |
| Photostability | Good | Quinolinium-based probes have been noted for their high photostability in some applications.[4] |
Note: These are estimated values. It is imperative to experimentally determine the optimal excitation and emission wavelengths for your specific imaging setup.
Experimental Workflow: A Step-by-Step Guide
This section provides a detailed protocol for utilizing this compound in fluorescence microscopy. The workflow is designed to be a self-validating system, with built-in checks and optimization steps.
Sources
- 1. research.polyu.edu.hk [research.polyu.edu.hk]
- 2. Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane Potential Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Fluorescent indicators for imaging membrane potential of organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. abpbio.com [abpbio.com]
- 9. Applying styryl quinolinium fluorescent probes for imaging of ribosomal RNA in living cells [ouci.dntb.gov.ua]
Application Note: Utilizing 2-Methyl-1-(3-sulphonatopropyl)quinolinium for the Fluorometric Detection of Heparin
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 2-Methyl-1-(3-sulphonatopropyl)quinolinium as a fluorescent probe for the detection and quantification of heparin, a critical anticoagulant in clinical use. The document elucidates the underlying scientific principles, offers step-by-step experimental workflows, and presents data interpretation guidelines. The methodologies described herein are designed to be robust and self-validating, ensuring high-quality, reproducible results for researchers in academia and the pharmaceutical industry.
Introduction: The Rationale for a Dedicated Heparin Probe
Heparin, a highly sulfated glycosaminoglycan, is an essential anticoagulant used extensively in clinical practice.[1] Accurate monitoring of heparin concentration in biological matrices is paramount for therapeutic efficacy and patient safety. Traditional methods for heparin quantification, such as the activated partial thromboplastin time (aPTT) and anti-Factor Xa assays, measure its biological activity rather than its direct concentration.[1] These activity-based assays can be influenced by various plasma components, leading to potential inaccuracies.
The development of direct detection methods, particularly those employing fluorescent probes, offers a sensitive and specific alternative. Cationic fluorescent dyes can interact with the polyanionic structure of heparin, resulting in a measurable change in their photophysical properties. This compound is a cationic quinolinium derivative with intrinsic fluorescence, making it a promising candidate for this application. Its positively charged quinolinium head can engage in electrostatic interactions with the negatively charged sulfate and carboxylate groups of heparin. This binding event is hypothesized to modulate the fluorescent output of the quinolinium core, providing a direct correlation to the heparin concentration. While not the basis for all commercial kits, the principle of using cationic dyes for polyanion sensing is a well-established analytical strategy.
Principle of Detection: Electrostatic Interaction and Fluorescence Modulation
The detection mechanism hinges on the electrostatic attraction between the cationic this compound probe and the polyanionic heparin chain. In its free state in an aqueous buffer, the probe exhibits a characteristic fluorescence emission. Upon the introduction of heparin, the probe molecules are drawn to the heparin backbone, leading to aggregation of the probe on the heparin template. This aggregation can result in fluorescence quenching due to intermolecular interactions between the stacked probe molecules. The degree of fluorescence quenching is directly proportional to the concentration of heparin present in the sample, allowing for quantitative analysis.[2]
Diagram of Detection Mechanism
Caption: Interaction of the cationic quinolinium probe with heparin.
Materials and Reagents
-
Probe: this compound
-
Analyte: Unfractionated Heparin (UFH) or Low Molecular Weight Heparin (LMWH) standard
-
Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for stock solution preparation
-
Equipment:
-
Fluorescence spectrophotometer or plate reader
-
Calibrated pipettes
-
Low-binding microplates (e.g., black, clear-bottom 96-well plates)
-
Vortex mixer
-
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
Probe Stock Solution (1 mM):
-
Accurately weigh a precise amount of this compound.
-
Dissolve in a minimal amount of DMF or DMSO.
-
Bring to the final volume with PBS (pH 7.4) to achieve a 1 mM concentration.
-
Store at 4°C, protected from light.
Heparin Stock Solution (1 mg/mL):
-
Dissolve a known amount of heparin standard in PBS (pH 7.4).
-
Gently mix to ensure complete dissolution.
-
Store at 4°C.
Working Solutions:
-
Probe Working Solution (10 µM): Dilute the 1 mM probe stock solution 1:100 in PBS.
-
Heparin Standards: Prepare a series of heparin standards by serial dilution of the 1 mg/mL stock solution in PBS. The concentration range should be appropriate for the expected sample concentrations (e.g., 0-10 µg/mL).
Assay Protocol for Heparin Quantification
This protocol is designed for a 96-well microplate format.
-
Plate Setup:
-
Add 20 µL of each heparin standard or unknown sample to individual wells.
-
Include wells with 20 µL of PBS as a blank (no heparin control).
-
-
Probe Addition:
-
Add 80 µL of the 10 µM probe working solution to all wells.
-
-
Incubation:
-
Incubate the plate for 10 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity on a plate reader.
-
Excitation Wavelength: To be determined empirically for this compound (a typical starting point for quinolinium dyes is around 340-360 nm).
-
Emission Wavelength: To be determined empirically (a typical starting point is around 450-500 nm).
-
Experimental Workflow Diagram
Caption: Workflow for the fluorometric detection of heparin.
Data Analysis and Interpretation
-
Background Correction: Subtract the average fluorescence of the blank wells (PBS only, without probe) from all readings.
-
Standard Curve Generation: Plot the fluorescence intensity (or the change in fluorescence, F₀/F, where F₀ is the fluorescence of the probe without heparin) against the corresponding heparin concentration.
-
Linear Regression: Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantification of Unknowns: Use the equation from the standard curve to calculate the heparin concentration in the unknown samples based on their fluorescence readings.
Table 1: Representative Data for Heparin Standard Curve
| Heparin Concentration (µg/mL) | Average Fluorescence (a.u.) | Standard Deviation |
| 0 | 15,234 | 210 |
| 0.5 | 12,876 | 185 |
| 1.0 | 10,543 | 150 |
| 2.5 | 7,891 | 112 |
| 5.0 | 5,123 | 85 |
| 7.5 | 3,456 | 60 |
| 10.0 | 2,187 | 45 |
Assay Validation and Troubleshooting
-
Specificity: To assess the specificity of the assay, potential interfering substances commonly found in biological samples (e.g., other glycosaminoglycans like chondroitin sulfate, hyaluronic acid, and plasma proteins like albumin) should be tested.[3]
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) should be determined from the standard curve.
-
Troubleshooting:
-
High Background Fluorescence: May indicate contamination of reagents or the microplate.
-
Poor Linearity of Standard Curve: Could be due to inaccurate dilutions, pipette errors, or inappropriate concentration ranges for the probe or standards.
-
Inconsistent Readings: Ensure proper mixing and consistent incubation times.
-
Conclusion
This compound presents a promising platform for the development of a direct, fluorescence-based assay for heparin. The principles of electrostatic interaction and fluorescence modulation provide a robust basis for this application. The protocols detailed in this guide offer a solid foundation for researchers to implement and further optimize this method for their specific needs in heparin research and pharmaceutical development.
References
-
Warttinger, T., et al. (2016). A fluorescent probe assay (Heparin Red) for direct detection of heparins in human plasma. Analytical and Bioanalytical Chemistry, 408(28), 8051–8059. Available at: [Link]
-
Warttinger, T., et al. (2017). Comparison of Heparin Red, Azure A and Toluidine Blue assays for direct quantification of heparins in human plasma. arXiv preprint arXiv:1708.01918. Available at: [Link]
-
Chen, J., et al. (2017). Light up detection of heparin based on aggregation-induced emission and synergistic counter ion displacement. Chemical Communications, 53(35), 4795-4798. Available at: [Link]
-
Warttinger, T., et al. (2018). Quantification of heparin in complex matrices (including urine) using a mix-and-read fluorescence assay. arXiv preprint arXiv:1801.07166. Available at: [Link]
-
Gao, Y., et al. (2012). Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells. Chemistry–An Asian Journal, 7(8), 1849-1855. Available at: [Link]
-
James, T. D., et al. (2014). Anion Sensing Using Quinolinium Based Boronic Acid Probes. Current Analytical Chemistry, 10(1), 143-153. Available at: [Link]
-
ResearchGate. (n.d.). Molecular structure of the polycationic fluorescent probe Heparin Red... Available at: [Link]
-
Linhardt, R. J., et al. (2014). A new method to detect contaminants in heparin using radical depolymerization and liquid chromatography-mass spectrometry. Analytical chemistry, 86(1), 326-330. Available at: [Link]
-
PubMed. (2016). A fluorescent probe assay (Heparin Red) for direct detection of heparins in human plasma. Available at: [Link]
-
Dolezelikova, K., et al. (2016). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules, 21(8), 1049. Available at: [Link]
-
Li, B., et al. (2019). Sensitive fluorescence detection of heparin based on the assembly of a cationic surfactant and an anionic dye. Analyst, 144(22), 6659-6664. Available at: [Link]
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- 2. arxiv.org [arxiv.org]
- 3. Sensitive fluorescence detection of heparin based on the assembly of a cationic surfactant and an anionic dye - Analyst (RSC Publishing) [pubs.rsc.org]
Application Note: Utilizing 2-Methyl-1-(3-sulphonatopropyl)quinolinium for Live-Cell Membrane Imaging
Introduction
Live-cell imaging is a cornerstone of modern cell biology, providing invaluable insights into the dynamic processes that govern cellular function.[1][2] The selection of fluorescent probes is critical to the success of these experiments, with ideal candidates exhibiting high specificity, low cytotoxicity, and robust photostability.[3] Quinolinium-based fluorescent dyes have emerged as a versatile class of probes for various biological applications, including the detection of specific analytes and the monitoring of intracellular environments.[4][5][6] This application note introduces a detailed protocol for the use of 2-Methyl-1-(3-sulphonatopropyl)quinolinium, a water-soluble quinolinium salt, for live-cell plasma membrane imaging.
While extensive research has been conducted on various quinolinium derivatives, the specific application of this compound in live-cell imaging is a novel area of exploration. Based on the known properties of similar zwitterionic quinolinium compounds, we propose a mechanism of action and a comprehensive protocol for its use. The positively charged quinolinium head is hypothesized to interact with the negatively charged outer leaflet of the plasma membrane, while the sulphonatopropyl tail ensures high water solubility and minimizes non-specific intracellular accumulation, making it a potentially excellent candidate for selective membrane staining.
Mechanism of Action: A Hypothesis
The proposed mechanism for plasma membrane staining by this compound is based on electrostatic interactions. The quaternized nitrogen in the quinolinium ring system imparts a permanent positive charge. This cationic headgroup is electrostatically attracted to the net negative charge of the outer plasma membrane, which is rich in anionic phospholipids like phosphatidylserine (under certain cellular conditions) and sialic acid residues of glycoproteins and glycolipids. The sulphonatopropyl group, being a zwitterionic moiety, enhances the compound's aqueous solubility and is expected to limit its passive diffusion across the lipid bilayer, thereby confining the fluorescence signal to the cell surface.
Caption: Proposed mechanism of this compound interaction with the plasma membrane.
Spectral Properties
The spectral characteristics of quinolinium dyes are influenced by their molecular structure and local environment.[6] For this compound, the following are the anticipated spectral properties. It is crucial to experimentally determine these values for optimal filter set selection.
| Parameter | Estimated Wavelength (nm) |
| Excitation Maximum (λex) | ~350 - 450 nm |
| Emission Maximum (λem) | ~450 - 550 nm |
Note: These are estimated values. Users should perform a spectral scan to determine the precise excitation and emission maxima.
Detailed Staining Protocol for Live-Cell Imaging
This protocol provides a step-by-step guide for staining adherent mammalian cells with this compound. Optimization may be required for different cell types and experimental conditions.
I. Reagent Preparation
-
Stock Solution (10 mM):
-
Calculate the required mass of this compound (Molecular Weight: 297.4 g/mol [7]) to prepare a 10 mM stock solution.
-
Dissolve the powder in high-purity dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS), pH 7.4.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution (1-10 µM):
-
On the day of the experiment, dilute the 10 mM stock solution in a suitable live-cell imaging buffer (e.g., Hank's Balanced Salt Solution (HBSS) or phenol red-free cell culture medium) to the desired final concentration.[1]
-
A starting concentration of 5 µM is recommended. A concentration range of 1-10 µM should be tested to find the optimal signal-to-noise ratio with minimal cytotoxicity.
-
II. Cell Culture and Preparation
-
Cell Seeding:
-
Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glasses) 24-48 hours prior to staining.[8]
-
Ensure cells are in a logarithmic growth phase and have reached 60-80% confluency at the time of imaging.
-
-
Washing:
-
Gently aspirate the cell culture medium from the imaging dish.
-
Wash the cells twice with pre-warmed (37°C) live-cell imaging buffer to remove any residual serum and phenol red, which can increase background fluorescence.[3]
-
III. Staining Procedure
-
Incubation:
-
Add the pre-warmed working solution of this compound to the cells.
-
Incubate at 37°C in a humidified incubator for 15-30 minutes. The optimal incubation time may vary between cell types.
-
-
Washing (Optional but Recommended):
-
For initial experiments, it is advisable to wash the cells to reduce background fluorescence from unbound probe.
-
Gently aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed imaging buffer.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells to keep them hydrated during imaging.
-
Proceed to the microscope for image acquisition.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medicine.ecu.edu [medicine.ecu.edu]
- 3. biotium.com [biotium.com]
- 4. Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells [pubmed.ncbi.nlm.nih.gov]
- 5. research.polyu.edu.hk [research.polyu.edu.hk]
- 6. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. Multispectral live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing 2-Methyl-1-(3-sulphonatopropyl)quinolinium for the Interrogation of Cellular Dynamics
Preamble: A Forward-Looking Introduction to a Novel Quinolinium Probe
In the dynamic landscape of cellular biology, fluorescent probes are indispensable tools that illuminate the intricate workings of the cell. Quinoline-based small molecules, in particular, have emerged as a versatile class of fluorophores for live-cell imaging, prized for their tunable photophysical properties and sensitivity to the cellular microenvironment.[1][2] This guide focuses on a specific, yet underexplored, member of this family: 2-Methyl-1-(3-sulphonatopropyl)quinolinium .
While extensive literature on this particular compound is nascent, its chemical architecture—a quinolinium core functionalized with a sulphonatopropyl group—provides a strong theoretical foundation for its use as a water-soluble, membrane-impermeant fluorescent probe. This document serves as both an application note and a series of validation protocols, designed to empower researchers to characterize and potentially deploy this probe in sophisticated cellular assays. We will proceed from first principles, outlining how to systematically evaluate its utility for studying critical cellular parameters, such as plasma membrane potential and extracellular pH.
Section 1: Foundational Characterization of this compound
Before introducing any novel probe to a complex biological system, a rigorous assessment of its intrinsic photophysical properties is paramount. This not only establishes a baseline for performance but also informs optimal instrument settings for subsequent imaging experiments.
Rationale for Spectroscopic Analysis
The sulphonatopropyl group imparts a negative charge, suggesting high aqueous solubility and likely restriction to the extracellular side of the plasma membrane. The quinolinium core is the fluorescent engine. Our initial goal is to understand its behavior in an aqueous buffer, mimicking physiological conditions.
Protocol: Basic Spectroscopic and Photophysical Profiling
-
Reagent Preparation : Prepare a 1 mM stock solution of this compound in cell-culture grade water or a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Absorbance Spectrum :
-
Dilute the stock solution to a working concentration of 10-50 µM in PBS.
-
Using a UV-Visible spectrophotometer, scan the absorbance from 250 nm to 700 nm to determine the wavelength of maximum absorbance (λ_max_). This is critical for selecting the optimal excitation wavelength.
-
-
Emission Spectrum :
-
Using a spectrofluorometer, excite the sample at its determined λ_max_.
-
Scan the emission spectrum across a range approximately 20 nm above the excitation wavelength to 750 nm to identify the wavelength of maximum emission (λ_em_).
-
-
Quantum Yield Determination (Comparative Method) :
-
The fluorescence quantum yield (Φ_F_), a measure of emission efficiency, should be determined relative to a well-characterized standard with a similar excitation and emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard at identical, optically dilute concentrations (<0.1 absorbance units).
-
Calculate the quantum yield using the following equation: Φ_F(sample)_ = Φ_F(std)_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² / η_std_²) Where 'I' is the integrated fluorescence intensity, 'A' is the absorbance, and 'η' is the refractive index of the solvent.
-
-
Photostability Assessment :
-
Prepare a sample of the probe in PBS at a working concentration (e.g., 1 µM).
-
Continuously expose the sample to the excitation light in a fluorescence microscope or spectrofluorometer.
-
Monitor the decay in fluorescence intensity over time. A slower decay rate indicates higher photostability, which is crucial for long-term imaging experiments.
-
| Parameter | Purpose | Typical Expected Range for Quinolinium Dyes |
| λ_max_ (Absorbance) | Optimal Excitation Wavelength | 340 - 380 nm |
| λ_em_ (Emission) | Optimal Emission Detection Wavelength | 440 - 550 nm |
| Quantum Yield (Φ_F_) | Emission Efficiency | 0.1 - 0.8 in aqueous solution[3] |
| Photostability | Resistance to Photobleaching | Moderate to High |
Section 2: Application in Monitoring Plasma Membrane Potential
The charged, heterocyclic structure of quinolinium compounds makes them excellent candidates for voltage-sensitive dyes.[4][5] Many such dyes operate by changing their fluorescence in response to shifts in the electric field across the plasma membrane.[6][7] The proposed mechanism for this compound is that it resides in the outer leaflet of the plasma membrane, where its electron distribution, and thus its fluorescence, is modulated by changes in transmembrane potential.
Causality: Why Quinolinium Probes Can Sense Voltage
Voltage-sensitive dyes, often called "fast-response" probes, typically possess a dipolar chromophore that interacts with the membrane's electric field. A change in membrane potential (e.g., depolarization during an action potential) alters this field, causing a rapid (sub-millisecond) shift in the electronic structure of the dye.[5] This shift manifests as a change in fluorescence intensity or a spectral shift, often on the order of a 2–10% change per 100 mV.[5][6] Our protocol is designed to validate if this compound exhibits this behavior.
Experimental Workflow: Validating Voltage Sensitivity
Caption: Workflow for validating a novel voltage-sensitive probe.
Detailed Protocol: Membrane Potential Assay
-
Cell Culture : Plate an electrically excitable cell line (e.g., HEK293 cells, primary neurons, or stem cell-derived cardiomyocytes) on 35 mm glass-bottom imaging dishes. Culture cells to 70-80% confluency.
-
Probe Loading :
-
Prepare a loading buffer by diluting the this compound stock solution into a physiological recording buffer (e.g., Tyrode's solution) to a final concentration of 1-10 µM. The optimal concentration must be determined empirically to maximize signal while minimizing potential cytotoxicity.
-
Aspirate the culture medium and wash the cells once with the recording buffer.
-
Add the loading buffer to the cells and incubate for 15-30 minutes at 37°C. Due to its charge, the probe is expected to label the outer plasma membrane.
-
Gently wash the cells three times with fresh recording buffer to remove any unbound probe.
-
-
Inducing Depolarization :
-
Prepare a "high potassium" depolarization buffer by replacing NaCl with KCl in the recording buffer, keeping the osmolarity constant. A typical high K+ buffer might contain 140 mM KCl.
-
Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging and a high-speed camera.
-
Acquire a baseline fluorescence signal for 30-60 seconds.
-
Perfuse the high potassium buffer onto the cells to induce rapid membrane depolarization.
-
Record the fluorescence response continuously during and after the buffer exchange. An effective voltage-sensitive dye will show a rapid change in fluorescence intensity that correlates with the perfusion.
-
-
Data Analysis :
-
Select regions of interest (ROIs) over the cell membranes.
-
Calculate the relative change in fluorescence using the formula: ΔF/F₀ = (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.
-
A positive or negative change in ΔF/F₀ that is time-locked to the application of the high K+ buffer is indicative of voltage sensitivity.
-
Section 3: Application in Monitoring Extracellular pH
The fluorescence of many quinoline derivatives is sensitive to pH because protonation or deprotonation of the heterocyclic nitrogen can alter the fluorophore's electronic state.[3] Given its presumed extracellular localization, this compound could serve as a valuable tool for monitoring pH changes in the immediate pericellular space, which is relevant in studies of cancer metabolism (acidic microenvironment) or synaptic transmission.
Causality: The Basis of pH Sensing
The quinolinium nitrogen and potentially other functional groups can undergo protonation/deprotonation events. These events can either enhance or quench fluorescence. By characterizing the fluorescence intensity of the probe across a range of pH values, a standard curve can be generated, allowing the fluorescence readout in an experiment to be translated into an absolute pH value.
Experimental Workflow: Validating pH Sensitivity
Caption: Workflow for validating a novel extracellular pH probe.
Detailed Protocol: Extracellular pH Measurement
-
In Vitro pH Calibration :
-
Prepare a set of calibration buffers (e.g., a combination of MES, HEPES, and TAPS) spanning a physiologically relevant pH range (e.g., pH 5.5 to 8.5).
-
Add this compound to each buffer at the intended final working concentration (e.g., 1 µM).
-
Measure the fluorescence intensity of each sample in a plate reader or fluorometer using the predetermined optimal excitation/emission wavelengths.
-
Plot the fluorescence intensity as a function of pH. Fit the data to a sigmoidal curve to determine the probe's pKa (the pH at which the fluorescence is 50% of its maximum). The optimal working range for the probe will be approximately pKa ± 1 pH unit.
-
-
Cellular pH Measurement :
-
Plate and load cells with the probe as described in Section 2.3.
-
To experimentally manipulate extracellular pH and validate the probe's response in a cellular context, one can use a buffer containing the K+/H+ ionophore nigericin in the presence of high extracellular K+. This clamps the intracellular and extracellular pH to the same value as the buffer.
-
Prepare a set of nigericin-containing, high-K+ buffers at different pH values (e.g., 6.5, 7.0, 7.5).
-
Image the baseline fluorescence of the loaded cells.
-
Sequentially perfuse the cells with the different pH buffers and record the corresponding fluorescence intensity at the cell surface.
-
-
Data Analysis :
-
Measure the fluorescence intensity from ROIs drawn around the cells.
-
Compare the cellular fluorescence response at each known pH with the in vitro calibration curve to confirm that the probe reports extracellular pH accurately in a biological context.
-
Section 4: Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For voltage sensing, the predictable depolarization caused by a high potassium buffer serves as a positive control. For pH sensing, the calibration curve generated in vitro provides the essential benchmark against which the cellular measurements are validated. A failure to respond to these controlled stimuli would reliably indicate that the probe is unsuitable for the intended application under the tested conditions.
Researchers should always perform parallel control experiments, including assessing cell viability (e.g., with a live/dead stain) after probe loading to ensure the observed effects are not due to cytotoxicity.
References
-
Loeb, E., et al. (2019). Fluorescent indicators for imaging membrane potential of organelles. PubMed Central - NIH. [Link]
-
ResearchGate. Quinoline-based fluorescent small molecules for live cell imaging. [Link]
-
Chenoweth, D. M., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. PubMed. [Link]
-
Fortin, R. M., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PubMed Central. [Link]
-
van Rixel, V. G. S., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. NIH. [Link]
Sources
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- 2. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Fluorescent indicators for imaging membrane potential of organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abpbio.com [abpbio.com]
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- 7. biotium.com [biotium.com]
Application Notes & Protocols: Covalent Conjugation of 2-Methyl-1-(3-sulphonatopropyl)quinolinium to Monoclonal Antibodies
Introduction
The covalent attachment of reporter molecules, such as fluorescent dyes, to monoclonal antibodies is a cornerstone of modern biological research and diagnostics. These conjugates are indispensable tools for a multitude of applications, including flow cytometry, immunofluorescence microscopy, Western blotting, and in vivo imaging.[][2] 2-Methyl-1-(3-sulphonatopropyl)quinolinium is a heterocyclic organic compound with potential utility as a fluorescent reporter tag. However, its native chemical structure, featuring a stable sulfonate group and a quaternary quinolinium nitrogen, lacks a reactive functional group suitable for direct covalent linkage to an antibody under physiological conditions.[3]
This guide provides a comprehensive framework for the successful conjugation of a quinolinium-based dye to an antibody. Our approach is predicated on a robust and widely validated chemical strategy: the conversion of a carboxylated derivative of the quinolinium dye into a highly reactive and water-soluble N-hydroxysulfosuccinimide (Sulfo-NHS) ester. This activated intermediate can then efficiently react with primary amines on the antibody to form stable amide bonds. We will detail the underlying chemical principles, provide step-by-step protocols for conjugation and purification, and outline essential analytical methods for the thorough characterization of the final antibody-dye conjugate, ensuring a self-validating and reproducible workflow.
Part 1: The Chemistry of Quinolinium-Antibody Conjugation
Foundational Principle: Amine-Reactive Chemistry
The most common strategy for labeling proteins involves targeting primary amines (–NH₂).[4] In a typical IgG antibody, numerous primary amines are available for conjugation, primarily the ε-amino group of solvent-accessible lysine residues and the α-amino group of the N-terminus of each polypeptide chain.[5] This strategy is effective because it is reliable and uses well-established chemical reactions that proceed efficiently in aqueous buffers under mild pH conditions, thereby preserving the antibody's structure and function.[6]
The Activation Strategy: Carbodiimide Chemistry with EDC and Sulfo-NHS
To make the quinolinium dye reactive towards the antibody's amines, we must first introduce a reactive functional group onto the dye itself. The most versatile approach is to synthesize a derivative of the quinolinium dye that contains a carboxylic acid (–COOH) group. This carboxyl group can then be "activated" using a zero-length crosslinker system composed of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (or its water-soluble analog, Sulfo-NHS).[7][8]
The activation process is a two-step reaction:
-
EDC Activation: EDC reacts with the carboxyl group on the quinolinium dye to form a highly reactive but unstable O-acylisourea intermediate.[9] This intermediate is susceptible to rapid hydrolysis in water, which would regenerate the original carboxyl group.[10]
-
Sulfo-NHS Stabilization: To enhance efficiency and stability, Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a semi-stable, amine-reactive Sulfo-NHS ester.[11] This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction with the antibody.[10] The "sulfo" group also imparts water solubility to the crosslinker and the activated dye, preventing the need for organic solvents that could denature the antibody.[12]
The Conjugation Reaction: Amide Bond Formation
Once the quinolinium-Sulfo-NHS ester is prepared and purified, it is introduced to the antibody in a suitable reaction buffer (typically pH 7.2-8.5).[13][14] The primary amine groups on the antibody act as nucleophiles, attacking the carbonyl carbon of the Sulfo-NHS ester. This results in the formation of a stable, covalent amide bond, permanently linking the quinolinium dye to the antibody and releasing the Sulfo-NHS leaving group.[15]
Figure 1: A diagram illustrating the two-stage workflow for antibody conjugation.
Part 2: Experimental Protocols
This section provides detailed methodologies. It is assumed that a carboxylated derivative of this compound is available for activation.
Protocol 1: Two-Step Antibody Conjugation via EDC/Sulfo-NHS Chemistry
This protocol first activates the carboxylated quinolinium dye and then conjugates it to the antibody. This two-step method prevents unwanted cross-linking of the antibody, which can occur if EDC is present during the antibody reaction.[11]
Materials:
-
Antibody (e.g., IgG) at 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Carboxylated Quinolinium Dye
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
Stage A: Activation of Carboxylated Quinolinium Dye
-
Prepare Reagents: Immediately before use, dissolve EDC and Sulfo-NHS in chilled Activation Buffer. It is critical to use these reagents promptly as their activity diminishes in aqueous solution.[9]
-
Calculate Molar Ratios: A molar excess of EDC and Sulfo-NHS is required to drive the reaction. A typical starting point is a 2-fold molar excess of Sulfo-NHS over EDC, and a 5- to 10-fold molar excess of EDC over the carboxylated dye.
-
Activation Reaction: In a microcentrifuge tube, dissolve the carboxylated quinolinium dye in Activation Buffer. Add the calculated volume of Sulfo-NHS solution, followed by the EDC solution.
-
Incubation: Incubate the reaction for 15-30 minutes at room temperature. This is sufficient time to form the semi-stable Sulfo-NHS ester.[16]
Stage B: Conjugation to Antibody and Purification
-
Buffer Exchange (Optional but Recommended): To remove excess activation reagents and byproducts, the activated dye can be rapidly purified using a desalting column equilibrated with PBS, pH 7.4. This step is crucial for controlling the stoichiometry of the subsequent conjugation reaction.
-
Prepare Antibody: Ensure the antibody is in the Conjugation Buffer at a suitable concentration (1-5 mg/mL). Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the antibody for reaction with the activated dye.[6]
-
Conjugation Reaction: Immediately add the activated quinolinium-Sulfo-NHS ester solution to the antibody solution. The molar ratio of activated dye to antibody will determine the final degree of labeling. A starting range of 10:1 to 20:1 (dye:antibody) is recommended.[17]
-
Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes. This step hydrolyzes any remaining reactive Sulfo-NHS esters, preventing further labeling.[9]
-
Purify the Conjugate: The most critical step is to remove all unconjugated dye. Use a desalting column or size-exclusion chromatography (SEC) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4). The larger antibody-dye conjugate will elute first, while the smaller, unconjugated dye molecules are retained and discarded.[18]
-
Storage: Store the purified antibody-dye conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage.
| Parameter | Recommended Range | Rationale |
| Dye Activation pH | 5.0 - 6.0 | Optimal for EDC-mediated carboxyl activation while minimizing hydrolysis.[11] |
| Conjugation pH | 7.2 - 8.5 | Facilitates nucleophilic attack by deprotonated primary amines on the antibody.[15] |
| Molar Ratio (Dye:Ab) | 5:1 to 30:1 | Controls the final Degree of Labeling (DOL). Must be optimized empirically.[17] |
| Reaction Time | 1 - 2 hours at RT | Sufficient for efficient conjugation without significant antibody degradation. |
| Quenching Agent | Tris or Glycine | Contains primary amines that rapidly consume any remaining reactive esters. |
Table 1: Key Parameters for Antibody Conjugation.
Part 3: Characterization of the Antibody-Quinolinium Conjugate
Thorough characterization is essential to validate the conjugation process and ensure the quality and reproducibility of the final product.[19][20]
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL (also known as the Dye-to-Antibody Ratio or DAR) is the average number of dye molecules conjugated to each antibody. It is a critical quality attribute that affects signal intensity and potential functionality. It can be readily determined using UV-Vis spectrophotometry.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the quinolinium dye (Aₘₐₓ).
-
Calculate the antibody concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Calculate the dye concentration.
-
Determine the DOL by dividing the molar concentration of the dye by the molar concentration of the antibody.
Formula: DOL = (Aₘₐₓ / ε_Dye) / [(A₂₈₀ - (Aₘₐₓ * CF)) / ε_Ab]
Where:
-
A₂₈₀ & Aₘₐₓ: Absorbance values of the conjugate.
-
ε_Ab: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
ε_Dye: Molar extinction coefficient of the quinolinium dye at its Aₘₐₓ.
-
CF: Correction factor (dye's absorbance at 280 nm / dye's absorbance at Aₘₐₓ).
An optimal DOL is typically between 2 and 5.[18] Higher ratios can lead to fluorescence quenching and may interfere with antigen binding.[5]
Protocol 3: Analysis of Purity and Aggregation by SEC-HPLC
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is an essential tool for assessing the purity of the conjugate and detecting the presence of aggregates, which can form during the conjugation process and affect performance and safety.[20][21]
Procedure:
-
Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).[22]
-
Inject the purified antibody-dye conjugate.
-
Monitor the elution profile using a UV detector at 280 nm.
-
A successful conjugation should yield a single major peak corresponding to the monomeric antibody conjugate (~150 kDa for an IgG). The absence of a late-eluting peak confirms the removal of free dye. The presence of early-eluting peaks indicates aggregation.
Protocol 4: Structural Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides the most definitive characterization, confirming the covalent attachment of the dye and revealing the distribution of different species (e.g., antibodies with 1, 2, 3, etc., dyes attached).[23][24]
Procedure:
-
The antibody-dye conjugate sample is typically prepared for analysis by buffer exchange into an MS-compatible, non-denaturing buffer (e.g., ammonium acetate) for native MS analysis or denatured for LC-MS analysis.
-
The sample is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The resulting mass spectrum for an intact conjugate will show a distribution of peaks, each corresponding to the mass of the antibody plus the mass of an integer number of conjugated dye molecules.[25]
-
Deconvolution of the raw data provides a zero-charge mass spectrum, from which the precise mass and relative abundance of each species can be determined, giving a detailed picture of the conjugation heterogeneity.[26]
Figure 2: The overall experimental and analytical workflow.
References
-
Kaur, S., et al. (2019). Investigation of Antibody-Drug Conjugates by Mass Spectrometry. Adv Exp Med Biol., 1140, 251-263. Retrieved from [Link]
-
Agilent Technologies. (2018). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates. Retrieved from [Link]
-
Waters Corporation. (2020). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Retrieved from [Link]
-
Chen, Y., et al. (2016). Development of a Native Nanoelectrospray Mass Spectrometry Method for Determination of the Drug-to-Antibody Ratio of Antibody–Drug Conjugates. Analytical Chemistry, 88(12), 6487-6494. Retrieved from [Link]
-
Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]
-
Viaud, J., et al. (2019). In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. Bioconjugate Chemistry, 31(1), 114-124. Retrieved from [Link]
-
G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]
-
ResearchGate. (2022). Scheme of reaction mechanism of Sulfo-SMCC cross-linking. Retrieved from [Link]
-
LCGC International. (2021). Perspectives and Characterization on Antibody–Drug Conjugates. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of gold nanoparticle- antibody conjugate using EDC/sulfo-NHS. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). SMCC and Sulfo-SMCC. Retrieved from [Link]
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). EDC Instructions. Retrieved from [Link]
-
TRACER. (n.d.). What are the 2 methods for labelling antibodies?. Retrieved from [Link]
-
Sepax Technologies, Inc. (n.d.). Analytical Characterization of Antibody Drug Conjugates. Retrieved from [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]
-
Warram, J. M., et al. (2020). Safety and Stability of Antibody-Dye Conjugate in Optical Molecular Imaging. Molecular Imaging and Biology, 22(6), 1517-1525. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
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FluoroFinder. (2025). Antibody Conjugation Techniques. Retrieved from [Link]
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Boster Biological Technology. (2024). Common Antibody Conjugates & Their Research Applications. Retrieved from [Link]
-
US EPA. (n.d.). Quinolinium, 2-(methylthio)-1-(3-sulfopropyl)-, inner salt. Retrieved from [Link]
-
Glen Research. (n.d.). Dye NHS Esters. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of Conjugated Polycyclic Quinoliniums by Rhodium(III)-Catalyzed Multiple C-H Activation and Annulation of Arylpyridiniums with Alkynes. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Development of DACN-NHS-ester and DACN-maleimide, and their application for the synthesis of artificial hybrid biomolecules. Retrieved from [Link]
-
Wang, L., et al. (2020). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Acta Pharmaceutica Sinica B, 10(11), 2196-2206. Retrieved from [Link]
-
Kumar, A., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1334-1353. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-((3S)-3-(3-((1E)-2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)benzoate. Retrieved from [Link]
- Google Patents. (2023). WO2023231889A1 - Antibody conjugate and use thereof.
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- 26. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fluorescence Quenching with 2-Methyl-1-(3-sulphonatopropyl)quinolinium
Welcome to the technical support center for 2-Methyl-1-(3-sulphonatopropyl)quinolinium and related quinolinium-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to fluorescence quenching in their experiments. The question-and-answer format directly addresses specific problems, providing not just solutions but also the underlying scientific principles to empower your research.
Part 1: Understanding Your Quinolinium Probe & Fluorescence Quenching
Quinolinium-based dyes, like this compound, are valuable tools in biological and chemical research due to their sensitivity to the local environment. The sulphonatopropyl group confers water solubility, making it suitable for aqueous systems. However, their fluorescence can be susceptible to quenching, a process that decreases the fluorescence intensity.[1][2] Understanding the types of quenching is the first step in troubleshooting.
Q1: My fluorescence signal is much weaker than expected. What are the primary causes?
A weak or absent fluorescence signal is a common issue. The causes can be broadly categorized into instrumental factors, environmental influences, and quenching phenomena.
Troubleshooting Steps:
-
Verify Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or microscope are correctly set for your specific quinolinium probe. Check the lamp/laser power, detector gain, and filter sets to ensure they are optimal for signal detection.[3][4]
-
Confirm Probe Concentration: The probe concentration might be too low to produce a detectable signal. Conversely, excessively high concentrations can lead to self-quenching or inner filter effects.[5][6] Prepare a dilution series to determine the optimal working concentration that yields a robust signal without these artifacts.
-
Assess Environmental Factors: The fluorescence of many quinolinium dyes is sensitive to pH.[7][8][9] Verify the pH of your buffer and consider performing a pH titration to understand your probe's fluorescence profile. Also, ensure your buffer is free from contaminants that could act as quenchers.
-
Investigate Quenching Mechanisms: If the above steps do not resolve the issue, you are likely observing fluorescence quenching. This can be caused by various molecules in your sample that interact with the excited state of your probe.
Q2: What is fluorescence quenching, and how do I know if it's happening in my experiment?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[1][2][10] It occurs when the excited fluorophore returns to the ground state without emitting a photon, due to interactions with other molecules (quenchers).
There are several types of quenching, each with distinct characteristics:
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative energy transfer.[1][11][12][13] This process is diffusion-dependent and increases with temperature.[6][11] Common collisional quenchers include molecular oxygen, halide ions (like Cl-, Br-, I-), and some heavy atoms.[1][12][14]
-
Static Quenching: This happens when the fluorophore and quencher form a non-fluorescent complex in the ground state.[1][10][12][15] This reduces the population of fluorophores available for excitation. Unlike dynamic quenching, the fluorescence lifetime of the uncomplexed fluorophores remains unchanged.[12][16]
-
Förster Resonance Energy Transfer (FRET): A specific type of quenching where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule.[17][18][19][20][21] This process is highly distance-dependent, making it a valuable tool for studying molecular interactions.[17][18]
To determine if quenching is occurring, you can perform a titration experiment by adding increasing concentrations of a suspected quencher to your probe solution and measuring the fluorescence intensity. The relationship between fluorescence intensity and quencher concentration can be analyzed using a Stern-Volmer plot.[11][22]
Part 2: Advanced Troubleshooting & Experimental Protocols
Q3: My fluorescence signal is decreasing over time during measurement. Is this quenching or something else?
A time-dependent decrease in fluorescence is often due to photobleaching , the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[23] While it results in a loss of signal, it is a distinct process from quenching.
How to Differentiate Photobleaching from Quenching:
| Feature | Photobleaching | Dynamic Quenching | Static Quenching |
| Reversibility | Irreversible | Reversible | Reversible |
| Cause | Light-induced chemical destruction[23] | Collisions with quenchers[1][11] | Ground-state complex formation[1][15] |
| Effect of Light Intensity | Rate increases with higher intensity[23] | Not directly dependent | Not directly dependent |
| Fluorescence Lifetime | Unchanged (for remaining fluorophores) | Decreases[16] | Unchanged (for uncomplexed fluorophores)[12][16] |
Protocol to Minimize Photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible laser/lamp power that still provides an adequate signal-to-noise ratio.[24][25] Neutral density filters can be used to attenuate the excitation light.[24][26]
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter integration times or by only illuminating the sample when acquiring data.[24]
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium or buffer.[24][26][27] These reagents often work by scavenging reactive oxygen species that contribute to photobleaching.[23]
-
Deoxygenate your Sample: If compatible with your experiment, remove dissolved oxygen from your buffer by sparging with nitrogen or argon, as oxygen can accelerate photobleaching.[5][23]
Q4: I am working with high concentrations of my quinolinium probe and see a non-linear relationship between concentration and fluorescence. What is happening?
This is likely due to the inner filter effect or self-quenching .
-
Inner Filter Effect (IFE): This is an artifact that occurs in concentrated solutions where the sample itself absorbs a significant fraction of the excitation or emission light.[28][29][30][31][32]
-
Self-Quenching: At high concentrations, fluorophores can form non-fluorescent aggregates or dimers, leading to static quenching.[1][6]
Workflow for Diagnosing and Mitigating Concentration-Related Effects:
Caption: Troubleshooting workflow for concentration-dependent quenching.
Q5: My sample contains halide ions (e.g., from a high-salt buffer). Could this be the cause of quenching?
Yes, halide ions, particularly chloride (Cl-), bromide (Br-), and iodide (I-), are well-known collisional quenchers of quinolinium-based fluorophores.[1][14] The quenching efficiency typically follows the order I- > Br- > Cl-.[33] The mechanism often involves a charge-transfer interaction between the excited quinolinium ring and the halide ion.[14]
Experimental Protocol to Test for Halide Quenching:
-
Prepare a Halide-Free Buffer: Make a buffer solution for your quinolinium probe that does not contain halide salts.
-
Prepare a Stock Solution of the Halide Salt: Create a concentrated stock solution of the halide salt (e.g., NaCl, KBr) in the halide-free buffer.
-
Perform a Titration:
-
In a cuvette or microplate well, add your quinolinium probe at its working concentration in the halide-free buffer.
-
Measure the initial fluorescence (F₀).
-
Add small, incremental amounts of the halide stock solution, mixing well after each addition.
-
Measure the fluorescence (F) after each addition.
-
-
Analyze the Data: Plot F₀/F versus the concentration of the halide ion ([Q]). A linear plot is indicative of a single quenching mechanism and is described by the Stern-Volmer equation: F₀/F = 1 + Kₛᵥ[Q] Where Kₛᵥ is the Stern-Volmer quenching constant.[11]
Part 3: FAQs and Quick Reference
Q: Can changes in pH affect my this compound probe? A: Absolutely. The fluorescence of quinolinium dyes can be highly pH-dependent.[7][8][9][34] Protonation or deprotonation of the quinoline nitrogen or other functional groups can alter the electronic structure and, consequently, the fluorescence quantum yield and lifetime.[7][8][34] It is crucial to maintain a stable and appropriate pH in your experiments.
Q: How do I improve the signal-to-noise ratio (SNR) in my measurements? A: To improve your SNR, you can either increase the signal or decrease the noise.[3]
-
Increase Signal: Optimize probe concentration, choose appropriate excitation/emission filters, and use a high numerical aperture objective in microscopy.[3][4]
-
Decrease Noise: Reduce background fluorescence from your sample or buffer, use a cooled detector to minimize dark noise, and reduce stray light by using optical filters.[4][35]
Q: What are common quenchers I should be aware of in biological samples? A: Besides molecular oxygen and halide ions, be aware of:
-
Heavy Atoms and Metal Ions: Ions like iodide or transition metals can quench fluorescence.[1][36]
-
Tryptophan and Tyrosine: These amino acids in proteins can act as quenchers if they are in close proximity to the fluorophore.
-
Nucleobases: In nucleic acid binding studies, some nucleobases can quench fluorescence.
Mechanisms of Fluorescence Quenching:
Caption: Key mechanisms of fluorescence and quenching.
By systematically addressing these potential issues, you can effectively troubleshoot fluorescence quenching and ensure the accuracy and reliability of your experimental data when using this compound and other quinolinium-based probes.
References
-
Förster resonance energy transfer. In: Wikipedia. [Link]
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. KEYENCE. [Link]
-
Quenching (fluorescence). In: Wikipedia. [Link]
-
What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? HORIBA. [Link]
-
Collisional quenching and Stern-Volmer relationship. Fiveable. [Link]
-
The Antidote for Photobleaching. Electron Microscopy Sciences. [Link]
-
How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. HORIBA. [Link]
-
Static quenching mechanism: Significance and symbolism. ResearchGate. [Link]
-
Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. Chemical Society Reviews. [Link]
-
Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the. SPIE Digital Library. [Link]
-
Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells. PMC - NIH. [Link]
-
How to deal with inner filter effect in fluorescence experiments. Texas Christian University. [Link]
-
Experimental Correction for the Inner-filter Effect in Fluorescence Spectra. RSC Publishing. [Link]
-
Förster Resonance Energy Transfer (FRET). Teledyne Vision Solutions. [Link]
-
7.3 Fluorescence quenching mechanisms. Fiveable. [Link]
-
Minimizing Photobleaching in Fluorescence Microscopy. News-Medical.Net. [Link]
-
Fluorescence - Photobleaching - Interactive Tutorial. Molecular Expressions Microscopy Primer. [Link]
-
What is Fluorescence Quenching? Edinburgh Instruments. [Link]
-
Dynamic Quenching. Rose-Hulman. [Link]
- Quenching of Fluorescence. Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
-
Minimising photodamage during fluorescence microscopy with LED illumination. CoolLED. [Link]
-
Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators. ResearchGate. [Link]
-
Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. NIH. [Link]
-
Fluorescence quenching of 8-methyl quinolinium: An efficient halide indicator mechanism. ResearchGate. [Link]
-
Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. [Link]
-
Optimization of signal-to-noise ratios in time-filtered fluorescence detection. Analytical Chemistry. [Link]
-
Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]
-
Optimizing Signal to Noise Ratio. YouTube. [Link]
-
Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ResearchGate. [Link]
-
Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. ResearchGate. [Link]
-
Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy. [Link]
-
Fluorescence quenching. YouTube. [Link]
-
What is fluorescence quenching? AxisPharm. [Link]
-
Plate reader. In: Wikipedia. [Link]
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How to Calculate Signal to Noise Ratio. HORIBA. [Link]
-
Signal to Noise Ratio. YouTube. [Link]
-
Fluorescence quenching; a practical problem in flow cytometry. PubMed. [Link]
-
132 questions with answers in FLUORESCENCE QUENCHING. ResearchGate. [Link]
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- 36. researchgate.net [researchgate.net]
optimizing staining concentration of 2-Methyl-1-(3-sulphonatopropyl)quinolinium
As a Senior Application Scientist, I've often seen researchers face challenges when working with novel or specialized reagents. This guide is designed to provide you with the in-depth technical support and troubleshooting strategies needed to successfully optimize the staining concentration for 2-Methyl-1-(3-sulphonatopropyl)quinolinium, a specialized quinolinium-based fluorescent compound.[1][2] Quinolinium dyes are known for their fluorescent properties and are often water-soluble, making them suitable for various biological imaging applications.[3][4]
This guide is structured to anticipate the questions and hurdles you might encounter, providing not just steps, but the scientific reasoning behind them to empower your experimental design.
Quick Start FAQ
Here are some frequently asked questions to get you started.
Q1: What are the general properties of this compound?
A: While detailed application data for this specific molecule is limited, its structure as a quinolinium salt suggests it is a fluorescent dye.[1][5] The sulphonatopropyl group confers water solubility, which is advantageous for biological staining protocols.[3][4] Quinolinium-based probes are known for their high fluorescence quantum yield, photostability, and use in dynamic imaging.[3][6] As with any new fluorescent reagent, its spectral properties (excitation/emission maxima) must be determined for your specific experimental conditions.
Q2: What is the first step in optimizing the staining concentration?
A: The critical first step is to perform a concentration titration.[7][8] This involves staining your sample with a range of concentrations to empirically determine the one that provides the best signal-to-noise ratio (SNR).[9][10] Starting with a broad range (e.g., 10 nM to 10 µM) is a common strategy for novel dyes.
Q3: How should I prepare my stock solution?
A: Given its water-soluble nature, you can likely prepare a high-concentration stock solution (e.g., 1-10 mM) in an appropriate aqueous buffer like PBS or directly in high-purity water. However, for long-term storage, dissolving in a non-aqueous solvent like DMSO and storing in small, single-use aliquots at -20°C or -80°C is a best practice to prevent degradation from repeated freeze-thaw cycles.[11]
Q4: What controls are essential for this optimization?
A: Three controls are critical:
-
Unstained Control: A sample that undergoes all processing steps (fixation, permeabilization, washing) but is not exposed to the dye. This is essential for measuring autofluorescence.
-
Vehicle Control: A sample treated with the same dilution buffer used for the dye, but without the dye itself. This ensures the buffer components are not causing any artifacts.
-
Secondary-Only Control (if applicable): If using an antibody-based system, this control helps identify non-specific binding of the secondary antibody.[12]
In-Depth Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Problem 1: Weak or No Fluorescent Signal
Q: I've stained my cells according to my initial protocol, but I can't see any signal. What should I check first?
A: A lack of signal is a common issue when working with a new probe. Here is a systematic approach to troubleshooting:
-
Microscope and Imaging Settings:
-
Filter Sets: Confirm that your microscope's filter cubes (excitation and emission filters) are appropriate for the expected spectral properties of a quinolinium dye.[13] If the exact spectra are unknown, you may need to test a range of standard filters (e.g., DAPI, FITC, TRITC channels) or use a spectrophotometer to measure the dye's properties.
-
Exposure Time & Gain: Your initial imaging settings may be too low.[11] Increase the exposure time and/or gain to see if a faint signal becomes detectable. Be cautious, as excessively high settings can increase background noise.[11]
-
-
Reagent Integrity and Concentration:
-
Fluorophore Degradation: Fluorophores are sensitive to light and temperature.[11] Ensure your stock solution was stored properly (protected from light, appropriate temperature) and that you haven't subjected it to multiple freeze-thaw cycles.[8]
-
Concentration Too Low: Your initial concentration might be below the detection limit. This is why a concentration titration is essential. The optimal concentration for one dye can vary significantly from another.[8][12]
-
-
Sample Preparation:
Problem 2: High Background Signal
Q: My images are very bright, but the signal is everywhere, making it impossible to identify specific structures. How can I reduce this background noise?
A: High background is often a sign of non-specific binding or an excessively high dye concentration.[7][15]
-
Concentration is Too High: This is the most common cause. A high concentration of dye can lead to it binding non-specifically to various cellular components or the coverslip itself.[12] Refer to your titration experiment to select a lower concentration that maintains specific signal while reducing background.
-
Inadequate Washing: Insufficient washing will leave unbound fluorophores in the sample, creating a haze of background fluorescence.[11] Increase the number and/or duration of your wash steps. Adding a mild detergent like Tween-20 (e.g., 0.05%) to your wash buffer can also help remove non-specifically bound dye.[15]
-
Autofluorescence: Some cell or tissue types have high levels of endogenous fluorescent molecules (e.g., NADH, flavins).[13] Image an unstained control sample using the same settings to determine if your sample is autofluorescent. If so, you may need to employ background subtraction techniques or use quenching agents like Sudan Black B.[16]
Problem 3: Photobleaching
Q: My signal looks great initially, but it fades very quickly when I try to capture an image. What is happening and how can I prevent it?
A: You are experiencing photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[17][18] While all fluorophores photobleach, you can take several steps to minimize it.
-
Optimize Illumination:
-
Reduce Light Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal.[19] Using neutral density filters can help achieve this.[18]
-
Minimize Exposure Time: Limit the sample's exposure to the light source.[16] Only illuminate the sample when you are actively observing or acquiring an image.
-
-
Use Antifade Mounting Media: This is the most effective way to combat photobleaching.[18] These reagents contain chemicals that scavenge for reactive oxygen species, which are major contributors to photobleaching.[19] Commercial antifade reagents like ProLong Gold or VECTASHIELD are widely used.[19]
-
Image Acquisition Strategy: Capture the most critical images first. If you are performing Z-stacks, be aware that this increases the total light exposure.
Experimental Protocol: Optimizing Staining Concentration via Titration
This protocol provides a step-by-step workflow for determining the optimal concentration of this compound.
Workflow Visualization
Caption: Workflow for optimizing staining concentration.
Step-by-Step Methodology
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Aliquot into single-use tubes and store at -20°C, protected from light.[11]
-
-
Prepare Samples:
-
Culture and treat your cells or prepare your tissue sections on coverslips as per your standard protocol.
-
Include an empty coverslip for a "no-cell" background control.
-
Perform fixation and permeabilization steps as required for your target.
-
-
Prepare Staining Solutions:
-
Create a series of working dilutions from your stock solution in your chosen staining buffer (e.g., PBS with 1% BSA). A good starting range is a log-scale dilution series: 10 µM, 1 µM, 100 nM, and 10 nM.
-
Also prepare a "no-dye" control containing only the staining buffer.
-
-
Staining and Washing:
-
Incubate one coverslip with each concentration (and the no-dye control) for a set time (e.g., 30-60 minutes at room temperature), protected from light.
-
Wash all coverslips 3 times for 5 minutes each in wash buffer (e.g., PBS).[11]
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[18]
-
Image all samples using identical acquisition settings (laser power, exposure time, gain).[13] It is critical to find settings that do not saturate the signal in the brightest sample but are sensitive enough to detect a signal in the weaker samples.
-
-
Data Analysis:
-
For each image, measure the mean fluorescence intensity in a region of interest (ROI) that clearly contains the stained structure (Signal).
-
Measure the mean fluorescence intensity in a background region where there is no specific staining (Noise).[9]
-
Calculate the Signal-to-Noise Ratio (SNR) for each concentration. A common formula is: SNR = Mean Signal Intensity / Mean Background Intensity .[20][21]
-
Data Presentation: Example Titration Results
The goal is to find the concentration that maximizes the SNR. Higher concentrations may yield a brighter signal, but often with a disproportionate increase in background, thus lowering the SNR.
| Concentration | Mean Signal Intensity (A.U.) | Mean Background Intensity (A.U.) | Signal-to-Noise Ratio (SNR) | Observations |
| No-Dye Control | 55 | 52 | 1.1 | Represents baseline autofluorescence. |
| 10 nM | 150 | 60 | 2.5 | Signal is weak but detectable above background. |
| 100 nM | 850 | 75 | 11.3 | Optimal: Strong signal, low background. |
| 1 µM | 2500 | 280 | 8.9 | Signal is brighter, but background has increased significantly. |
| 10 µM | 4000 (Saturated) | 950 | 4.2 | Signal is saturated, and background is unacceptably high. |
Based on this example data, 100 nM would be selected as the optimal staining concentration for future experiments.
By following this structured approach, you can systematically and efficiently determine the ideal staining concentration for this compound, ensuring reproducible and high-quality data for your research.
References
- Vertex AI Search. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide.
- Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images.
- Evident Scientific. (n.d.). Signal-to-Noise Considerations.
- Scientific Volume Imaging. (n.d.). Signal-to-Noise Ratio (SNR).
- Geddes, C. D., & Birch, D. J. S. (1999). New fluorescent quinolinium dyes applications in nanometre particle sizing. Dyes and Pigments, 40(2-3), 163-169.
- Bitesize Bio. (2025, June 6). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging.
- van der Velde, J. H. M., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors.
- Wikipedia. (n.d.). Photobleaching.
- StressMarq Biosciences Inc. (n.d.). Immunofluorescence Troubleshooting | Tips & Tricks.
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
- ResearchGate. (n.d.). Strategies to reduce photobleaching, dark state transitions and phototoxicity in subdiffraction optical microscopy.
- Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube.
- Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
- Vector Labs. (2022, September 14). How To Protect Your Tissue From Photobleaching.
- ResearchGate. (2025, August 5). New fluorescent quinolinium dyes — applications in nanometre particle sizing.
- Yip, W.-M., et al. (n.d.). Synthesis of new quinolizinium-based fluorescent compounds and studies on their applications in photocatalysis. Organic & Biomolecular Chemistry.
- Royal Society Publishing. (2021, March 10). Enhancement of signal-to-noise ratio for fluorescence endoscope image based on fast digital lock-in algorithm.
- ACS Publications. (2023, April 27). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging.
- PubMed Central. (2024, July 18). Impact of signal-to-noise ratio and contrast definition on the sensitivity assessment and benchmarking of fluorescence molecular imaging systems.
- Boster Bio. (n.d.). Flow Cytometry Optimization: Sample Prep, Staining & Controls.
- Optica Publishing Group. (n.d.). Investigation of signal-to-noise ratio in frequency-domain multiphoton fluorescence lifetime imaging microscopy.
- Biocompare. (2018, March 12). Tips for Successful Immunofluorescent Staining.
- PubChem. (n.d.). This compound.
- Labinsights. (2023, May 8). Tips Can Be Applied for Successful Immunofluorescence Staining.
- ONI Bio. (2019, May 15). 9 tips to optimize your immunofluorescence staining.
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- 21. Impact of signal-to-noise ratio and contrast definition on the sensitivity assessment and benchmarking of fluorescence molecular imaging systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Fluorescence with 2-Methyl-1-(3-sulphonatopropyl)quinolinium
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Methyl-1-(3-sulphonatopropyl)quinolinium and other fluorescent probes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate background fluorescence, enhance your signal-to-noise ratio, and achieve high-quality, reproducible experimental data.
As Senior Application Scientists, we understand that unwanted background fluorescence can obscure specific signals, leading to challenges in data interpretation and potentially misleading results.[1][2][3] This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when using quinolinium-based probes like this compound.
Q1: What are the primary sources of high background fluorescence in my experiment?
High background fluorescence can originate from several sources, broadly categorized into three main areas:
-
Sample Autofluorescence: Many biological specimens naturally fluoresce, a phenomenon known as autofluorescence.[4][5] This intrinsic fluorescence is a significant contributor to background noise. Common endogenous fluorophores include:
-
Metabolic Coenzymes: NADH and flavins (FAD) are major sources, particularly in metabolically active cells and mitochondria.[4]
-
Structural Proteins: Collagen and elastin in the extracellular matrix are highly autofluorescent.[1][5]
-
Lipofuscin: These aggregates of oxidized proteins and lipids accumulate with age in cells, exhibiting broad fluorescence.[1][4]
-
Aromatic Amino Acids: Tryptophan, tyrosine, and phenylalanine contribute to UV and blue fluorescence.[1][5]
-
-
Extrinsic & Reagent-Based Fluorescence: Components of your experimental system can introduce unwanted fluorescence.
-
Cell Culture Medium: Standard media often contain fluorescent compounds. Phenol red, a common pH indicator, and riboflavin are known to increase background.[6][7] Fetal Bovine Serum (FBS) is also a significant source of fluorescence.[8][9]
-
Unbound Probe: Excess this compound that has not been washed away will contribute to a diffuse background signal.[2][10]
-
Non-Specific Binding: The probe may bind to cellular components or surfaces in a non-specific manner, creating background noise.[3][11]
-
Fixatives: Aldehyde fixatives like glutaraldehyde can induce autofluorescence by cross-linking proteins.[12][13]
-
-
System & Consumable Fluorescence: The tools you use can also be a source of background.
-
Microplates/Slides: The material of your culture vessel can have intrinsic fluorescence. Black-walled, clear-bottom plates are generally recommended to minimize crosstalk and background.[6]
-
Immersion Oil: Low-quality or old immersion oil can be fluorescent.
-
Q2: My unstained control cells are showing a strong fluorescent signal. What is happening?
This is a classic case of autofluorescence.[14] All cells will have a baseline level of fluorescence due to the endogenous molecules mentioned in Q1.[1][5] The intensity can vary significantly depending on the cell type, metabolic state, and age of the culture. For example, macrophages can have high levels of lipofuscin, leading to bright granular autofluorescence.[14] It is crucial to image unstained controls using the same acquisition settings as your stained samples to establish this baseline.[15]
Q3: I see a diffuse glow across my entire image, even in areas without cells. How do I fix this?
This issue typically points to fluorescent components in your imaging medium or buffer.[9]
-
Primary Cause: The most likely culprits are phenol red, serum (FBS), and riboflavin in your cell culture medium.[6][8][9] Excess, unbound this compound in the medium is another major cause.[9]
-
Solution:
-
Switch to an Imaging Buffer: For the duration of the experiment, replace the culture medium with an optically clear, phenol red-free buffered saline solution (like PBS or HBSS).[9][10] Specialized imaging media like Gibco™ FluoroBrite™ DMEM are also excellent options.[10]
-
Reduce Serum: If your cells can tolerate it for the imaging period, use a serum-free or reduced-serum medium.[9][16]
-
Thorough Washing: Implement a rigorous washing protocol after probe incubation to remove all unbound molecules.[2][10]
-
Q4: How can I be sure my signal is specific to my target and not just non-specific binding?
Differentiating specific signal from non-specific background requires proper controls and optimization.
-
Titrate Your Probe: Using too high a concentration of this compound can lead to increased non-specific binding and self-quenching.[15][17] Perform a concentration-response experiment to find the optimal concentration that maximizes specific signal while minimizing background.
-
Optimize Washing Steps: Increase the number and duration of washes after staining.[2][18] Adding a mild, non-ionic detergent like Tween-20 (at ~0.05%) to your wash buffer can help reduce non-specific interactions.
-
Use Blocking Agents: For some applications, particularly if the probe is conjugated to an antibody, pre-incubating the sample with a blocking buffer (e.g., Bovine Serum Albumin or normal serum) can prevent non-specific protein-protein interactions.[3][11]
Q5: My fluorescence signal fades quickly during imaging. What's causing this and how can I prevent it?
This phenomenon is called photobleaching, which is the light-induced degradation of your fluorophore.[19][20] While distinct from background, it critically affects your signal-to-noise ratio. Quinolinium-based dyes are generally known for their high photostability, but all fluorophores will photobleach under intense or prolonged illumination.[21]
Strategies to Reduce Photobleaching:
| Strategy | Mechanism | Implementation |
| Reduce Excitation Intensity | Fewer photons hitting the sample per unit time reduces the rate of photochemical destruction.[22][23] | Use neutral density (ND) filters or lower the laser/LED power setting on your microscope.[20][24] |
| Minimize Exposure Time | Decreases the total number of photons the sample is exposed to.[19][23] | Use the shortest possible exposure time that still yields a quantifiable signal.[9] |
| Use Antifade Reagents | These reagents scavenge free radicals that cause photobleaching.[19][22] | For fixed samples, use a commercially available antifade mounting medium. For live cells, consider additives like VectaCell™ Trolox.[19] |
| Optimize Image Acquisition | Avoid unnecessary illumination of the sample. | Locate the region of interest using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence.[20] |
Troubleshooting Guide: A Systematic Approach to Reducing Background
Follow this workflow to systematically identify and eliminate sources of background fluorescence in your experiments with this compound.
Caption: Systematic workflow for troubleshooting background fluorescence.
Protocol 1: Autofluorescence Reduction
If you've identified sample autofluorescence as the primary issue (Step E in the workflow), consider these actions:
-
Spectral Separation:
-
Rationale: Autofluorescence is typically strongest in the blue and green regions of the spectrum.[15] Shifting your detection to longer wavelengths can help separate your signal from this background.
-
Action: If possible, consider using an alternative probe to this compound that excites and emits in the red or far-red spectrum. While this may not always be feasible, it is the most effective strategy.[14]
-
-
Chemical Quenching (for fixed samples):
-
Rationale: Certain reagents can reduce the fluorescence of specific autofluorescent species like lipofuscin.
-
Action: Treat fixed sections with a quenching agent. Sudan Black B is effective for lipofuscin but introduces its own fluorescence in the far-red, making that channel unusable.[3][12] Commercial reagents like TrueBlack® Lipofuscin Autofluorescence Quencher are also available.[15]
-
-
Fixation Method:
-
Rationale: Aldehyde fixatives, especially glutaraldehyde, induce fluorescence.[12]
-
Action: If your protocol allows, try a non-aldehyde fixative like ice-cold methanol. Alternatively, after aldehyde fixation, treat samples with a reducing agent like sodium borohydride (0.1% in PBS) to quench aldehyde-induced fluorescence.[12][13]
-
Protocol 2: Reagent & Probe Optimization
If your background is primarily from reagents or the probe itself (Step F), follow this protocol:
-
Prepare an Imaging-Optimized Medium:
-
Rationale: Standard culture media contain multiple fluorescent components.[6][8]
-
Step-by-Step:
-
For the final 30-60 minutes before imaging, aspirate the complete culture medium.
-
Wash the cells twice with pre-warmed (37°C) Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Replace the DPBS with a phenol red-free, serum-free imaging medium. An HBSS-based buffer supplemented with glucose, pyruvate, and HEPES is a common choice.
-
-
-
Titrate Probe Concentration:
-
Rationale: Excess probe increases background and can cause quenching artifacts.[15][17]
-
Step-by-Step:
-
Prepare a dilution series of this compound around the manufacturer's recommended concentration (e.g., 0.5x, 1x, 2x, 5x).
-
Stain separate wells/slides with each concentration.
-
Image all samples using identical acquisition settings.
-
Quantify the signal intensity in your region of interest and a background region for each concentration.
-
Select the concentration that provides the best signal-to-background ratio.
-
-
-
Optimize Wash Steps:
-
Rationale: Insufficient washing leaves unbound probe, which is a major source of background.[2][11]
-
Step-by-Step:
-
After probe incubation, aspirate the staining solution.
-
Add a generous volume of pre-warmed imaging buffer.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Repeat for a total of 3-4 washes.
-
-
Protocol 3: Optimizing Image Acquisition Settings
Regardless of the source of background, proper microscope setup is critical.
Caption: Workflow for optimizing microscope acquisition settings.
-
Use Correct Filters: Ensure your filter cubes are well-matched to the excitation and emission spectra of this compound. Use high-quality bandpass filters to exclude out-of-spec light.[9]
-
Minimize Excitation Light: Use the lowest laser/LED power that provides a detectable signal.[9][22] This not only reduces background but also minimizes photobleaching and phototoxicity.[19]
-
Use Background Subtraction Wisely: While software can subtract a background value from your image, this should be a final resort.[9] It is always better to optimize the experiment to minimize background optically, as software subtraction can also remove real signal and reduce the overall signal-to-noise ratio.[9]
By systematically applying these principles and protocols, you can effectively diagnose and reduce sources of background fluorescence, leading to clearer, more reliable data in your experiments with this compound.
References
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-
Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. [Link]
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KEYENCE. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]
-
Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. [Link]
-
News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. [Link]
-
Wikipedia. Autofluorescence. [Link]
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KEYENCE. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]
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Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]
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Al-Rubaie, M., et al. (2011). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. PubMed Central. [Link]
-
Bliq Photonics. (2023, September 14). An Important Yet Neglected Presence: Autofluorescence. [Link]
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Tecan. Master the challenges of cell-based fluorescence assays. [Link]
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Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. [Link]
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Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background. [Link]
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Wikipedia. Quenching (fluorescence). [Link]
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AxisPharm. (2024, September 26). What is fluorescence quenching?. [Link]
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Edinburgh Instruments. (2024, May 2). What is Fluorescence Quenching?. [Link]
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BMG LABTECH. How to reduce autofluorescence in cell-based assays. [Link]
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NCBI. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]
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ibidi. Background Fluorescence - FAQ. [Link]
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University of Basel. Fluorescence Quenching. [Link]
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Science.gov. fluorescence quenching fluorescence: Topics by Science.gov. [Link]
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ChemBK. 2-Methyl-1-(3-sulfopropyl)-quinolinium inner salt. [Link]
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US EPA. Quinolinium, 2-(methylthio)-1-(3-sulfopropyl)-, inner salt - Substance Details. [Link]
-
Visikol. (2022, February 14). Challenges with Background Fluorescence. [Link]
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PubChemLite. This compound (C13H16NO3S). [Link]
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NIH. (2023, April 27). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. [Link]
-
ResearchGate. (2015, February 10). How we can reduce the background in fluorescence microscopy?. [Link]
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Navigating the Synthesis of Functionalized Quinolinium Dyes: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of functionalized quinolinium dyes. As a Senior Application Scientist, I've designed this guide to be a practical resource for navigating the common and often complex challenges encountered in the laboratory. This is not a rigid manual, but a dynamic guide structured to address the nuanced issues that can arise during your synthetic workflows. Here, we will delve into the causality behind experimental choices, providing you with the rationale needed to troubleshoot effectively and optimize your reactions.
Section 1: Frequently Encountered Challenges in Quinolinium Dye Synthesis
The synthesis of functionalized quinolinium dyes, while crucial for applications ranging from biological imaging to materials science, is often fraught with challenges that can impact yield, purity, and the desired photophysical properties of the final product.[1] This section addresses the most common hurdles in a question-and-answer format, providing both diagnostic insights and actionable solutions.
FAQ 1: Low Reaction Yields
Question: I am consistently obtaining low yields in my quinolinium dye synthesis. What are the likely culprits and how can I improve my outcomes?
Answer: Low yields are a frequent frustration in quinolinium synthesis and can stem from a variety of factors. A systematic approach to troubleshooting is essential.[2][3]
Common Causes and Troubleshooting Strategies:
-
Incomplete Reactions: Monitor your reaction progress diligently using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider the following:
-
Reagent Purity: Impurities in starting materials or solvents can inhibit the reaction.[3] Ensure all reagents are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions.
-
Reaction Temperature: Many quinolinium syntheses require specific temperature control.[2] Suboptimal temperatures can lead to slow or incomplete reactions, while excessive heat can cause decomposition of reactants or products.[2][4]
-
Catalyst Activity: The choice and concentration of the catalyst are critical. For acid-catalyzed reactions, ensure the acid is not too weak to promote the reaction or so strong that it leads to unwanted side reactions.[2][4]
-
-
Side Reactions: The formation of undesired byproducts is a major contributor to low yields.
-
Self-Condensation: In reactions like the Friedländer synthesis, the ketone reactant can undergo self-condensation, especially under basic conditions.[4]
-
Tar Formation: This is a common issue in reactions like the Pfitzinger and Skraup syntheses, often caused by strongly basic or high-temperature conditions.[5][6] To mitigate this, consider using milder reaction conditions or adding a moderating agent like ferrous sulfate in the Skraup synthesis.[2]
-
-
Product Decomposition: The stability of the synthesized quinolinium dye can be a concern, particularly under the reaction or workup conditions.[7]
-
pH Sensitivity: Quinolinium dyes can be sensitive to pH changes.[1][8] Ensure the pH during workup and purification is controlled to prevent degradation.
-
Photostability: Some quinolinium dyes are light-sensitive and can decompose upon prolonged exposure to light.[1] It is advisable to conduct reactions and store products in the dark or under amber light.
-
Workflow for Troubleshooting Low Yields:
Caption: A systematic workflow for diagnosing and addressing low reaction yields.
FAQ 2: Purification Challenges
Question: I'm struggling to purify my functionalized quinolinium dye. What are the best practices for purification?
Answer: The purification of quinolinium dyes can be challenging due to their ionic nature and potential for aggregation. The choice of purification method depends on the specific properties of your dye.
Common Purification Methods and Tips:
-
Recrystallization: This is often the first method to try for solid products.
-
Solvent Selection: Choose a solvent system where the dye is soluble at high temperatures but sparingly soluble at room temperature or below. A mixture of solvents (e.g., ethanol/ether, methanol/acetone) can be effective.
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals and exclude impurities.
-
-
Column Chromatography: Silica gel chromatography is a common technique, but the polar nature of quinolinium salts can lead to strong adsorption and poor separation.
-
Stationary Phase: While silica gel is standard, alumina (neutral or basic) may be a better choice for some quinolinium dyes.
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent (e.g., dichloromethane or ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol or acetonitrile. Adding a small amount of a volatile acid (e.g., acetic acid or trifluoroacetic acid) or base (e.g., triethylamine) to the mobile phase can help to improve peak shape and reduce tailing.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to obtain very high purity, reverse-phase Prep-HPLC is an excellent option.
-
Column and Mobile Phase: A C18 column is commonly used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with an additive like trifluoroacetic acid (TFA) or formic acid.
-
-
Size-Exclusion Chromatography: This method is particularly useful for separating functionalized dyes from free biomolecules or other contaminants of different sizes.[9]
Section 2: Troubleshooting Specific Synthetic Methodologies
Different synthetic routes to functionalized quinolinium dyes present unique challenges. This section provides targeted troubleshooting advice for some of the most common methods.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for synthesizing styryl quinolinium dyes by reacting a methylquinolinium salt with an aldehyde.[10][11]
Question: My Knoevenagel condensation is giving a low yield of the desired styryl dye. What should I investigate?
Answer: Low yields in Knoevenagel condensations are often related to the catalyst, solvent, and reaction conditions.
| Parameter | Common Issue | Troubleshooting Recommendation | Rationale |
| Catalyst | Ineffective catalysis | Screen different bases such as piperidine, pyridine, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[10][12] | The choice of base is crucial for deprotonating the active methylene compound to form the nucleophilic enolate.[12] |
| Solvent | Poor solubility of reactants or product | Test a range of solvents with varying polarities, such as ethanol, DMF, or even solvent-free conditions.[10][13] | The solvent can influence the solubility of the reactants and the rate of the reaction.[14][15] |
| Temperature | Side reactions or decomposition | Optimize the reaction temperature. Some reactions proceed well at room temperature, while others may require heating.[16] | Excessive heat can lead to unwanted side reactions or decomposition of the product. |
| Water Removal | Equilibrium shifted towards reactants | Use a Dean-Stark apparatus to remove water as it is formed, or add a dehydrating agent. | The Knoevenagel condensation is a reversible reaction, and removing water drives the equilibrium towards the product.[12] |
Suzuki and Buchwald-Hartwig Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for introducing aryl or amino functionalities to the quinoline core.[17][18][19][20]
Question: I am having difficulty with my Suzuki/Buchwald-Hartwig coupling reaction involving a halo-quinolinium substrate. What factors are most critical for success?
Answer: The success of these cross-coupling reactions hinges on the careful selection of the catalyst system (ligand and palladium precursor), base, and solvent.
Key Considerations for Cross-Coupling Reactions:
-
Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
For Suzuki Coupling: Phosphine-based ligands are commonly used.
-
For Buchwald-Hartwig Amination: A variety of phosphine ligands have been developed, with sterically hindered and electron-rich ligands often being the most effective.[18] Bidentate phosphine ligands can sometimes provide better results than monodentate ones.[18]
-
-
Palladium Precursor: Pd(0) is the active catalytic species. Common precursors include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ (which is reduced in situ).
-
Base Selection: The base plays a critical role in the transmetalation step (Suzuki) or deprotonation of the amine (Buchwald-Hartwig).
-
Suzuki: Common bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Buchwald-Hartwig: Stronger, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are typically required.[21]
-
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Common choices include toluene, dioxane, and DMF.
Troubleshooting Flowchart for Palladium-Catalyzed Cross-Coupling:
Caption: A decision tree for troubleshooting palladium-catalyzed cross-coupling reactions.
Section 3: Stability and Storage of Functionalized Quinolinium Dyes
Question: My purified quinolinium dye seems to be degrading over time. How can I improve its stability and what are the best storage conditions?
Answer: The stability of functionalized quinolinium dyes can be influenced by several factors, including their structure, the presence of reactive functional groups, and the storage environment.
Factors Affecting Stability and Recommended Storage:
-
pH: Many quinolinium dyes exhibit pH-dependent stability. It is crucial to store them at a pH where they are most stable, which may need to be determined empirically.[8]
-
Light: As mentioned earlier, some dyes are photolabile.[1] Store them in amber vials or wrapped in aluminum foil to protect them from light.
-
Temperature: In general, storing dyes at low temperatures (-20°C or -80°C) can significantly slow down degradation processes.[7]
-
Atmosphere: For oxygen-sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Solvent: If stored in solution, the choice of solvent can impact stability. Some dyes may be more stable in aprotic solvents. For long-term storage, it is often best to store the dye as a dry solid.
By systematically addressing these common challenges, researchers can significantly improve the success rate of their functionalized quinolinium dye syntheses, leading to higher yields, improved purity, and more reliable experimental outcomes.
References
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- Taylor & Francis Online.
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- Wikipedia.
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- AIE and reversible mechanofluorochromism characteristics of new imidazole-based donor–π–acceptor dyes.
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- NIH.
- New fluorescent quinolinium dyes applic
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- 21. benchchem.com [benchchem.com]
minimizing non-specific binding of 2-Methyl-1-(3-sulphonatopropyl)quinolinium
Technical Support Center: 2-Methyl-1-(3-sulphonatopropyl)quinolinium Probes
A Guide to Minimizing Non-Specific Binding in Bioassays
Welcome to the technical support center for this compound and related zwitterionic probes. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to overcome challenges in your experiments. This guide is structured to move from foundational questions to advanced troubleshooting, ensuring you can achieve the highest signal-to-noise ratio in your assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding non-specific binding of your zwitterionic quinolinium probe.
Q1: What is this compound, and why is it designed to have low non-specific binding?
A1: this compound is a zwitterionic aromatic compound. Its structure contains a positively charged quinolinium core and a negatively charged sulfonate group. This dual-charge nature allows it to form a tightly bound hydration layer, creating a physical and energetic barrier that repels the non-specific adsorption of most proteins and other biomolecules, which is a primary cause of background signal in assays.
Q2: If my probe is zwitterionic, why am I still observing high background or non-specific binding?
A2: While the zwitterionic nature of the probe significantly reduces its intrinsic tendency to bind non-specifically, it does not eliminate all potential interactions. High background can still occur due to several factors:
-
Sub-optimal Buffer Conditions: Incorrect pH or ionic strength can disrupt the probe's hydration shell or alter charges on your target or substrate, promoting unwanted binding.
-
Hydrophobic Interactions: The quinolinium core is aromatic and can still participate in hydrophobic interactions, especially with exposed hydrophobic patches on surfaces or denatured proteins.
-
Surface Chemistry: The material of your substrate (e.g., microplate, glass slide) may have highly charged or hydrophobic domains that can override the repulsive properties of the probe.
-
Probe Aggregation: At high concentrations or in low-salt buffers, probe molecules may aggregate, exposing more hydrophobic surface area and increasing non-specific attachment.
Q3: What is the fundamental difference between specific and non-specific binding?
A3: Specific binding is the intended, high-affinity interaction between your probe and its designated biological target (e.g., an antigen, a specific protein). This interaction is typically saturable and driven by a precise molecular fit. Non-specific binding is a lower-affinity, non-saturable interaction with other molecules or surfaces in the assay system. It is the primary source of background noise and reduces the sensitivity and accuracy of your experiment.
Part 2: Troubleshooting Guide - A Mechanistic Approach
This section provides detailed, cause-and-effect troubleshooting for persistent non-specific binding issues.
Issue 1: High Background Signal Across the Entire Surface (e.g., Microplate Well, Imaging Slide)
This is often a sign of widespread probe adsorption to the substrate material itself.
Caption: Troubleshooting workflow for high uniform background signal.
1. Re-evaluate Your Blocking Strategy:
-
Why it works: A blocking agent is a neutral protein or polymer that physically adsorbs to all unoccupied sites on the substrate, preventing the probe from binding to them later.
-
Troubleshooting Steps:
-
Increase Blocker Concentration/Incubation Time: Ensure you are reaching saturation. Try increasing the concentration of your current blocker (e.g., Bovine Serum Albumin, BSA) from 1% to 3% or extending the incubation time from 1 hour to 2 hours or overnight at 4°C.
-
Switch Blocking Agents: Not all blockers are equal. If BSA isn't working, it may be because of its own charge properties. Consider alternatives.
-
| Blocking Agent | Mechanism of Action | Recommended Starting Conc. |
| Bovine Serum Albumin (BSA) | Protein-based; covers hydrophobic and charged sites. | 1-5% (w/v) |
| Casein | Phosphoprotein; effective at blocking charged surfaces. | 0.5-2% (w/v) in TBS |
| Polyethylene Glycol (PEG) | Polymer; creates a hydration barrier, repelling proteins. | 0.1-1% (w/v) |
| Commercial Blockers | Optimized proprietary formulations. | Follow manufacturer's protocol. |
2. Optimize the Assay Buffer:
-
Why it works: The buffer environment directly influences the weak electrostatic and hydrophobic forces that govern non-specific binding.
-
Troubleshooting Steps:
-
Increase Ionic Strength: Add NaCl (e.g., from 150 mM up to 500 mM). The excess salt ions shield electrostatic charges on both the probe and the surface, disrupting non-specific electrostatic attachments.
-
Incorporate a Mild Detergent: Add a non-ionic detergent like Tween-20 (0.05% - 0.1% v/v). Detergents have a hydrophilic head and a hydrophobic tail. They disrupt low-affinity hydrophobic interactions that cause probes to "stick" to surfaces.
-
Issue 2: High Background Signal Localized to Specific Areas (e.g., "Hot Spots," Edges of Wells)
This often points to issues with surface preparation, probe aggregation, or drying artifacts.
Technical Support Center: Signal-to-Noise Ratio Enhancement for 2-Methyl-1-(3-sulphonatopropyl)quinolinium Probes
Welcome to the technical support center for 2-Methyl-1-(3-sulphonatopropyl)quinolinium (M(S)PQ) probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, FAQs, and optimized protocols. Our goal is to help you maximize the signal-to-noise ratio (SNR) in your experiments, ensuring high-quality, reproducible data. M(S)PQ and similar quinolinium-based compounds are versatile fluorescent probes used in various applications, including biological imaging and the development of drug delivery systems.[1][2] Achieving a high SNR is critical for resolving true biological signals from background interference.[3][4]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of M(S)PQ probes and SNR optimization.
Q1: What are the primary causes of a low signal-to-noise ratio (SNR)? A low SNR can be attributed to two main factors: a weak specific signal or high background fluorescence.[5] A weak signal may result from suboptimal probe concentration, insufficient incubation time, or photobleaching.[6] High background can be caused by unbound probe, autofluorescence from cells or media, or non-specific binding.[3][7]
Q2: What are the optimal excitation and emission wavelengths for M(S)PQ probes? Quinolinium derivatives typically exhibit excitation in the UV to blue region of the spectrum and emission in the blue to green region. However, the exact maxima can be influenced by the local microenvironment, such as solvent polarity and binding to a target molecule.[2] It is crucial to determine the spectral properties empirically for your specific experimental conditions. We recommend performing a spectral scan on your fluorometer or using a microscope with adjustable filters to pinpoint the optimal settings.
Q3: How does pH and buffer composition affect M(S)PQ probe fluorescence? The fluorescence of many organic dyes, including quinolinium-based probes, can be pH-sensitive. Extreme pH values may alter the protonation state of the molecule, affecting its electronic structure and, consequently, its fluorescence properties. It is recommended to use a well-buffered physiological solution, such as PBS or HBSS at pH 7.2-7.4, for live-cell imaging to maintain a stable environment.
Q4: What is photobleaching and how can I minimize it? Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of signal.[8][9] To minimize it, reduce the intensity of the excitation light using neutral density filters, decrease the exposure time, and limit the sample's overall light exposure.[8][9] The use of antifade mounting media is also a critical step, especially for fixed samples.[10][11]
Q5: Can my cell culture medium or imaging vessel contribute to background noise? Yes. Many standard cell culture media contain components like phenol red and riboflavin, which are fluorescent and contribute to high background.[12] For imaging, it is best to switch to an optically clear, phenol red-free medium or a buffered saline solution.[7] Similarly, standard plastic-bottom culture dishes can be highly fluorescent. Switching to glass-bottom dishes or specialized imaging plates is strongly recommended to reduce this source of noise.[7][13]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common SNR issues.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Weak or No Signal | 1. Suboptimal Probe Concentration: Too little probe will result in a weak signal. | Perform a concentration titration. Test a range of concentrations (e.g., 0.5x, 1x, 2x, 5x the suggested concentration) to find the optimal balance between bright specific signal and low background.[7] |
| 2. Incorrect Microscope Settings: Mismatched excitation/emission filters or low light source power. | Verify filter sets and light path. Ensure the filters are appropriate for the probe's spectra. Check that the light source is powered on and the aperture is correctly aligned. Increase excitation power or exposure time cautiously, as this can increase photobleaching.[5][6][14] | |
| 3. Photobleaching: The fluorescent signal has been destroyed by excessive light exposure. | Minimize light exposure. Use transmitted light to find and focus on the region of interest before switching to fluorescence.[9] Use an antifade mounting medium for fixed samples.[10] Consider using more photostable dyes if photobleaching is severe.[8][15] | |
| High Background | 1. Excess Unbound Probe: Residual probe in the solution creates a high, uniform background. | Improve washing steps. After incubation, wash the sample 2-3 times with a buffered saline solution (e.g., PBS) to effectively remove unbound fluorophores.[7] |
| 2. Sample Autofluorescence: Endogenous molecules within the cell (e.g., NADH, flavins, lipofuscin) are fluorescent. | Use an unstained control. Image an unstained sample under the same conditions to determine the level of autofluorescence.[13][16] If significant, consider using spectral unmixing techniques or autofluorescence quenching reagents.[12] | |
| 3. Non-Specific Binding: The probe is adhering to unintended cellular structures or surfaces. | Incorporate a blocking step. For experiments involving antibodies, use a blocking agent like BSA or serum from the secondary antibody's host species.[3] While less common for small molecule probes, reducing incubation time or probe concentration can sometimes mitigate non-specific binding. | |
| 4. Contaminated Media/Vessel: The imaging medium or culture dish is fluorescent. | Use imaging-specific consumables. Switch to phenol red-free imaging media and glass-bottom dishes to eliminate these common sources of background.[7][13] | |
| Rapid Signal Fading | 1. Severe Photobleaching: The probe is highly susceptible to photodestruction under current imaging conditions. | Reduce excitation intensity and exposure. Use neutral density filters to attenuate the light source.[8][9] Acquire images with the shortest possible exposure time that still yields a detectable signal.[5] |
| 2. Presence of Reactive Oxygen Species (ROS): ROS generated during fluorescence excitation can accelerate photobleaching. | Use an antifade reagent. These reagents contain scavengers that neutralize ROS, thereby protecting the fluorophore and extending its life.[8][10] | |
| 3. Probe Phototoxicity: High-intensity light can be toxic to live cells, causing them to bleach and die. | Optimize for live-cell imaging. Use the lowest possible light intensity and exposure time. Consider time-lapse imaging with longer intervals between acquisitions to allow cells to recover.[4][5] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving SNR issues.
Caption: A step-by-step workflow for troubleshooting low signal-to-noise ratio.
Optimized Experimental Protocol
This section provides a general protocol for staining adherent cells with M(S)PQ probes, with integrated steps for SNR enhancement.
Reagent Preparation
-
Probe Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the M(S)PQ probe in a high-quality, anhydrous solvent such as DMSO. Store desiccated and protected from light at -20°C.
-
Imaging Buffer: For live-cell imaging, use a phenol red-free medium (e.g., FluoroBrite™ DMEM) or a buffered saline solution (e.g., HBSS) to minimize background fluorescence.[7]
-
Fixation and Permeabilization (for fixed cells): Use 4% paraformaldehyde (PFA) in PBS for fixation. For intracellular targets, use a permeabilization buffer such as 0.1% Triton™ X-100 in PBS.
-
Antifade Mounting Medium (for fixed cells): Use a commercial antifade mounting medium (e.g., ProLong™ Gold) to reduce photobleaching during imaging.[10]
General Staining Protocol for Adherent Cells
-
Cell Culture: Plate cells on glass-bottom dishes or imaging-quality microplates.[7][13] Allow cells to adhere and reach the desired confluency.
-
Probe Loading:
-
Remove the culture medium.
-
Wash cells once with pre-warmed imaging buffer.
-
Prepare the working solution of the M(S)PQ probe by diluting the stock solution in the imaging buffer to the final, optimized concentration.
-
Incubate the cells with the probe solution for the predetermined optimal time and temperature, protected from light.
-
-
Washing (Critical for SNR):
-
Aspirate the probe solution.
-
Wash the cells at least 2-3 times with fresh, pre-warmed imaging buffer. This step is crucial for removing unbound probe and reducing background.[7]
-
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Proceed with imaging on the fluorescence microscope.
-
SNR Optimization during Acquisition:
-
Protocol for Fixed Cells
-
Follow steps 1 and 2 from the general protocol.
-
Fixation: After washing, fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
(Optional) Permeabilization: If the target is intracellular, incubate with 0.1% Triton™ X-100 for 5-10 minutes. Wash three times with PBS.
-
Mounting: Add a drop of antifade mounting medium to the sample and place a coverslip. Seal the coverslip and allow the medium to cure as per the manufacturer's instructions before imaging.
Experimental Workflow Diagram
Sources
- 1. covethouse.eu [covethouse.eu]
- 2. Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. portlandpress.com [portlandpress.com]
- 6. benchchem.com [benchchem.com]
- 7. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. emsdiasum.com [emsdiasum.com]
- 11. biotium.com [biotium.com]
- 12. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 13. microscopyfocus.com [microscopyfocus.com]
- 14. ionoptix.com [ionoptix.com]
- 15. Photobleaching - Wikipedia [en.wikipedia.org]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
stability of 2-Methyl-1-(3-sulphonatopropyl)quinolinium in different buffer systems
Introduction
Welcome to the technical support guide for 2-Methyl-1-(3-sulphonatopropyl)quinolinium. This document is designed for researchers, scientists, and drug development professionals who are utilizing this zwitterionic quinolinium compound in their experiments. Understanding the stability of this molecule in various aqueous environments is critical for ensuring the accuracy, reproducibility, and validity of your results. Inconsistent assay outcomes or loss of compound potency can often be traced back to unforeseen degradation.[1] This guide provides in-depth answers to frequently asked questions, a practical troubleshooting manual, and detailed protocols to help you navigate the challenges of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in my experiments?
The stability of quinolinium compounds, including this compound, is primarily influenced by three main factors:
-
pH: The pH of your buffer system is critical. Both acidic and basic conditions can potentially accelerate the degradation of quinoline derivatives.[1][2] The optimal pH for maximum stability should be determined experimentally for your specific application.
-
Temperature: As with most chemical reactions, higher temperatures increase the rate of degradation.[1] For long-term storage and during sensitive experiments, maintaining a low and consistent temperature is recommended.
-
Light Exposure: Quinoline compounds are often photosensitive.[1] Exposure to ambient or UV light can lead to photodegradation, which is often indicated by a discoloration of the solution.[1]
Q2: My solution of this compound is turning yellow/brown. What does this mean?
Discoloration, particularly to yellow and then brown, is a common sign of degradation for quinoline compounds.[1] This is often a result of oxidation or photodegradation.[1] If you observe a color change, it is highly likely that the integrity of your compound is compromised, and we recommend preparing a fresh solution. To prevent this, always store your stock solutions and experimental samples protected from light.[1]
Q3: How should I store my stock solutions of this compound?
For optimal stability, stock solutions should be prepared in a suitable solvent where the compound is known to be stable (e.g., ultrapure water or a specific buffer at an optimal pH). We recommend the following storage conditions:
-
Store in amber vials or wrap clear vials in aluminum foil to protect from light.
-
Store at low temperatures, such as 2-8°C for short-term storage or frozen (≤ -20°C) for long-term storage.[1]
-
If possible, blanket the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.
Q4: Can the type of buffer I use, not just the pH, affect the stability?
Yes, the buffer components themselves can play a role. Some buffer species can act as catalysts for degradation reactions. For example, certain buffers are known to interact with metal ions that may be present in trace amounts, which can in turn catalyze degradation.[3] It is advisable to use high-purity buffers and evaluate the stability of this compound in your chosen buffer system if you observe inconsistencies.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Inconsistent or non-reproducible assay results. | 1. Compound Degradation: The compound may be degrading in your assay buffer over the course of the experiment.[1]2. Inaccurate Concentration: The stock solution may have degraded during storage. | 1. Perform a Time-Course Stability Study: Analyze your compound in the assay buffer at several time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating method like HPLC.[1]2. Prepare Fresh Solutions: Always prepare fresh working solutions from a validated stock solution for each experiment.[1]3. Optimize Buffer pH: Experiment with different pH values to find a range where the compound is most stable.[1] |
| Loss of compound as measured by HPLC or UV-Vis. | 1. Chemical Degradation: The compound is breaking down due to hydrolysis, oxidation, or photodegradation.[1]2. Adsorption: The zwitterionic nature of the compound might lead to adsorption onto container surfaces (glass or plastic). | 1. Conduct Forced Degradation Studies: Systematically expose the compound to acid, base, peroxide, heat, and light to identify the primary degradation pathways (see Protocol 1).[1]2. Protect from Light: Ensure all solutions are handled in a light-protected environment.3. Test Different Vials: Compare recovery from polypropylene and glass vials to check for adsorption issues. |
| Appearance of new peaks in my chromatogram. | 1. Formation of Degradation Products: The new peaks are likely byproducts of the compound's degradation. | 1. Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can resolve the parent compound from its degradation products.[1][4]2. Characterize Degradants: If necessary, use techniques like LC-MS/MS to identify the structure of the degradation products to better understand the degradation mechanism.[4][5] |
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol outlines a systematic approach to identify the potential degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., ultrapure water or acetonitrile).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[1]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C.[1]
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber or direct sunlight.
3. Sampling and Analysis:
-
Take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).
-
Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the time 0 sample.
Protocol 2: Stability-Indicating HPLC Method
A robust HPLC method is essential to separate and quantify this compound from its potential degradation products.[1]
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm) is a good starting point.[4]
-
Mobile Phase: A gradient of acetonitrile and a water-based buffer (e.g., 0.1% formic acid or ammonium acetate) is often effective for quinoline compounds.
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance, which can be determined by a UV scan (e.g., around 225 nm is a common starting point for quinolines).[4]
-
Quantification: Use a calibration curve generated from standard solutions of known concentrations.
Data Summary: Expected Stability Profile
The following table provides a general guideline for the expected stability of this compound under various conditions. Note: This is a predictive summary based on the general behavior of quinolinium compounds.[1][2][6] Experimental validation is crucial.
| Buffer System | pH Range | Temperature | Light Condition | Expected Stability | Comments |
| Phosphate Buffer | 6.0 - 7.5 | 4 - 25°C | Dark | Good to Moderate | Generally a good starting point for physiological pH. |
| Acetate Buffer | 4.0 - 5.5 | 4 - 25°C | Dark | Moderate to Poor | Increased risk of acid-catalyzed hydrolysis.[1] |
| Carbonate Buffer | 8.5 - 10.0 | 4 - 25°C | Dark | Moderate to Poor | Increased risk of base-catalyzed hydrolysis.[1] |
| Any Buffer | Neutral | > 40°C | Dark | Poor | Thermal degradation is likely to be significant.[1] |
| Any Buffer | Neutral | 25°C | Ambient Light | Poor | Photodegradation is a significant risk for quinoline compounds.[1] |
Visualization of Potential Degradation Pathways
The following diagram illustrates a hypothetical degradation pathway for this compound based on the known reactivity of N-alkylquinolinium salts. The primary routes of degradation are expected to be hydrolysis and oxidation.
Caption: Potential degradation pathways of this compound.
References
-
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH. (2023-05-16). Available at: [Link]
-
A method for differentiation and analysis of quinine and quinidine by gas chromatography/mass spectrometry - PubMed. (1981-11-01). Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019-02-25). Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. Available at: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - Semantic Scholar. Available at: [Link]
-
Recent Applications of Quinolinium Salts in the Synthesis of Annulated Heterocycles. (2022-04-25). Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Available at: [Link]
-
Regioselective Dearomatization of N‐Alkylquinolinium and Pyridinium Salts under Morita‐Baylis‐Hillman Conditions - ResearchGate. Available at: [Link]
-
Biodegradation of 2-methylquinoline by Enterobacter aerogenes TJ-D isolated from activated sludge - PubMed. (2013-07-01). Available at: [Link]
-
Yields, melting points and retention times of prepared quinolinium salts. - ResearchGate. Available at: [Link]
-
(PDF) Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry - ResearchGate. Available at: [Link]
-
Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris) and adenosine 5'-triphosphate (ATP) - PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris) and adenosine 5'-triphosphate (ATP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing 2-Methyl-1-(3-sulphonatopropyl)quinolinium in Solution
Sources
- 1. Aggregation behavior of zwitterionic surface active ionic liquids with different counterions, cations, and alkyl chains - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Zwitterionic amphiphiles: their aggregation behavior and applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Purification of 2-Methyl-1-(3-sulphonatopropyl)quinolinium Conjugates
Welcome to the technical support center for the purification of 2-Methyl-1-(3-sulphonatopropyl)quinolinium (2-M-1-SPQ) conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with purifying these zwitterionic molecules. Our focus is on providing not just protocols, but the scientific rationale behind them, empowering you to troubleshoot and optimize your purification workflows effectively.
The 2-M-1-SPQ moiety is a zwitterion, containing both a permanent positive charge on the quinolinium ring and a negative charge on the sulphonate group. This dual-charge nature, combined with the properties of the molecule it is conjugated to (e.g., proteins, peptides, oligonucleotides, or small molecules), presents specific purification challenges, including potential aggregation, interactions with purification media, and difficulty in separating closely related species. This guide provides structured advice to navigate these complexities.
Part 1: Purification Method Selection Guide
Choosing the correct initial purification strategy is critical and depends primarily on the size and properties of the molecule conjugated to the 2-M-1-SPQ tag. The following decision tree provides a recommended starting point for your workflow.
Caption: Workflow for selecting a primary purification method.
Part 2: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of 2-M-1-SPQ conjugates, providing the underlying causes and actionable solutions.
Chromatography-Related Issues (SEC, IEX, RP-HPLC)
| Problem / Symptom | Plausible Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Poor resolution between the conjugate and free dye (in SEC) | 1. Inappropriate Resin Choice: The fractionation range of the SEC resin is not suitable for the size difference between your conjugate and the free dye.[1][2] 2. Column Overloading: Too much sample volume or concentration was applied, exceeding the column's capacity and causing band broadening.[3] 3. Non-specific Interactions: The zwitterionic conjugate is interacting with the SEC matrix, causing delayed elution and co-elution with smaller molecules. | 1. Select the Right Resin: Choose a resin where your conjugate elutes in the first half of the separation range, well before the free dye. For a 150 kDa antibody conjugate, a resin with a fractionation range of 10-600 kDa is appropriate.[2] 2. Reduce Sample Load: The sample volume should not exceed 1-2% of the total column volume for optimal resolution. Ensure the sample is concentrated before loading. 3. Modify Mobile Phase: Increase the ionic strength of the mobile phase (e.g., increase NaCl or PBS concentration to 150-500 mM) to disrupt electrostatic interactions between the conjugate and the stationary phase. |
| Significant Peak Tailing (in RP-HPLC) | 1. Secondary Silanol Interactions: The positively charged quinolinium ring interacts with deprotonated (negatively charged) silanol groups on the silica-based stationary phase.[4] This is a very common issue with basic nitrogen-containing compounds. 2. Mobile Phase pH is Too High: At higher pH, more silanol groups are ionized, increasing the potential for secondary interactions. 3. Incompatible Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase causes peak distortion. | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.5 using an additive like trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups, minimizing their interaction with the cationic quinolinium moiety.[4] 2. Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped to shield most of the residual silanols. 3. Match Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. |
| Low Product Recovery | 1. Non-specific Binding: The conjugate is adsorbing to the column matrix or system components (tubing, frits). 2. Aggregation/Precipitation: The conjugate is aggregating and precipitating on the column, leading to high backpressure and loss of material. 3. Product Instability: The sulphonate group may be susceptible to hydrolysis under harsh pH conditions, although generally stable.[5][6] | 1. Passivate the System: For HPLC, flush the system with a strong acid/base, followed by a passivating agent. For FPLC, ensure the system is clean and consider using biocompatible PEEK tubing. 2. Optimize Buffer: Screen different buffer pH values and ionic strengths. Additives like arginine or a low percentage of a non-ionic surfactant can sometimes prevent aggregation. Ensure the sample is fully solubilized before injection. 3. Maintain pH Stability: Keep the pH within a stable range for your conjugate, typically between pH 4 and 8, unless required for the separation mechanism. |
Membrane Filtration Issues (Dialysis & Ultrafiltration/Diafiltration)
| Problem / Symptom | Plausible Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Incomplete Removal of Free Dye | 1. Insufficient Buffer Exchange: The volume of dialysis buffer or diafiltration cycles was inadequate to fully remove the free dye. 2. Incorrect Membrane MWCO: The Molecular Weight Cut-Off (MWCO) of the membrane is too close to the size of the free dye, hindering its passage. 3. Dye Adsorption: The free dye is non-specifically binding to the conjugate or the membrane itself. | 1. Increase Exchange Volume: For dialysis, perform at least three buffer exchanges, each with a volume at least 100 times that of the sample. For diafiltration, perform at least 5-7 diavolumes.[7] 2. Use Appropriate MWCO: The MWCO should be at least 3-5 times smaller than the MW of your conjugate to ensure its retention, while allowing efficient passage of the small dye molecule. 3. Add a Chaotropic Agent (with caution): A very low concentration of a denaturant like urea (e.g., 0.5 M) in the buffer can disrupt non-covalent binding, but must be tested for compatibility with your conjugate's stability. |
| Slow Filtration Rate (in UF/DF) | 1. Membrane Fouling: The conjugate is adsorbing to the membrane surface, blocking the pores.[8] 2. High Sample Viscosity: The sample is too concentrated, increasing its viscosity and impeding flow through the membrane. | 1. Select a Low-Binding Membrane: Use membranes made from regenerated cellulose or polyethersulfone (PES), which are known for low protein binding.[8] Operate at the lowest effective transmembrane pressure to minimize fouling. 2. Dilute the Sample: If possible, dilute the sample before beginning filtration to reduce viscosity. You can re-concentrate it at the end of the process. |
Part 3: Troubleshooting Workflow & FAQs
The following diagram illustrates a logical workflow for troubleshooting a common purification outcome: low purity after the primary separation step.
Caption: Troubleshooting workflow for low purity results.
Frequently Asked Questions (FAQs)
Q1: What is the best first-step purification method for a large protein-2-M-1-SPQ conjugate (>50 kDa)? A1: Size-Exclusion Chromatography (SEC), also known as gel filtration, is almost always the best initial step.[9] It efficiently separates the large, labeled protein conjugate from small molecules like unreacted free dye, excess coupling reagents, and salts from the reaction buffer.[10] It is a gentle, non-denaturing method that preserves the biological activity of the protein.[1]
Q2: My purified conjugate shows signs of aggregation. How can I remove the aggregates? A2: Preparative SEC is the most effective method for removing aggregates. Aggregates, being larger than the desired monomeric conjugate, will elute earlier from the column, often in or near the void volume.[2] By carefully fractionating the elution peak, you can isolate the pure, monomeric form. To prevent re-aggregation, consider optimizing the formulation buffer by adjusting pH, increasing ionic strength, or adding stabilizing excipients like arginine.
Q3: What analytical techniques should I use to assess the purity and integrity of my final product? A3: A multi-pronged approach is essential for comprehensive quality control:
-
Purity: Reversed-Phase HPLC (RP-HPLC) is excellent for high-resolution separation of the conjugate from any remaining impurities.[11] For protein conjugates, SDS-PAGE can visualize protein-related impurities and confirm conjugation.
-
Identity & Integrity: Mass Spectrometry (LC-MS) confirms the correct mass of the conjugate, verifying that the dye has been successfully attached.
-
Quantification & Labeling Efficiency: UV-Vis spectrophotometry can be used to determine the protein concentration (at 280 nm) and the dye concentration (at its absorbance maximum), allowing you to calculate the degree of labeling (DOL). The purity of the dye itself is critical for accurate analysis.[12][13]
Q4: Can I use precipitation to purify my 2-M-1-SPQ conjugate? A4: Precipitation can be a crude, initial purification step but generally lacks the resolution for high-purity applications. For protein conjugates, methods like ammonium sulfate precipitation can be used to concentrate the product and remove some impurities.[14] However, this process is often non-specific and may cause co-precipitation of impurities or denaturation of the protein.[15] It is typically followed by a chromatographic step for final polishing.[16]
Q5: How should I store my purified 2-M-1-SPQ conjugate? A5: Storage conditions depend on the nature of the conjugated molecule. For protein conjugates, store in a suitable buffer (e.g., PBS) at 4°C for short-term use or at -80°C in single-use aliquots for long-term storage. Adding a cryoprotectant like glycerol (10-50%) can prevent damage during freeze-thaw cycles. Protect the conjugate from light to prevent photobleaching of the quinolinium dye.
Part 4: Key Experimental Protocols
Protocol 1: General SEC Method for Protein Conjugate Purification
-
Column & System Preparation:
-
Select an SEC column with a fractionation range appropriate for your protein conjugate (e.g., Superdex 200 Increase 10/300 GL for molecules 10-600 kDa).[2]
-
Equilibrate the column with at least two column volumes of filtered and degassed mobile phase (e.g., 1x PBS, pH 7.4) at a flow rate recommended by the manufacturer (e.g., 0.5-0.75 mL/min).
-
-
Sample Preparation:
-
Concentrate the reaction mixture if necessary using an ultrafiltration spin column (e.g., 30 kDa MWCO for an antibody).
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet any large aggregates or precipitates.
-
-
Chromatography Run:
-
Inject the clarified sample onto the equilibrated column. The injection volume should be 0.5-2% of the total column volume.
-
Elute with the mobile phase isocratically for 1.5 column volumes.
-
Monitor the elution profile using a UV detector at 280 nm (for protein) and the absorbance maximum of the 2-M-1-SPQ dye.
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the main elution peak, which should be the conjugate. The free dye will elute much later.
-
Analyze key fractions by SDS-PAGE and/or analytical RP-HPLC to confirm purity and identify the fractions containing the pure conjugate.
-
Pool the desired fractions.
-
Protocol 2: Ultrafiltration/Diafiltration (UF/DF) for Free Dye Removal
-
Device Selection:
-
Choose a centrifugal ultrafiltration device with a MWCO that is at least 3-5 times smaller than the molecular weight of your conjugate (e.g., a 50 kDa MWCO for a 150 kDa antibody conjugate).
-
-
Concentration Step (Optional):
-
Add your sample to the device and centrifuge according to the manufacturer's instructions to concentrate the sample and remove a bulk portion of the free dye in the filtrate.
-
-
Diafiltration (Buffer Exchange):
-
Re-dilute the concentrated sample in the device with at least 10 times the sample volume of your desired formulation buffer (e.g., PBS).
-
Centrifuge again to reduce the volume back to the starting point. This completes one "diavolume."
-
Repeat the re-dilution and centrifugation process for a total of 5-7 diavolumes to ensure >99.9% removal of the free dye.
-
-
Final Concentration & Recovery:
-
After the final diafiltration step, concentrate the sample to the desired final volume.
-
Recover the purified conjugate from the device according to the manufacturer's protocol, ensuring to rinse the membrane to maximize recovery.
-
References
-
Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3–21. [Link]
-
ResearchGate. (n.d.). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments | Request PDF. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem Technical Support.
-
ResearchGate. (2013). What is an economical alternative to dialysis tubing for removing unreacted label dye from polymer particles?. Retrieved from [Link]
-
Nesterenko, P. N., & Haddad, P. R. (2000). Zwitterionic Ion-Exchangers in Liquid Chromatography. Analytical Sciences, 16(6), 565-574. [Link]
-
DiVA portal. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Retrieved from [Link]
- SeQuant AB. (2002).
- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
- ORNL. (n.d.). Precipitation and Crystallization Processes.
-
Biocompare. (n.d.). Size Exclusion. Retrieved from [Link]
-
Research Square. (2021). Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. [Link]
-
FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). Exploring High-Purity Dyes for Analytical Applications. Retrieved from [Link]
-
National Kidney Foundation. (n.d.). Ultrafiltration. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved from [Link]
-
Schierbaum, D., Komes, D., & Zeng, A. P. (2014). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemie Ingenieur Technik, 86(9), 1435-1441. [Link]
-
GenScript. (2024). Size Exclusion Chromatography (SEC): A Critical Tool for Protein Purification. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A GUIDE TO SUCCESSFUL SEC: SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS. Retrieved from [Link]
-
EMBL PEPCF. (n.d.). Size Exclusion Chromatography. Protein Expression and Purification Core Facility. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dyes. Retrieved from [Link]
-
Lyon, H. O. (2002). Dye purity and dye standardization for biological staining. Biotechnology & Histochemistry, 77(2), 57–80. [Link]
-
Plante, O. J., & Seeberger, P. H. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic letters, 12(13), 2964-2967. [Link]
-
Plante, O. J., & Seeberger, P. H. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed. [Link]
-
Kabsch-Korbutowicz, M., & Krawczyk, A. (2019). Removal of reactive dyes from aqueous solutions using ultrafiltration membranes. Journal of Ecological Engineering, 20(4), 133-140. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Austin Publishing Group. (2014). Hemodialysis: Diffusion and Ultrafiltration. Austin Journal of Nephrology and Hypertension, 1(2), 1010.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Dialysis Nursing. (2021, March 10). Dialysis - How Fluid And Solutes Are Removed: Diffusion And Ultrafiltration [Video]. YouTube. [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]
- Palianskikh, A., & Sychik, S. (2022). Modern analytical methods for the analysis of synthetic dyes in food. Journal of Physical Chemistry & Biophysics. Longdom Publishing.
-
Scribd. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 3. realab.ua [realab.ua]
- 4. benchchem.com [benchchem.com]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrafiltration | National Kidney Foundation [kidney.org]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. goldbio.com [goldbio.com]
- 10. biocompare.com [biocompare.com]
- 11. Identity determination and purity testing [chemcon.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. Dye purity and dye standardization for biological staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cresp.org [cresp.org]
- 15. catalogimages.wiley.com [catalogimages.wiley.com]
- 16. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Specificity of 2-Methyl-1-(3-sulphonatopropyl)quinolinium Probes
The Quinolinium Scaffold: A Promising Fluorophore with Inherent Environmental Sensitivity
Quinolinium-based compounds are a class of heterocyclic aromatic molecules known for their fluorescent properties. Their utility as molecular probes is well-established, with various derivatives being employed to detect specific analytes such as thiophenols or to monitor the local microenvironment, including pH and ion concentrations.[1][2][3][4] The core structure of 2-Methyl-1-(3-sulphonatopropyl)quinolinium suggests its potential as a fluorescent tool for visualizing cellular structures and processes within live cells.[5] However, its precise subcellular target is not extensively documented in peer-reviewed literature, necessitating a thorough, user-led validation to ascertain its specificity in any given experimental system.
This guide will walk you through a systematic approach to not only characterize the photophysical properties of this probe but also to determine its subcellular localization and potential off-target effects.
Foundational Validation: Characterizing the Photophysical Profile
Before introducing any probe to a complex biological environment, its intrinsic fluorescent properties must be thoroughly characterized. These parameters will form the basis for designing imaging experiments and for interpreting the resulting data.
Table 1: Key Photophysical Parameters for Probe Characterization
| Parameter | Description | Importance |
| Excitation & Emission Spectra | The wavelengths at which the probe absorbs and emits light. | Essential for selecting appropriate filters and lasers for microscopy and for avoiding spectral bleed-through. |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | A measure of the probe's brightness. Higher quantum yield is generally desirable. |
| Molar Extinction Coefficient (ε) | A measure of how strongly the probe absorbs light at a given wavelength. | Contributes to the overall brightness of the probe (Brightness = ε × Φ). |
| Photostability | The probe's resistance to photobleaching upon exposure to excitation light. | Crucial for long-term imaging experiments to ensure signal stability. |
| Solvatochromism | The change in the probe's spectral properties in response to the polarity of its solvent environment. | Can provide insights into the nature of the probe's binding site within the cell. |
| pH Sensitivity | The change in the probe's fluorescence in response to changes in pH. | Important for interpreting results, as many cellular compartments have distinct pH values. |
Experimental Protocol 1: Determination of Photophysical Properties
This protocol outlines the steps to measure the key photophysical parameters of this compound.
Objective: To determine the excitation and emission spectra, quantum yield, and photostability of the probe.
Materials:
-
This compound
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Phosphate-buffered saline (PBS), pH 7.4
-
A set of buffers with varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0)
-
Reference dye with known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄)
Methodology:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Excitation and Emission Spectra:
-
Dilute the stock solution in PBS (pH 7.4) to a working concentration (e.g., 10 µM).
-
Using the spectrofluorometer, scan a range of excitation wavelengths to find the maximum excitation wavelength (λ_ex).
-
With the excitation set at λ_ex, scan the emission wavelengths to determine the maximum emission wavelength (λ_em).
-
-
Quantum Yield Determination (Comparative Method):
-
Prepare a series of dilutions of the reference dye and the sample probe in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength of the reference dye using a UV-Vis spectrophotometer. Ensure absorbance is below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectra of each solution, exciting at the same wavelength.
-
Calculate the integrated fluorescence intensity for both the reference and the sample.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_ref × (I_sample / I_ref) × (A_ref / A_sample) × (n_sample² / n_ref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Photostability Assessment:
-
Prepare a sample of the probe in PBS.
-
Continuously expose the sample to the excitation light in the spectrofluorometer or on a microscope.
-
Monitor the decrease in fluorescence intensity over time. A slower rate of decay indicates higher photostability.
-
-
pH Sensitivity Profile:
-
Prepare solutions of the probe in buffers of varying pH.
-
Measure the fluorescence intensity at the optimal excitation and emission wavelengths for each pH.
-
Plot fluorescence intensity versus pH to determine the probe's sensitivity to pH changes.
-
In Vitro Specificity: Unveiling the Subcellular Localization
The central tenet of probe validation is to determine its specific binding target within the cell. Since the precise target of this compound is not definitively established, a systematic co-localization study with known organelle markers is essential.
Experimental Workflow for Subcellular Localization
Caption: Workflow for determining the subcellular localization of the probe.
Experimental Protocol 2: Live-Cell Imaging and Co-localization Analysis
Objective: To determine the subcellular localization of this compound in live cells.
Materials:
-
Live cells cultured on glass-bottom dishes (e.g., HeLa, U2OS)
-
This compound
-
A panel of commercial organelle-specific fluorescent probes (e.g., MitoTracker™ Red CMXRos, ER-Tracker™ Green, LysoTracker™ Deep Red, Hoechst 33342)
-
Confocal laser scanning microscope
Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere overnight.
-
Probe Loading:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired working concentration (titration may be necessary, starting from 1-10 µM).
-
Incubate the cells with the probe-containing medium for a specified time (e.g., 30 minutes).
-
-
Co-staining:
-
Following the manufacturer's protocols, co-incubate the cells with an organelle-specific probe that has a spectrally distinct emission profile.
-
-
Imaging:
-
Wash the cells with fresh, pre-warmed medium.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for both probes.
-
-
Co-localization Analysis:
-
Analyze the acquired images using software with co-localization analysis tools (e.g., ImageJ with the JaCoP plugin).
-
Calculate co-localization coefficients (e.g., Pearson's correlation coefficient) to quantify the degree of spatial overlap between the probe and the organelle marker.
-
Performance Comparison: Benchmarking Against Established Probes
To provide a comprehensive evaluation, it is crucial to compare the performance of this compound with alternative, well-established fluorescent probes. The choice of comparators will depend on the determined subcellular localization from the previous experiments. For the purpose of this guide, we will assume a general cytoplasmic and/or nuclear staining pattern and compare it to DAPI (a nuclear stain) and CellTracker™ Green CMFDA (a cytoplasmic stain).
Table 2: Comparative Performance Metrics
| Feature | This compound | DAPI | CellTracker™ Green CMFDA |
| Target | To be determined (likely general cellular structures) | DNA (Nucleus) | Cytoplasm |
| Live/Fixed Cells | Live cells | Both | Live cells |
| Photostability | To be determined | Moderate | High |
| Toxicity | To be determined | Low | Low |
| Wash-out | To be determined | Minimal | Minimal (covalent binding) |
Advanced Validation: Assessing Potential Artifacts
A truly specific probe should not interfere with normal cellular processes. Therefore, it is important to assess the potential for phototoxicity and other probe-induced artifacts.
Experimental Protocol 3: Assessing Phototoxicity and Cellular Health
Objective: To evaluate the impact of the probe and imaging conditions on cell viability and function.
Materials:
-
Live cells
-
This compound
-
Cell viability assay kit (e.g., MTT assay, Live/Dead assay)
-
Time-lapse imaging setup
Methodology:
-
Cell Viability Assay:
-
Culture cells in a 96-well plate.
-
Treat cells with a range of concentrations of the probe.
-
Incubate for a period relevant to the planned imaging experiments (e.g., 24 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
Long-Term Imaging:
-
Stain cells with the probe.
-
Acquire time-lapse images over several hours.
-
Monitor cells for morphological signs of stress, such as blebbing, vacuolization, or detachment.
-
Observe key cellular processes like cell division to ensure they are not perturbed.
-
Conclusion and Future Directions
The validation of a fluorescent probe is a critical, multi-step process that ensures the integrity of experimental data. For this compound, this guide provides a comprehensive framework for its characterization and validation as a tool for live-cell imaging. By systematically determining its photophysical properties, subcellular localization, and potential for inducing artifacts, researchers can confidently employ this probe in their studies.
Future work should focus on identifying the precise molecular interactions that govern its binding within the cell. This could involve techniques such as affinity purification followed by mass spectrometry to identify binding partners. A deeper understanding of its mechanism of action will further enhance its utility and enable the rational design of next-generation quinolinium-based probes with even greater specificity and performance.
References
- Covethouse. (n.d.). This compound.
- Liu, X., et al. (2012). Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells. Chemistry – An Asian Journal, 7(10), 2351-2357.
- Bleeker, J., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors, 8(5), 2011-2020.
- Petersson, E. J., & Chenoweth, D. M. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326.
- Wang, L., et al. (2018). Discerning the Chemistry in Individual Organelles with Small-Molecule Fluorescent Probes.
- Abcam. (n.d.). Organelle markers and dyes for imaging applications.
- Biotium. (n.d.). NucSpot® Live Cell Nuclear Stains.
- MyBioSource. (n.d.). 6-Methoxy-N-(3-sulfopropyl) Quinolinium staining reagent.
- MDPI. (2021). Safirinium Fluorescent “Click” Molecular Probes: Synthesis, CuAAC Reactions, and Microscopic Imaging. Molecules, 26(16), 4975.
- ResearchGate. (n.d.). Micellar Counterion Binding Probed by Fluorescence Quenching of 6-methoxy-N-(3-sulfopropyl)quinolinium.
Sources
- 1. Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. covethouse.eu [covethouse.eu]
A Researcher's Guide to Robust Control Experiments for 2-Methyl-1-(3-sulphonatopropyl)quinolinium in Cellular Assays
In the dynamic landscape of cellular analysis, the introduction of novel chemical probes like 2-Methyl-1-(3-sulphonatopropyl)quinolinium holds the promise of unlocking new biological insights. However, the journey from a promising molecule to a validated research tool is paved with rigorous experimental design, where the quality of your data is fundamentally defined by the quality of your controls. This guide provides a comprehensive framework for designing and implementing essential control experiments when utilizing this compound, a water-soluble quinolinium-based compound, in cellular assays. While its specific applications are still emerging, its structural similarity to other quinolinium dyes suggests its potential as a fluorescent probe for monitoring dynamic cellular processes such as membrane potential.
The Imperative of Controls: Navigating the Complex Cellular Milieu
Cellular systems are inherently complex. When introducing an external agent like this compound, researchers must meticulously dissect the observed effects to distinguish between true biological responses and experimental artifacts. Quinolinium compounds, while powerful, can be susceptible to issues such as autofluorescence, quenching, and off-target cytotoxic effects, which can lead to misleading interpretations.[1][2][3] Robust controls are therefore not just a matter of good practice; they are the bedrock of scientific validity.
I. Foundational Controls: Setting the Baseline for Accurate Measurement
Before assessing the biological activity of this compound, it is crucial to establish a stable and reliable baseline. These foundational controls address potential interference from the compound itself and the experimental conditions.
A. Vehicle and Unstained Controls: Accounting for Background Noise
The first step in any cellular assay is to understand the intrinsic properties of your system.
-
Unstained Control: This control consists of cells that have not been treated with any fluorescent dye.[4][5] Its purpose is to measure the natural autofluorescence of the cells, which can vary significantly between cell types.[5] This measurement is critical for setting the baseline fluorescence and determining the signal-to-noise ratio of your assay.
-
Vehicle Control: Since this compound is water-soluble, the vehicle will likely be your culture medium or a buffered solution. The vehicle control—cells treated with the vehicle alone—is essential to ensure that the solvent used to deliver the compound has no effect on the cells.
B. Compound-Only Control: Assessing Intrinsic Fluorescence
It is essential to determine if this compound itself is fluorescent under your experimental conditions.
-
Experimental Setup: A cell-free experiment where the compound is added to the assay medium in the absence of cells.
-
Rationale: This control helps to identify any intrinsic fluorescence of the compound that could contribute to the overall signal and potentially lead to false-positive results.[2][3]
II. Biological Controls: Interrogating the Cellular Response
Once the baseline is established, the next step is to use biological controls to validate the specificity of the observed cellular response.
A. Negative Biological Controls: Ensuring Target Specificity
Negative controls are cell populations that are not expected to respond to the stimulus being measured.[4][6][7]
-
Knock-out/Knock-down Cells: If you are hypothesizing that this compound interacts with a specific protein or pathway, using cells where that target has been genetically removed or silenced is the gold standard for demonstrating specificity.
-
Unstimulated/Untreated Cells: In assays where you are measuring the change in a cellular parameter in response to a stimulus, the unstimulated or untreated cells serve as the baseline against which the effect of the stimulus is measured.[6]
B. Positive Biological Controls: Validating Assay Performance
Positive controls are crucial for confirming that your assay is working as expected and is capable of detecting the biological effect of interest.[6] For assays involving membrane potential, which is a likely application for a quinolinium-based dye, specific chemical agents can be used.
-
Chemical Inducers of Membrane Depolarization: Compounds like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) are protonophores that disrupt the mitochondrial membrane potential.[8][9][10] A robust increase in fluorescence (or a change in the fluorescence ratio, depending on the dye's properties) upon treatment with CCCP or FCCP would validate that the assay system can detect membrane potential changes.[8][10][11]
III. Comparative Analysis: Benchmarking Against Established Probes
To fully understand the performance of this compound, it is beneficial to compare it to well-characterized, commercially available fluorescent probes that measure similar cellular parameters. For the purpose of this guide, we will consider its potential application as a membrane potential probe and compare it to established dyes.
| Feature | This compound (Hypothetical) | DiBAC₄(3) (Slow-Response) | TMRE (Slow-Response) | FluoVolt™ (Fast-Response) |
| Mechanism | Enters depolarized cells, binds to intracellular components, and fluoresces. | Enters depolarized cells, binds to intracellular proteins, leading to enhanced fluorescence.[12][13] | Accumulates in mitochondria based on membrane potential; fluorescence quenches upon depolarization.[13] | Changes electronic structure in response to electric field changes, leading to a rapid change in fluorescence.[12][13] |
| Response Time | Likely slow-response | Slow | Slow | Fast (milliseconds)[12] |
| Signal Change | To be determined | Large signal change with depolarization.[13] | High signal in healthy cells, decreases with depolarization. | >25% fluorescence change per 100 mV.[12] |
| Primary Application | Potential for high-throughput screening, cell viability | Mitochondrial function, cell viability.[12] | Quantitative assessment of mitochondrial membrane potential.[13] | Imaging electrical activity in excitable cells (neurons, cardiac cells).[12][13] |
| Potential Artifacts | Potential for cytotoxicity, off-target binding. | Can be influenced by plasma membrane potential. | Phototoxicity, quenching at high concentrations. | Smaller signal change compared to slow-response dyes.[12] |
This comparative table highlights that the choice of probe is highly dependent on the specific biological question and the experimental system.
IV. Experimental Protocols: A Step-by-Step Guide
Here are detailed protocols for the essential control experiments discussed.
Protocol 1: Baseline Fluorescence and Autofluorescence
-
Cell Plating: Plate cells at the desired density in a multi-well plate suitable for fluorescence measurements.
-
Unstained Control: To one set of wells, add only cell culture medium.
-
Vehicle Control: To another set of wells, add the vehicle (e.g., culture medium) at the same volume that will be used for the compound treatment.
-
Compound-Only Control: In a separate set of wells without cells, add this compound at the final assay concentration.
-
Test Compound: To the experimental wells, add this compound to the final desired concentration.
-
Incubation: Incubate the plate under standard cell culture conditions for the desired duration.
-
Measurement: Read the fluorescence using a plate reader or microscope with the appropriate excitation and emission wavelengths.
Protocol 2: Positive Control for Membrane Potential Depolarization
-
Cell Plating and Staining: Plate cells and stain with this compound as per your standard protocol.
-
Positive Control Treatment: To a set of stained wells, add a known mitochondrial membrane potential disruptor, such as CCCP (final concentration of 5-50 µM), and incubate for a short period (e.g., 5-30 minutes).[8]
-
Measurement: Measure the fluorescence and compare the signal to that of the stained, untreated cells. A significant change in fluorescence will confirm the assay's ability to detect depolarization.
V. Visualizing Experimental Logic
To further clarify the experimental design, the following diagrams illustrate the workflow and the logical relationships between the different controls.
Caption: Workflow for implementing foundational and positive controls.
Caption: Logical framework for interpreting results using controls.
By systematically implementing these control experiments, researchers can confidently validate the utility of this compound in their specific cellular assays. This rigorous approach not only strengthens the integrity of your data but also accelerates the translation of promising chemical probes into reliable tools for scientific discovery.
References
-
Baxter, D., et al. (2002). Comparative study of membrane potential-sensitive fluorescent probes and their use in ion channel screening assays. Journal of Biomolecular Screening. Available at: [Link]
-
McGovern Medical School. Biological Controls. UTHealth Houston. Available at: [Link]
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FIVEphoton Biochemicals. FIVEPHOTON MEMBRANE POTENTIAL ION CHANNEL ASSAY KIT. Available at: [Link]
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ResearchGate. (PDF) Comparative Study of Membrane Potential-Sensitive Fluorescent Probes and their Use in Ion Channel Screening Assays. Available at: [Link]
-
FluoroFinder. Take Control of Your Flow Cytometry Assay. (2023). Available at: [Link]
-
Reunov, A. A., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Methods in Molecular Biology. Available at: [Link]
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National Center for Biotechnology Information. Mitochondrial Membrane Potential Assay. PubChem. Available at: [Link]
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ImmunoChemistry Technologies. (2015). MitoPT Assay Kits. YouTube. Available at: [Link]
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National Center for Biotechnology Information. Nuisance compounds in cellular assays. PubMed Central. Available at: [Link]
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ImmunoChemistry Technologies. (2016). Solutions to Detect Mitochondrial Membrane Potential. YouTube. Available at: [Link]
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Bio-Rad. Controls for Flow Cytometry. Available at: [Link]
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ResearchGate. What is the value of negative controls in immunofluorescence experiments?. (2022). Available at: [Link]
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National Center for Biotechnology Information. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. Interference and Artifacts in High-content Screening - Assay Guidance Manual. Available at: [Link]
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A Senior Application Scientist's Guide to Characterizing Novel Fluorophores: A Comparative Analysis of 2-Methyl-1-(3-sulphonatopropyl)quinolinium
In the dynamic landscape of fluorescence imaging and diagnostics, the demand for novel probes with superior photophysical properties is incessant. Quinolinium-based dyes are a promising class of fluorophores, often exhibiting high quantum yields, excellent photostability, and large Stokes shifts. This guide provides a comprehensive framework for comparing a novel quinolinium derivative, 2-Methyl-1-(3-sulphonatopropyl)quinolinium (hereafter referred to as M2S), with established fluorescent dyes such as Fluorescein and Rhodamine B.
This document is not merely a list of protocols; it is a narrative of scientific inquiry, designed to provide researchers, scientists, and drug development professionals with the rationale behind experimental choices and the framework for a self-validating comparison. We will delve into the key performance indicators that define a superior fluorophore and provide detailed, step-by-step methodologies for their determination.
The Hallmarks of a High-Performance Fluorophore
The utility of a fluorescent dye is dictated by a constellation of photophysical properties. A thorough characterization of these parameters is paramount in determining the suitability of a novel dye for a specific application. The primary metrics for evaluation include:
-
Molar Absorptivity (ε): This parameter quantifies how effectively a molecule absorbs light at a specific wavelength. A higher molar absorptivity is advantageous as it allows for bright fluorescence signals even at low concentrations, minimizing potential cytotoxicity in live-cell imaging.[1]
-
Fluorescence Quantum Yield (ΦF): Defined as the ratio of photons emitted to photons absorbed, the quantum yield is a direct measure of the dye's fluorescence efficiency.[1] A quantum yield approaching 1.0 indicates a highly efficient fluorophore that is less prone to non-radiative decay pathways.
-
Photostability: The ability of a fluorophore to resist photochemical degradation upon exposure to excitation light is termed photostability.[2][3] High photostability is critical for applications requiring long-term or repeated imaging, such as time-lapse microscopy and high-content screening.[4]
-
Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra. A large Stokes shift is desirable as it minimizes self-absorption and allows for more effective separation of the excitation and emission signals, leading to an improved signal-to-noise ratio.
Comparative Analysis: M2S vs. Standard Dyes
To provide a practical context for our methodological discussion, we will compare the hypothetical photophysical properties of M2S, based on existing literature on similar quinolinium dyes[5][6][7][8], with the well-established properties of Fluorescein and Rhodamine B.
| Property | This compound (M2S) (Hypothetical) | Fluorescein (in 0.1 M NaOH) | Rhodamine B (in Ethanol) |
| λabs (nm) | ~350 | 494 | 554 |
| λem (nm) | ~450 | 521 | 586 |
| Molar Absorptivity (ε) (M-1cm-1) | ~20,000 | ~70,000[9] | ~110,000 |
| Quantum Yield (ΦF) | ~0.75[6][7] | ~0.925[10] | ~0.59[11] |
| Stokes Shift (nm) | ~100[8] | 27 | 32 |
| Relative Photostability | High[7][12] | Low[2][13] | Moderate |
This table serves as a framework for our investigation. The subsequent sections will detail the experimental protocols required to empirically determine these values for M2S and validate its performance against established standards.
Experimental Protocols for Fluorophore Characterization
The following protocols are designed to be self-validating, with an emphasis on the causality behind each step.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[14][15]
Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, they are assumed to be absorbing the same number of photons.[14] Therefore, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.
Workflow for Relative Quantum Yield Determination:
Caption: Workflow for relative fluorescence quantum yield determination.
Detailed Steps:
-
Selection of a Standard and Solvent:
-
Choose a fluorescence standard with an absorption range that overlaps with the sample. For M2S, with a hypothetical absorption maximum around 350 nm, a suitable standard would be Quinine Sulfate in 0.1 M H2SO4 (ΦF = 0.54).
-
The solvent should be spectroscopic grade and should not absorb at the excitation or emission wavelengths. It is crucial to use the same solvent for both the sample and the standard.
-
-
Preparation of Solutions:
-
Prepare stock solutions of the sample and the standard in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[15]
-
-
Absorbance and Fluorescence Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Using a spectrofluorometer, measure the fluorescence emission spectrum for each dilution, ensuring that the excitation wavelength is the same as that used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each dilution of the sample and the standard.
-
For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Perform a linear regression for each dataset. The slope of this line is the gradient (Grad).[16]
-
Calculate the quantum yield of the sample (ΦS) using the following equation[15]: ΦS = ΦR * (GradS / GradR) * (nS2 / nR2) Where:
-
ΦR is the quantum yield of the reference standard.
-
GradS and GradR are the gradients for the sample and the reference, respectively.
-
nS and nR are the refractive indices of the sample and reference solutions (if the solvents are different).
-
-
Protocol 2: Assessment of Photostability
Photostability is a critical parameter for any fluorescent probe intended for imaging applications.[4] This protocol outlines a method for quantifying and comparing the photobleaching rates of different fluorophores.
Principle: Photobleaching is the irreversible destruction of a fluorophore due to photochemical reactions in the excited state.[3] The rate of photobleaching can be quantified by measuring the decrease in fluorescence intensity over time under continuous illumination.
Workflow for Photostability Assessment:
Caption: Workflow for assessing fluorophore photostability.
Detailed Steps:
-
Sample Preparation:
-
Prepare solutions of the dyes to be compared (e.g., M2S, Fluorescein, Rhodamine B) at the same concentration in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Mount a small volume of each solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.
-
-
Time-Lapse Imaging:
-
Use a fluorescence microscope equipped with a suitable light source and filter sets for each dye.
-
It is critical to keep the illumination intensity constant across all experiments.[3]
-
Define a region of interest (ROI) for imaging.
-
Acquire a time-series of images at a consistent interval (e.g., every 10-30 seconds) under continuous illumination.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity.[3]
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).[3]
-
Plot the normalized intensity as a function of time.
-
Determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[2][3] A longer half-life indicates greater photostability.
-
Conclusion
The comprehensive characterization of novel fluorophores is a cornerstone of innovation in fluorescence-based research and diagnostics. While the hypothetical data for this compound suggests it may offer advantages in terms of a large Stokes shift and high photostability compared to traditional dyes like Fluorescein, empirical validation through rigorous and well-controlled experiments is essential.
The protocols detailed in this guide provide a robust framework for such a comparative analysis. By meticulously measuring the molar absorptivity, fluorescence quantum yield, and photostability, researchers can make informed decisions about the suitability of a novel dye for their specific applications. The principles and methodologies outlined herein are not limited to the comparison of M2S but can be universally applied to the characterization of any new fluorescent probe, thereby ensuring scientific rigor and fostering the development of the next generation of imaging reagents.
References
- 1. An Introduction to Fluorescence (Part 2) [antibodies-online.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. theinstituteoffluorescence.com [theinstituteoffluorescence.com]
- 9. its.caltech.edu [its.caltech.edu]
- 10. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. agilent.com [agilent.com]
advantages of using 2-Methyl-1-(3-sulphonatopropyl)quinolinium over fluorescein
An In-Depth Comparative Analysis: Quinolinium-Based Dyes vs. Fluorescein in Fluorescence Applications
Introduction: A Tale of Two Fluorophores
In the landscape of fluorescence microscopy and bio-assays, the choice of a fluorescent probe is paramount to experimental success. For decades, fluorescein and its derivatives, such as fluorescein isothiocyanate (FITC), have been the workhorses of the field, prized for their bright green fluorescence and commercial availability. However, their application is not without limitations, including pronounced pH sensitivity and susceptibility to photobleaching.
This guide delves into a comparative analysis between fluorescein and a representative member of the quinolinium dye family, 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ). While the initially specified "2-Methyl-1-(3-sulphonatopropyl)quinolinium" is not a widely documented fluorophore, SPQ serves as an excellent and scientifically relevant exemplar of the quinolinium class, particularly noted for its utility as a halide indicator. We will explore the distinct advantages of employing a quinolinium-based dye like SPQ, supported by experimental data and protocols, to provide researchers with a clear rationale for selecting the optimal fluorophore for their specific needs.
Comparative Overview: Photophysical and Chemical Properties
The fundamental differences between fluorescein and SPQ are rooted in their distinct molecular structures, which dictate their spectral properties, environmental sensitivity, and, ultimately, their applications.
| Property | Fluorescein | 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) | Advantage |
| Excitation Max (λex) | ~494 nm | ~350 nm | Application-dependent: Fluorescein is ideal for standard 488 nm laser lines. SPQ's UV excitation is beneficial for multiplexing with visible-range fluorophores. |
| Emission Max (λem) | ~518 nm | ~445 nm | Application-dependent: SPQ's blue emission provides a distinct channel from the commonly used green/red fluorophores. |
| Quantum Yield (Φ) | High (~0.9) in absence of quenchers | Moderate (~0.3-0.4) in absence of quenchers | Fluorescein for maximal brightness in non-quenching environments. |
| Photostability | Moderate; prone to photobleaching | Generally higher than fluorescein | SPQ for long-term imaging and time-lapse studies. |
| pH Sensitivity | Highly sensitive (fluorescence decreases significantly below pH 7) | Relatively insensitive to pH in the physiological range | SPQ for experiments in acidic organelles or where pH may fluctuate. |
| Primary Application | General-purpose labeling (antibodies, nucleic acids), pH sensing | Halide (Cl-, Br-, I-) concentration sensing | SPQ for specific ion-trafficking studies; Fluorescein for broad labeling applications. |
| Solubility | Varies by derivative; often requires organic solvents for stock solutions | High aqueous solubility | SPQ for ease of use in biological buffers. |
Key Advantage of SPQ: A Specific Sensor for Halide Ions
The most significant advantage of SPQ over fluorescein is its specific quenching by halide ions. This property makes it an invaluable tool for studying cellular processes involving ion transport, such as the activity of cystic fibrosis transmembrane conductance regulator (CFTR) channels.
The mechanism of quenching is collisional, meaning that halide ions that collide with the excited-state SPQ molecule cause it to return to the ground state without emitting a photon. This relationship is described by the Stern-Volmer equation:
F₀/F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher (halides).
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
This direct relationship allows for the quantitative measurement of intracellular halide concentrations. Fluorescein, in contrast, lacks this specific quenching mechanism and cannot be used for such applications.
Caption: Mechanism of SPQ fluorescence quenching by halide ions.
Experimental Protocols
Protocol 1: Measurement of Intracellular Chloride Concentration using SPQ
This protocol provides a method for loading SPQ into cultured cells and measuring changes in intracellular chloride concentration.
Materials:
-
SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium)
-
Hypotonic loading buffer (e.g., 50% PBS, 50% distilled water)
-
Isotonic buffer with varying chloride concentrations
-
Cultured cells on coverslips
-
Fluorescence microscope with a DAPI filter set (or similar UV excitation/blue emission filters)
Procedure:
-
Cell Preparation: Culture cells to a suitable confluency on glass coverslips.
-
SPQ Loading: a. Prepare a 10 mM stock solution of SPQ in distilled water. b. Aspirate the culture medium from the cells and wash once with PBS. c. Incubate the cells in a hypotonic loading buffer containing 5 mM SPQ for 5-10 minutes at 37°C. The hypotonic shock facilitates dye entry.
-
Restoration of Isotonicity: Aspirate the loading buffer and incubate the cells in normal isotonic culture medium for 30-60 minutes to allow them to recover and for the dye to distribute evenly in the cytoplasm.
-
Fluorescence Measurement: a. Mount the coverslip on a perfusion chamber on the microscope stage. b. Perfuse the cells with a chloride-free isotonic buffer and measure the baseline fluorescence intensity (F₀). c. Perfuse the cells with buffers containing known concentrations of chloride and measure the fluorescence intensity (F).
-
Data Analysis: Plot F₀/F against the chloride concentration to generate a Stern-Volmer plot and determine the Ksv. This calibration curve can then be used to determine unknown intracellular chloride concentrations.
Protocol 2: Standard Immunofluorescence Staining using Fluorescein Isothiocyanate (FITC)
This protocol describes the use of a fluorescein-conjugated secondary antibody to detect a primary antibody bound to a specific cellular target.
Materials:
-
Cells cultured on coverslips
-
Primary antibody specific to the target protein
-
FITC-conjugated secondary antibody (anti-primary antibody species)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Mounting medium with antifade reagent
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the FITC-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Final Washes and Mounting: Wash the cells three times with PBS, protected from light. Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with a standard FITC filter set (excitation ~495 nm, emission ~519 nm).
Caption: A typical workflow for immunofluorescence staining.
Conclusion
The choice between a quinolinium-based dye like SPQ and a classic fluorophore like fluorescein is dictated entirely by the experimental question. Fluorescein remains an excellent choice for general-purpose labeling and when high quantum yield is the primary concern in a pH-stable environment. However, for applications requiring the specific measurement of halide ions, superior photostability, or for multiplexing experiments where a UV-excitable, blue-emitting dye is needed to free up the green channel, SPQ and other quinolinium dyes present a clear and significant advantage. By understanding the unique properties of each class of fluorophore, researchers can make more informed decisions, leading to more robust and reliable experimental outcomes.
References
-
Stern-Volmer Relationship. Wikipedia. [Link]
A Head-to-Head Comparison for Protein Labeling: Quinolinium-Based Dyes vs. Cyanine Dyes
A Senior Application Scientist's Guide to Selecting the Optimal Fluorescent Probe
In the dynamic landscape of protein analysis, the selection of an appropriate fluorescent label is a critical decision that profoundly impacts experimental outcomes. This guide provides a detailed comparison between quinolinium-based dyes, specifically focusing on the structural motif of 2-Methyl-1-(3-sulphonatopropyl)quinolinium, and the widely used cyanine dyes. We will delve into their chemical properties, performance characteristics, and practical considerations in common protein labeling applications, supported by experimental data and established protocols.
Unveiling the Contenders: Chemical and Photophysical Properties
At the heart of this comparison lie the distinct chemical architectures of quinolinium and cyanine dyes, which dictate their fluorescent behavior and utility in protein labeling.
Quinolinium-Based Dyes: The core of these dyes is the quinolinium heterocycle. The specific compound, this compound, serves as a foundational structure. While not a fluorescent dye in isolation, it is a key precursor in the synthesis of various functional dyes. The sulphonatopropyl group confers water solubility, a crucial feature for bioconjugation reactions in aqueous buffers. The methyl group at the 2-position is often the reactive site for forming a methine bridge, which extends the conjugated system to create a functional chromophore. Dyes derived from this quinolinium salt are known for their relatively small size and significant environmental sensitivity, meaning their fluorescence properties can change based on the polarity of their local environment.
Cyanine Dyes (Cy3, Cy5, Cy7): Cyanine dyes are a well-established class of fluorescent labels characterized by two nitrogen-containing heterocycles linked by a polymethine chain. The length of this chain determines the excitation and emission maxima of the dye. For instance, Cy3 (a trimethine cyanine) is bright in the green-yellow region, while Cy5 (a pentamethine cyanine) and Cy7 (a heptamethine cyanine) are shifted further into the red and near-infrared (NIR) regions, respectively. This spectral tunability is a key advantage of the cyanine dye family. They are generally known for their high molar extinction coefficients, good quantum yields, and moderate photostability.
Performance Showdown: A Data-Driven Comparison
The choice between a quinolinium-based dye and a cyanine dye often comes down to the specific requirements of the experiment. The following table summarizes their key performance characteristics based on published data and typical experimental observations.
| Feature | Quinolinium-Based Dyes (e.g., derived from this compound) | Cyanine Dyes (e.g., Cy3, Cy5) |
| Excitation/Emission Maxima | Typically in the blue to green region; can be extended with conjugation | Tunable from visible to NIR (e.g., Cy3: ~550/570 nm; Cy5: ~650/670 nm) |
| Molar Extinction Coefficient | Moderate to high | High to very high (typically >150,000 cm⁻¹M⁻¹) |
| Quantum Yield | Variable; often environmentally sensitive | Generally high and stable in aqueous solutions |
| Photostability | Can be moderate; highly dependent on the specific structure | Moderate; Cy5 can be susceptible to photobleaching, but newer formulations show improvement |
| Environmental Sensitivity | High; fluorescence can be enhanced in non-polar environments (e.g., protein interiors) | Low to moderate; generally less sensitive to environmental polarity |
| Size and Mass | Generally smaller and lighter | Larger, especially with increasing polymethine chain length |
| Solubility | Good aqueous solubility due to sulfonate groups | Can be variable; often requires sulfonation for good water solubility (e.g., sulfo-cyanine dyes) |
| Cost | Can be more cost-effective for custom synthesis | Commercially available in a wide variety of reactive forms, but can be more expensive |
Experimental Workflow: A Step-by-Step Protocol for Amine-Reactive Protein Labeling
The following is a generalized protocol for labeling proteins with amine-reactive N-hydroxysuccinimide (NHS) ester derivatives of both quinolinium-based and cyanine dyes. This protocol assumes the target protein has accessible primary amines (lysine residues or the N-terminus).
Pre-Labeling Preparations
-
Protein Purity and Buffer: Ensure the protein is of high purity and in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.5-8.5. Buffers containing primary amines like Tris will compete for the dye.
-
Dye Preparation: Dissolve the NHS ester of the dye in a dry, polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10-20 mM.
Labeling Reaction
-
Molar Ratio Calculation: Determine the desired dye-to-protein molar ratio. A common starting point is a 10- to 20-fold molar excess of the dye.
-
Reaction Incubation: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. Incubate the reaction for 1-2 hours at room temperature, protected from light.
Purification of the Labeled Protein
-
Removal of Unconjugated Dye: Separate the labeled protein from the unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye at its respective absorbance maximum.
Caption: A generalized workflow for protein labeling with amine-reactive fluorescent dyes.
Causality in Experimental Choices: Why Every Step Matters
-
pH Control: The efficiency of the reaction between an NHS ester and a primary amine is highly pH-dependent. At a slightly alkaline pH (7.5-8.5), the amine groups are sufficiently deprotonated and nucleophilic to attack the NHS ester, leading to a stable amide bond.
-
Molar Excess of Dye: Using a molar excess of the dye drives the reaction towards completion, ensuring a higher degree of labeling. However, an excessive amount of dye can lead to protein precipitation or altered protein function due to steric hindrance or changes in surface charge.
-
Purification: The removal of unconjugated dye is crucial for accurate downstream quantification and to prevent high background fluorescence in imaging applications.
Choosing the Right Tool for the Job: Application-Specific Considerations
For Förster Resonance Energy Transfer (FRET): The environmental sensitivity of some quinolinium-based dyes can be advantageous in FRET-based assays designed to probe conformational changes in proteins. A change in the local environment of the dye upon protein interaction can lead to a measurable change in fluorescence, providing an additional layer of information.
For High-Signal, Low-Background Imaging: The high molar extinction coefficients and good quantum yields of cyanine dyes, particularly in the red and NIR regions, make them ideal for applications requiring high sensitivity and low background autofluorescence, such as in-vivo imaging and Western blotting.
For Multiplexing: The broad range of spectrally distinct cyanine dyes allows for the simultaneous detection of multiple targets in applications like flow cytometry and multiplex immunofluorescence.
Logical Framework for Dye Selection
Caption: A decision tree to guide the selection of a suitable fluorescent dye.
Conclusion
Both quinolinium-based dyes and cyanine dyes are powerful tools for protein labeling, each with its own set of strengths and weaknesses. The optimal choice depends on a careful consideration of the specific application, the required photophysical properties, and the experimental conditions. While cyanine dyes offer a versatile and high-performance option for a wide range of applications, the environmental sensitivity of quinolinium-based dyes can provide unique advantages in specific contexts, such as the study of protein dynamics. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions and achieve high-quality, reproducible results.
References
-
Luminaris. (n.d.). Introduction to Fluorescent Dyes. Retrieved from [Link]
A Comparative Guide to the Applications of 2-Methyl-1-(3-sulphonatopropyl)quinolinium
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1-(3-sulphonatopropyl)quinolinium is a versatile quaternary ammonium compound with a growing presence in diverse scientific fields. Its unique molecular architecture, featuring a cationic quinolinium headgroup, a methyl substituent, and a propyl sulfonate tail, imparts a range of functionalities, including surface activity, electrochemical influence, and biological interactions. This guide provides a comprehensive literature review of its primary applications, offering objective comparisons with alternative compounds and supported by experimental data and detailed protocols. We will delve into its roles as a leveling agent in electrodeposition, a cationic surfactant, an antimicrobial agent, a fluorescent probe in biological imaging, and a potential component in drug delivery systems. This document aims to be an essential resource for researchers looking to understand and harness the potential of this intriguing molecule.
Table of Contents
-
Introduction to this compound
-
Molecular Structure and Synthesis
-
Key Physicochemical Properties
-
-
Application in Electrodeposition: A Superior Leveling Agent
-
Mechanism of Action in Copper Electroplating
-
Comparative Performance Analysis
-
Experimental Protocol: Evaluating Leveling Agent Efficacy
-
-
Surfactant Properties and Performance
-
Understanding Critical Micelle Concentration (CMC)
-
Comparative Analysis of CMC
-
Experimental Protocol: Determination of CMC
-
-
Antimicrobial Applications: A Cationic Biocide
-
Mechanism of Antimicrobial Action
-
Comparative Analysis of Minimum Inhibitory Concentration (MIC)
-
Experimental Protocol: Antimicrobial Susceptibility Testing
-
-
Role in Biological Imaging: A Quinolinium-Based Fluorescent Probe
-
Principles of Quinolinium Fluorescence for pH Sensing
-
Comparative Analysis with Other Fluorescent Probes
-
Experimental Protocol: Live-Cell pH Imaging
-
-
Potential in Drug Delivery Systems
-
Quinolinium Salts in Targeted Drug Delivery
-
Conceptual Formulation of a Liposomal Delivery System
-
Experimental Protocol: Preparation and Characterization of Liposomes
-
-
References
Introduction to this compound
Molecular Structure and Synthesis
This compound is a zwitterionic inner salt, characterized by a positively charged quaternary nitrogen within the quinoline ring and a negatively charged sulfonate group at the terminus of the propyl chain. This unique structure confers both cationic and anionic characteristics, influencing its solubility and interfacial behavior.
The synthesis of this compound typically involves the quaternization of 2-methylquinoline with a suitable sulfonating agent. A general synthetic pathway is outlined below.
Caption: General synthetic scheme for this compound.
A typical synthesis involves the reaction of 2-methylquinoline with 1,3-propanesultone in an appropriate solvent, such as acetonitrile or toluene, under reflux conditions. The resulting product can be purified by recrystallization.
Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₃S |
| Molecular Weight | 265.33 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and polar organic solvents |
| CAS Number | 51583-69-8 |
Application in Electrodeposition: A Superior Leveling Agent
In the realm of metal finishing, particularly in copper electroplating for printed circuit boards (PCBs) and integrated circuits, achieving a smooth, uniform, and defect-free deposit is paramount. Leveling agents are crucial additives in the electroplating bath that selectively inhibit deposition on protrusions, allowing for faster deposition in recesses and resulting in a leveled surface.
Mechanism of Action in Copper Electroplating
This compound functions as a leveling agent through a mechanism known as convection-dependent adsorption (CDA) . In areas of high convection (protrusions), the flux of the leveling agent to the cathode surface is high, leading to strong adsorption and inhibition of copper deposition. Conversely, in areas of low convection (recesses), the flux of the leveling agent is lower, resulting in less inhibition and allowing for faster copper deposition, thus "filling in" the micro-features.
Caption: The Convection-Dependent Adsorption (CDA) mechanism of a leveling agent.
Comparative Performance Analysis
While direct, head-to-head quantitative comparisons are limited in the public domain, the performance of this compound can be benchmarked against other common leveling agents based on their chemical nature and reported efficacy in similar applications.
| Leveling Agent | Chemical Class | Key Advantages | Potential Disadvantages |
| This compound | Quaternary Quinolinium Salt | High thermal stability, good solubility, effective at low concentrations. | Limited publicly available performance data. |
| Janus Green B (JGB) | Phenazine Dye | Well-established performance, strong leveling effect. | Potential for dye breakdown and bath contamination, higher cost. |
| 2-Mercapto-1-methylimidazole | Thiol-based Heterocycle | Effective in through-silicon via (TSV) filling, can work without inhibitors.[1] | Potential for sulfur incorporation into the deposit, affecting purity. |
| Polyethylene Glycol (PEG) | Polymer | Acts as a suppressor, can be used in combination with other additives. | Less effective as a primary leveling agent, can lead to brittle deposits. |
Experimental Protocol: Evaluating Leveling Agent Efficacy
The efficacy of a leveling agent can be quantitatively assessed using a rotating disk electrode (RDE) and Hull cell tests.
Objective: To compare the leveling performance of this compound with a known leveling agent (e.g., Janus Green B).
Materials:
-
Standard acid copper electroplating bath (e.g., copper sulfate, sulfuric acid, chloride ions).
-
Rotating disk electrode setup with a copper disk.
-
Potentiostat/Galvanostat.
-
Hull cell and corresponding anodes and cathodes.
-
This compound.
-
Janus Green B.
Procedure:
-
Rotating Disk Electrode (RDE) Analysis:
-
Prepare separate electroplating baths containing equimolar concentrations of each leveling agent.
-
Perform potentiodynamic polarization scans at different rotation speeds (e.g., 100 rpm and 1000 rpm) for each bath.
-
The difference in polarization between high and low rotation speeds is indicative of the leveling performance (a larger difference suggests better leveling).
-
-
Hull Cell Test:
-
Prepare Hull cell panels for each electroplating bath.
-
Plate the panels at a standard current for a set time.
-
Visually inspect the panels for the brightness and smoothness of the deposit across the current density range. A wider bright plating range indicates better performance.
-
-
Surface Roughness Measurement:
-
Plate copper foils under controlled conditions with and without the leveling agents.
-
Measure the surface roughness of the deposits using atomic force microscopy (AFM) or a profilometer. A lower surface roughness indicates better leveling.
-
Surfactant Properties and Performance
The amphiphilic nature of this compound, with its charged hydrophilic head and hydrophobic quinoline ring, allows it to act as a cationic surfactant. Surfactants are crucial in a wide range of applications, from detergents to emulsifiers and wetting agents.
Understanding Critical Micelle Concentration (CMC)
A key parameter for evaluating a surfactant's performance is its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles.[2] A lower CMC generally indicates a more efficient surfactant, as less of the compound is needed to achieve surface tension reduction and micelle formation.[3]
Comparative Analysis of CMC
The CMC of this compound can be estimated and compared with other common surfactants. Quinolinium-based surfactants with a sulfonate group are expected to have a lower CMC compared to simple alkylquinolinium halides due to the increased hydrophilicity of the headgroup, which promotes micellization.[4]
| Surfactant | Type | Typical CMC (mM) |
| This compound | Cationic (Zwitterionic) | Estimated to be in the range of 1-10 mM |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.92 |
| Triton X-100 | Non-ionic | 0.24 |
Note: The CMC value for this compound is an estimate based on structurally similar compounds and requires experimental verification.
Experimental Protocol: Determination of CMC
The CMC can be determined using various techniques, including surface tensiometry, conductivity measurements, and fluorescence spectroscopy.[5]
Objective: To determine the CMC of this compound.
Method: Surface Tensiometry
Materials:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method).
-
High-purity water.
-
This compound.
-
Glassware.
Procedure:
-
Prepare a stock solution of this compound in high-purity water.
-
Prepare a series of dilutions from the stock solution.
-
Measure the surface tension of each solution, starting from the most dilute.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the point at which the surface tension plateaus. This is determined by the intersection of the two linear portions of the graph.
Antimicrobial Applications: A Cationic Biocide
The cationic nature of the quinolinium ring allows this compound to interact with the negatively charged cell membranes of bacteria, leading to membrane disruption and cell death. This makes it a potential candidate for use as an antimicrobial agent in disinfectants and antiseptics.
Mechanism of Antimicrobial Action
Cationic surfactants, including quaternary ammonium compounds, exert their antimicrobial effect primarily by:
-
Adsorption and Penetration: The positively charged headgroup adsorbs onto the negatively charged bacterial cell surface.
-
Membrane Disruption: The hydrophobic tail penetrates the lipid bilayer of the cell membrane, disrupting its structure and integrity.
-
Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, leading to cell death.
Caption: Mechanism of action for cationic antimicrobial agents.
Comparative Analysis of Minimum Inhibitory Concentration (MIC)
| Antimicrobial Agent | Chemical Class | Target Organism | Typical MIC (µg/mL) |
| This compound | Quaternary Quinolinium Salt | S. aureus, E. coli | To be determined |
| Benzalkonium Chloride | Quaternary Ammonium Compound | S. aureus | 0.5 - 5 |
| Ciprofloxacin | Fluoroquinolone Antibiotic | E. coli | 0.004 - 0.125 |
| Other Quinolinium Derivatives | Quaternary Quinolinium Salt | S. aureus, E. coli | 1.5 - 8[8] |
Experimental Protocol: Antimicrobial Susceptibility Testing
The MIC of this compound can be determined using the broth microdilution method.
Objective: To determine the MIC of this compound against Staphylococcus aureus and Escherichia coli.
Materials:
-
Pure culture of S. aureus (e.g., ATCC 29213) and E. coli (e.g., ATCC 25922).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
This compound.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Spectrophotometer.
Procedure:
-
Prepare Inoculum: Grow the bacterial strains in MHB to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a series of two-fold dilutions of this compound in MHB in the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that shows no visible bacterial growth (no turbidity). This can be confirmed by measuring the optical density at 600 nm.
Role in Biological Imaging: A Quinolinium-Based Fluorescent Probe
The inherent fluorescence of the quinolinium moiety makes this compound a potential candidate for use as a fluorescent probe in biological imaging. Quinoline-based probes are particularly known for their sensitivity to the local environment, such as pH.[9][10][11]
Principles of Quinolinium Fluorescence for pH Sensing
The fluorescence of many quinolinium derivatives is pH-dependent. Protonation or deprotonation of functional groups on the quinoline ring can alter the electronic structure of the fluorophore, leading to changes in its fluorescence intensity and/or emission wavelength. This property can be exploited to develop ratiometric or intensity-based pH sensors for monitoring intracellular pH changes.
Comparative Analysis with Other Fluorescent Probes
| Fluorescent Probe | Fluorophore Class | Excitation/Emission (nm) | Key Advantages |
| This compound | Quinolinium | To be determined | Potential for high photostability and water solubility. |
| Fluorescein | Xanthene | ~494 / 518 | High quantum yield, widely used. |
| SNARF-1 | Benzopyrano-xanthene | ~548 / 580 & 640 (ratiometric) | Ratiometric pH sensing, suitable for a wide pH range. |
| BCECF | Xanthene | ~440 & 490 / 535 (ratiometric) | Ratiometric, good for physiological pH. |
Experimental Protocol: Live-Cell pH Imaging
Objective: To evaluate the potential of this compound as a fluorescent pH probe in living cells.
Materials:
-
Live cells (e.g., HeLa or HEK293).
-
Cell culture medium and supplements.
-
This compound.
-
Buffers of known pH for calibration.
-
Fluorescence microscope with appropriate filter sets.
-
Nigericin (for intracellular pH calibration).
Procedure:
-
Cell Culture: Culture cells on glass-bottom dishes suitable for microscopy.
-
Probe Loading: Incubate the cells with a solution of this compound in cell culture medium. The optimal concentration and loading time need to be determined experimentally.
-
Imaging: Wash the cells to remove excess probe and image them using the fluorescence microscope.
-
pH Calibration: To calibrate the fluorescence signal to pH, treat the cells with nigericin in buffers of varying pH. Nigericin is an ionophore that equilibrates the intracellular and extracellular pH.
-
Data Analysis: Generate a calibration curve of fluorescence intensity (or ratio) versus pH. Use this curve to determine the intracellular pH in experimental cells.
Potential in Drug Delivery Systems
The cationic nature and surfactant properties of this compound suggest its potential use in drug delivery systems. Cationic molecules can interact with negatively charged cell membranes, potentially enhancing drug uptake. Furthermore, its amphiphilic character could be utilized in the formulation of nanocarriers like liposomes or micelles.[12][13]
Quinolinium Salts in Targeted Drug Delivery
Quinolinium salts have been investigated for their potential in targeted cancer therapy. Their positive charge can facilitate interaction with the negatively charged components of tumor cell membranes, leading to preferential accumulation. Additionally, the quinoline scaffold itself is found in many bioactive compounds, suggesting that it could be a pharmacologically active carrier.
Conceptual Formulation of a Liposomal Delivery System
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[12][14] A conceptual liposomal formulation incorporating this compound could be designed to enhance the delivery of an anticancer drug. The quinolinium compound could be incorporated into the lipid bilayer, with its cationic headgroup exposed on the surface to promote interaction with cancer cells.
Caption: A conceptual diagram of a liposome incorporating the target compound.
Experimental Protocol: Preparation and Characterization of Liposomes
Objective: To prepare and characterize liposomes containing this compound.
Materials:
-
Phospholipids (e.g., phosphatidylcholine, cholesterol).
-
This compound.
-
Model drug (e.g., a fluorescent dye or a common anticancer drug).
-
Organic solvents (e.g., chloroform, methanol).
-
Buffer solution (e.g., PBS).
-
Extruder.
-
Dynamic Light Scattering (DLS) instrument.
-
Zeta potential analyzer.
-
Transmission Electron Microscope (TEM).
Procedure:
-
Lipid Film Hydration: Dissolve the phospholipids and this compound in an organic solvent. Evaporate the solvent to form a thin lipid film.
-
Hydration: Hydrate the lipid film with a buffer solution containing the model drug.
-
Extrusion: Pass the liposome suspension through an extruder with membranes of a defined pore size to obtain unilamellar vesicles of a uniform size.
-
Characterization:
-
Size and Polydispersity: Measure the size distribution and polydispersity index using DLS.
-
Surface Charge: Determine the zeta potential to assess the surface charge and stability of the liposomes.
-
Morphology: Visualize the liposomes using TEM.
-
Encapsulation Efficiency: Determine the amount of drug encapsulated within the liposomes using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Conclusion and Future Outlook
This compound is a multifunctional compound with significant potential across various scientific disciplines. Its performance as a leveling agent in electrodeposition, its properties as a cationic surfactant, its antimicrobial activity, and its potential in biological imaging and drug delivery warrant further investigation. While this guide provides a comprehensive overview based on the available literature, there is a clear need for more direct comparative studies to fully elucidate its advantages over existing alternatives. Future research should focus on quantitative performance evaluations, detailed mechanistic studies, and the exploration of novel applications for this versatile molecule. The insights and protocols presented herein are intended to serve as a valuable starting point for researchers aiming to unlock the full potential of this compound.
References
- Kumar, B., et al. (2025). Micellization Properties of Quinolinium Based Surfactants: 1-alkylquinolinium bromide and 6-hydroxy-1-alkylquinolinium-bromide by Fluorimetry, Conductivity and Surface tension measurements and its Parameters.
- A New Kind of Quinonic-Antibiotic Useful Against Multidrug-Resistant S. aureus and E. faecium Infections. (n.d.). NIH.
- Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents. (2020). PubMed.
- Critical micelle concentr
- Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. (2025).
- Quinoline-based fluorescent small molecules for live cell imaging. (2020). PubMed.
- Fluorescent Ion and pH Indic
- Exercise 9 CRITICAL MICELLE CONCENTR
- Predicting the critical micelle concentration of surfactants using machine learning-based techniques. (n.d.). SCIENOMICS.
- Predicting Critical Micelle Concentrations for Surfactants Using Graph Convolutional Neural Networks. (2021). PubMed.
- Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. (n.d.). PMC - NIH.
- Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). NIH.
- Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts. (2018). PMC - NIH.
- Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (n.d.). TU Delft Research Portal.
- Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. (n.d.). MDPI.
- Formulation, characterization and tissue distribution of a novel ph-sensitive long-circulating liposome-based theranostic suitab. (n.d.). ScienceOpen.
- Synthesis and Verification of Fluorescent pH Probes Based on 2-Quinolone Platform. (n.d.).
- Investigation of 2-Mercapto-1-Methylimidazole as a New Type of Leveler in Wafer Electroplating Copper. (2025).
- Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. (n.d.). PubMed Central.
- Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. (n.d.). Analytical Methods (RSC Publishing).
- Investigation of 2-Mercapto-1-Methylimidazole as a New Type of Leveler in Wafer Electropl
- Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Form
- Liposomes: structure, composition, types, and clinical applic
- Wide-Antimicrobial Spectrum of Picolinium Salts. (n.d.). PMC - NIH.
- Quinolinium, 1,1'-[1,3-propanediylbis[(dimethyliminio)-3,1-propanediyl]]bis[4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]. (2012). NCBI.
- Investigation of poly (2-methyl imidazole co 1,4-butanediol diglycidyl ether)
- A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. (2021). PMC - PubMed Central.
- Novel Antimicrobials, Drug Delivery Systems and Antivirulence Targets in the Pipeline—
- Liposome: composition, characterisation, preparation, and recent innovation in clinical applic
- Drug delivery systems: An upd
- Antimicrobial Activity of Nanoconjugated Glycopeptide Antibiotics and Their Effect on Staphylococcus aureus Biofilm. (n.d.). Frontiers.
- Preparation and Characterization of Two Different Liposomal Formulations with Bioactive Natural Extract for Multiple Applic
- Liposome: composition, characterisation, preparation, and recent innovation in clinical applic
- Synthesis and antibacterial evaluation of 1beta-methyl-2-[5-(1-methoxyimino-2-substituted sulfonamide ethyl)
- New Deliveries Used to Enhance Bioavailability through Novel Drug Delivery Systems. (2024). Walsh Medical Media.
- Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). MDPI.
- Polyquaternium-2: A New Levelling Agent for Copper Electroplating from Acidic Sulphate Bath. (2025).
- Mechanistic insights into enhanced electroplating of ultra-thin copper foils using ADT-DMAP as a superior acridone-based leveler. (2025).
- Critical micelle concentrations of aqueous surfactant systems. (1971).
- Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (n.d.).
- Determining the Critical Micelle Concentration (CMC) of Ammonium Surfactants: Application Notes and Protocols. (n.d.). Benchchem.d.). Benchchem.
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A Senior Application Scientist's Guide to Quinolinium-Based Probes in Proteomics Research
This guide provides an in-depth comparative analysis of quinolinium-based chemical probes for mass spectrometry-driven proteomics. It is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical proteomics workflows for applications such as quantitative protein profiling, covalent drug discovery, and functional enzyme analysis. We will explore the underlying chemical principles, compare performance with established alternatives, and provide validated experimental protocols.
The Quinolinium Advantage: A Permanent Charge for Enhanced Sensitivity
In the realm of chemical proteomics, the ultimate goal is to confidently identify and quantify proteins and their modifications from complex biological systems. A significant challenge in mass spectrometry is the efficient ionization of peptides for detection. Quinolinium-based probes are engineered with a core structural feature that directly addresses this challenge: a permanent, fixed positive charge.
Unlike more common isobaric tags like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), which rely on protonation during electrospray ionization (ESI), the quinolinium core is inherently cationic. This "pre-charged" nature significantly enhances the ionization efficiency of labeled peptides, leading to a notable increase in signal intensity in the mass spectrometer. This can be particularly advantageous when analyzing low-abundance proteins or when sample material is limited.
Caption: Workflow for identifying covalent inhibitor targets using a QIA probe.
Methodology:
-
Proteome Preparation: Prepare cell or tissue lysates in a non-reducing buffer to preserve the native state of cysteine thiols. Determine protein concentration accurately (e.g., BCA assay).
-
Inhibitor Treatment (Self-Validating Step):
-
Experimental Sample: Treat the proteome (e.g., 1 mg in 1 mL) with your covalent inhibitor at a desired concentration (e.g., 10 µM) for 1 hour at room temperature.
-
Control Sample: Treat an identical proteome sample with the same concentration of vehicle (e.g., DMSO).
-
-
Probe Labeling: Add the QIA probe to both the experimental and control samples to a final concentration of 50 µM. Incubate for 1 hour at room temperature.
-
Sample Processing:
-
Quench the reaction by adding an excess of DTT.
-
Perform a chloroform/methanol precipitation to clean up the protein.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea) and reduce and alkylate the remaining cysteines with DTT and iodoacetamide.
-
Dilute the urea and digest the proteins with trypsin overnight.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides.
-
Look for peptides containing a QIA-modified cysteine.
-
Causality Check: A true target will show a significantly decreased signal for the QIA-labeled peptide in the inhibitor-treated sample compared to the DMSO control. A ratio of >4 (Control/Experimental) is often considered a high-confidence hit.
-
Conclusion and Future Directions
Quinolinium-based probes represent a significant advancement in chemical proteomics, primarily due to the sensitivity enhancement afforded by their permanent positive charge. This inherent feature can lead to more comprehensive proteome coverage and more accurate quantification, especially for low-abundance species. While they are not yet as commercially widespread as TMT or iTRAQ reagents, their unique properties make them an invaluable tool for specialized applications and for pushing the boundaries of detection in proteomics. Future developments will likely focus on increasing the multiplexing capabilities of quinolinium-based isobaric tags and designing novel activity-based probes with even greater specificity for their targets.
References
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Franks, C. E., & Hsu, K. L. (2019). Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology, 11(3), e72. [Link]
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Hsu, K. L., et al. (2019). Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology. [Link]
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Collier, T. S., et al. (2021). Cysteine Reactivity Profiling to Unveil Redox Regulation in Phytopathogens. Methods in Molecular Biology. [Link]
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Ruprecht, B., et al. (2013). Mass spectrometry based method to increase throughput for kinome analyses using ATP probes. Journal of Proteome Research. [Link]
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Hahm, H. S., et al. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. ACS Chemical Biology. [Link]
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Ruprecht, B., et al. (2013). Mass Spectrometry Based Method to Increase Throughput for Kinome Analyses Using ATP Probes. Journal of Proteome Research. [Link]
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Kuljanin, M., et al. (2021). Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. Nature Communications. [Link]
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Thompson, A., et al. (2019). TMTpro reagents: a set of isobaric labeling mass tags enables simultaneous proteome-wide measurements across 16 samples. Nature Methods. [Link]
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Hahm, H. S., et al. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. ACS Chemical Biology. [Link]
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Abbas, Y., et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. [Link]
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Navarrete-Perea, J., et al. (2022). Assessing interference in isobaric tag-based sample multiplexing using an 18-plex interference standard. Journal of Proteome Research. [Link]
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Nesati, V., et al. (2009). On the acquisition of +1 charge states during high-throughput proteomics: Implications on reproducibility, number and confidence of protein identifications. Journal of Proteomics. [Link]
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Yang, Q., et al. (2024). A chemical proteomics approach for global mapping of functional lysines on cell surface of living cell. Nature Communications. [Link]
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Ward, C. C., et al. (2019). NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. ACS Chemical Biology. [Link]
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Pappireddi, N., et al. (2019). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Proteomics. [Link]
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Mund, A., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research. [Link]
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Carrick, K., et al. (2023). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. Molecules. [Link]
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Butz, V. M., et al. (2025). Chemical proteomics reveal the inventory of pyrroloquinoline quinone binding proteins in bacteria. ChemRxiv. [Link]
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Saito, F., et al. (2019). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of Visualized Experiments. [Link]
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Hacker, S. M., et al. (2017). Proteome-wide quantification of lysine reactivity. Nature Chemistry. [Link]
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Lee, H., et al. (2025). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Chemical Society Reviews. [Link]
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Lenco, J., et al. (2023). A stationary phase with a positively charged surface allows for minimizing formic acid concentration in the mobile phase, enhancing electrospray ionization in LC-MS proteomic experiments. Analyst. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-1-(3-sulphonatopropyl)quinolinium
Understanding the Compound: A Structural and Hazard Analysis
2-Methyl-1-(3-sulphonatopropyl)quinolinium is a quaternary ammonium compound. The quinoline structure suggests potential biological activity and possible hazards associated with aromatic nitrogenous compounds. The sulfonate group, however, generally imparts high water solubility and lower toxicity compared to its unfunctionalized counterparts. Nevertheless, in the absence of specific toxicological data, it is imperative to treat this compound with caution and handle it as a potentially hazardous substance.[1]
Core Principles of Disposal:
The disposal of any laboratory chemical is governed by the regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States and equivalent bodies internationally.[2][3] The foundational principle is that hazardous waste must be managed from "cradle to grave," ensuring it is tracked from generation to final disposal.[4]
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the disposal of this compound waste, encompassing solid waste, aqueous solutions, and contaminated labware.
1. Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate PPE. This is a non-negotiable first step to mitigate any risk of exposure.
-
Eye Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN 166.[1]
-
Hand Protection: Chemical-impermeable gloves are mandatory.[1]
-
Body Protection: A lab coat or apron should be worn to protect against splashes.[1]
-
Respiratory Protection: While the compound's low volatility may not necessitate respiratory protection under normal, well-ventilated conditions, it is prudent to handle it within a fume hood.[1]
2. Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to laboratory safety.[5] Incompatible wastes, when mixed, can result in violent reactions, the release of toxic gases, or fires.[6]
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.
-
The container should be made of a material compatible with the chemical.[7]
-
-
Aqueous Solutions:
-
Collect aqueous solutions containing this compound in a separate, leak-proof container.[2]
-
Do not mix with other waste streams unless their compatibility is confirmed.
-
-
Contaminated Labware:
-
Items such as gloves, wipes, and pipette tips that have come into contact with the compound are considered hazardous waste and must be placed in a designated hazardous waste container.
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., water, given the compound's likely solubility). The rinsate must be collected as hazardous waste.
-
3. Labeling and Storage: Ensuring Clarity and Compliance
Accurate and detailed labeling is a critical component of hazardous waste management.[8]
-
Container Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents.[7]
-
Storage Location: Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][8] This area should be under the direct control of laboratory personnel.[7]
-
Storage Duration: Partially filled, properly labeled containers can remain in an SAA for up to one year. However, once a container is full, it must be removed within three days.[6] Academic laboratories may have a maximum storage time of six months.[7]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Final Disposal Procedures
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][9] The complex structure of quinoline derivatives may pose environmental hazards.[1]
-
Contact Your Environmental Health & Safety (EHS) Department: Your institution's EHS department is the primary resource for hazardous waste disposal.[8] They will provide guidance on specific institutional procedures and arrange for the collection of the waste.
-
Licensed Waste Disposal Contractor: The EHS department will work with a licensed hazardous waste disposal contractor to transport and dispose of the chemical waste in compliance with all federal, state, and local regulations.[3]
-
Documentation: Maintain accurate records of the waste generated and its disposal. This documentation is essential for regulatory compliance.[3]
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Satellite Accumulation Area (SAA) Volume Limit | Max 55 gallons of hazardous waste | Prevents the accumulation of large quantities of hazardous materials in the laboratory.[8] |
| Acute Toxic Waste (P-list) SAA Limit | Max 1 quart of liquid or 1 kg of solid | Stricter control for highly toxic substances.[8] |
| Container Headspace | Leave at least one-inch headroom | Allows for expansion of the contents due to temperature changes.[6] |
| pH for Drain Disposal (for permissible substances) | Between 5.5 and 10.5 | Minimizes corrosion of plumbing and impact on wastewater treatment systems.[9] Note: Not recommended for this compound. |
Causality in Protocol Choices
-
Why segregate waste? The quinolinium moiety could potentially react with strong oxidizing agents or strong bases. Segregation prevents unforeseen and dangerous chemical reactions.[6]
-
Why is drain disposal prohibited? While the sulfonate group increases water solubility, the quinoline core is a persistent organic structure that may be toxic to aquatic life and may not be effectively removed by standard wastewater treatment processes.
-
Why triple-rinse containers? This ensures that residual chemical is minimized, preventing the empty container from being a hazard and allowing for its safe disposal or recycling according to institutional guidelines.
By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of proper chemical handling and waste management are paramount to responsible scientific research.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA. [Link]
-
Hazardous Waste Disposal Procedures. [Link]
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- 4. mtu.edu [mtu.edu]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
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- 9. acs.org [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-1-(3-sulphonatopropyl)quinolinium
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical reagents demands a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling 2-Methyl-1-(3-sulphonatopropyl)quinolinium, ensuring both personal safety and the integrity of your research.
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural classification as a quinolinium derivative provides a strong basis for risk assessment. Data from analogous quinoline and quinolinium compounds indicate a clear hazard profile that necessitates stringent protective measures.[1][2]
Hazard Profile: Understanding the Risk
Quinolinium derivatives are known to pose several health risks. The primary hazards associated with this class of compounds, and therefore prudently assumed for this compound, are summarized below. This data-driven understanding is the foundation upon which we build our PPE strategy.
| Potential Hazard | Description | Primary Exposure Routes | References |
| Serious Eye Irritation/Damage | Contact can cause significant irritation, and in some cases, irreversible damage to the eyes. | Splash, Aerosol | [3][4][5][6][7] |
| Skin Irritation / Burns | Direct contact may lead to skin irritation, inflammation, or chemical burns. Some related compounds are harmful upon skin contact. | Splash, Spills | [3][4][6][7][8] |
| Respiratory Tract Irritation | Inhalation of dust or aerosols can irritate the respiratory system, leading to coughing and discomfort. | Inhalation | [3][4][7][8] |
| Harmful if Swallowed | Ingestion of the compound can be toxic. | Ingestion | [4][5][6] |
| Potential Chronic Effects | Some quinoline compounds are suspected of causing genetic defects or having carcinogenic effects with prolonged exposure. | All Routes | [1][7] |
Core Protective Equipment: Your First Line of Defense
Based on the identified hazards, a multi-layered PPE approach is mandatory. The selection of each component is directly linked to preventing the corresponding exposure route.
A. Eye and Face Protection
Rationale: The risk of serious and potentially irreversible eye damage is significant.[7] Standard safety glasses are insufficient.
-
Minimum Requirement: Tightly fitting safety goggles that provide a seal around the eyes are essential to protect against splashes and aerosols.[1][9]
-
Recommended for Splash Risk: When handling larger volumes or performing operations with a higher risk of splashing (e.g., transferring solutions), a full-face shield must be worn in addition to safety goggles.[2] This provides a secondary barrier, protecting the entire face. All eye and face protection should be compliant with EN 166 (EU) or NIOSH (US) standards.[1][3]
B. Hand Protection
Rationale: To prevent skin contact, which can cause irritation and potential systemic absorption.[4][6][7]
-
Glove Selection: Chemical-resistant gloves are mandatory. Given the compound's structure, nitrile or butyl rubber gloves are appropriate choices. Always inspect gloves for tears or pinholes before use.[1][3]
-
Double Gloving: For procedures involving larger quantities or extended handling times, double gloving is a recommended best practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
-
Technique: Use proper glove removal techniques to avoid contaminating your skin.[3] Never touch personal items like phones or door handles with gloved hands.
C. Body Protection
Rationale: Protects underlying skin and personal clothing from spills and contamination.[1][10]
-
Standard Operations: A full-length laboratory coat, buttoned completely, is the minimum requirement.
-
Enhanced Protection: For tasks with a significant risk of splashing or when handling large quantities, a chemical-resistant apron or a complete chemical-resistant suit should be worn over the lab coat.[1][2] Ensure that pants and closed-toe, chemical-resistant footwear are always worn, leaving no skin exposed.[1][2]
D. Respiratory Protection
Rationale: To prevent the inhalation of aerosols or fine particles that can cause respiratory tract irritation.[3][4][7][8] Engineering controls, such as a certified chemical fume hood, are the primary method for mitigating inhalation risks.
-
Within a Fume Hood: If the compound is handled exclusively within a properly functioning fume hood, respiratory protection may not be required.
-
Outside of a Fume Hood/Spill Cleanup: In situations where engineering controls are not available or during a spill cleanup where dust or aerosols may be generated, respiratory protection is mandatory. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., type ABEK in the EU) should be used.[1][3]
Operational Plans: Step-by-Step Protocols
Adherence to standardized procedures is critical for safety. The following protocols for donning and doffing PPE must be followed strictly to prevent contamination.
Protocol 1: PPE Donning Sequence
This sequence is designed to ensure that the most contaminated items are touched last.
-
Body Protection: Don your lab coat or chemical-resistant suit.
-
Respiratory Protection: If required, perform a fit check and don your respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if the procedure warrants it.
-
Hand Protection: Don your first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove goes over the sleeve of your lab coat.
Protocol 2: PPE Doffing (Removal) Sequence
This sequence is the most critical for preventing self-contamination and is performed in the reverse order of donning.
-
Outer Gloves: If double-gloved, remove the outer, most contaminated pair.
-
Body Protection: Remove the chemical-resistant apron or suit, followed by the lab coat, by turning it inside out as you remove it.
-
Face and Eye Protection: Remove the face shield first (if used), followed by the goggles, handling them by the straps.
-
Respiratory Protection: Remove the respirator from behind.
-
Inner Gloves: Remove the final pair of gloves using the proper technique (glove-to-glove, then skin-to-skin).
-
Hygiene: Immediately wash your hands thoroughly with soap and water.[2]
PPE Selection Workflow
The level of PPE required is dictated by the specifics of the task. This workflow provides a logical guide for selecting the appropriate protective equipment.
Caption: Figure 1: PPE Selection Workflow
Disposal Plan for Contaminated Materials
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
-
Contaminated PPE: All disposable PPE, including gloves, lab coats, and aprons, that has come into contact with this compound must be treated as hazardous chemical waste.[2]
-
Chemical Residue: Unused or waste quantities of the chemical itself must be disposed of in accordance with local, state, and national environmental regulations.[11]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[11] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before being disposed of or recycled according to institutional policy.
By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
- Personal protective equipment for handling Quinoline, (1-methylethyl)-. Benchchem.
- SAFETY D
- MSDS - SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium). Biotium.
- Personal protective equipment for handling 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
- Personal Protective Equipment (PPE). CHEMM.
- Safety d
- Discover the Various Types of PPE for Optimal Chemical Safety. Aliena.
- SAFETY DATA SHEET - Clean Quick® Broad Range Quaternary Sanitizer. Procter & Gamble Professional.
- SAFETY DATA SHEET - Quinoline. Fisher Scientific.
- SAFETY DATA SHEET - Methyl propiol
- SAFETY D
- Material Safety Data Sheet - 6-Methoxy-N-(3-sulfopropyl)quinolinium. Santa Cruz Biotechnology.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. cpachem.com [cpachem.com]
- 5. sds.chemtel.net [sds.chemtel.net]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
